molecular formula C21H15N3 B1590726 1,3,5-Tri(pyridin-4-yl)benzene CAS No. 170165-84-1

1,3,5-Tri(pyridin-4-yl)benzene

Cat. No.: B1590726
CAS No.: 170165-84-1
M. Wt: 309.4 g/mol
InChI Key: ZMQLKBAJUGKDDO-UHFFFAOYSA-N
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Description

1,3,5-Tri(pyridin-4-yl)benzene is a useful research compound. Its molecular formula is C21H15N3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dipyridin-4-ylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQLKBAJUGKDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514384
Record name 4,4',4''-(Benzene-1,3,5-triyl)tripyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170165-84-1
Record name 4,4',4''-(Benzene-1,3,5-triyl)tripyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number 170165-84-1 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to AM251: A Potent CB1 Receptor Antagonist

Disclaimer: The CAS number 170165-84-1 provided in the topic query corresponds to the chemical compound 1,3,5-Tri(pyridin-4-yl)benzene, a molecule primarily utilized in materials science and coordination chemistry. However, the specified audience and content requirements, focusing on drug development, signaling pathways, and experimental protocols, strongly suggest an interest in a pharmacologically active agent. This guide will therefore focus on N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , a compound widely known in the scientific community as AM251 , which is a potent tool for cannabinoid research.

Introduction

AM251, with the correct CAS number 183232-66-8 , is a highly selective antagonist and inverse agonist for the cannabinoid receptor type 1 (CB1).[1][2][3][4] Developed in the late 1990s, it has become an indispensable pharmacological tool for researchers investigating the endocannabinoid system. Its ability to potently and selectively block the CB1 receptor allows for the elucidation of the receptor's role in a vast array of physiological and pathological processes, including appetite regulation, pain perception, memory, and substance dependence.[5] This guide provides a comprehensive overview of AM251's properties, mechanism of action, research applications, and experimental protocols for professionals in the fields of pharmacology, neuroscience, and drug development. A closely related analog, AM281 (CAS 202463-68-1), also exhibits potent CB1 antagonist/inverse agonist activity.[6][7]

Physicochemical Properties of AM251

A clear understanding of the physicochemical properties of AM251 is fundamental to its effective use in experimental settings. These properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide[4]
Synonyms AM-251, AM 251
CAS Number 183232-66-8[1][2][3][8]
Molecular Formula C22H21Cl2IN4O[2][4]
Molecular Weight 555.24 g/mol [2][3][8]
Appearance Off-white solid[8]
Solubility Soluble in DMSO (to 50 mg/ml) and ethanol (to 13 mg/ml)[8]
Storage Store dry, frozen, and protected from light[8]

Pharmacology and Mechanism of Action

AM251 exerts its effects primarily through its interaction with the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[9][10]

Antagonism and Inverse Agonism:

AM251 is characterized as both a neutral antagonist and an inverse agonist at the CB1 receptor.[5][9]

  • As a neutral antagonist , it binds to the receptor and blocks the binding of endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists (like THC), thereby preventing receptor activation.[9]

  • As an inverse agonist , AM251 binds preferentially to the inactive state of the CB1 receptor. This action reduces the receptor's basal, constitutive activity that occurs even in the absence of an agonist, leading to effects opposite to those of CB1 agonists.[9]

Receptor Selectivity:

AM251 is highly selective for the CB1 receptor over the CB2 receptor. Binding affinity studies have shown a Ki (inhibitory constant) of approximately 7.5 nM for the rat CB1 receptor, while its affinity for the mouse CB2 receptor is significantly lower, with a Ki of 2,290 nM.[1] This selectivity makes it an excellent tool for isolating and studying CB1-mediated effects.

Signaling Pathway Modulation:

CB1 receptors are primarily coupled to inhibitory G-proteins (Gi/o).[9][10][11] Upon activation by an agonist, these receptors initiate a signaling cascade that includes:

  • Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[11]

  • Inhibition of presynaptic N- and P/Q-type calcium channels.[9]

  • Activation of inwardly rectifying potassium channels.[9]

  • Activation of mitogen-activated protein (MAP) kinase pathways.[9][11]

By acting as an antagonist/inverse agonist, AM251 blocks or reverses these signaling events, thereby increasing neuronal excitability and neurotransmitter release that would otherwise be suppressed by endocannabinoids.

CB1_Signaling_Antagonism cluster_membrane Cell Membrane CB1 CB1 Receptor (Inactive State) G_Protein Gi/o Protein CB1->G_Protein Prevents Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Blocked Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition Blocked cAMP cAMP AC->cAMP Conversion Restored Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Influx Permitted AM251 AM251 (Antagonist/ Inverse Agonist) AM251->CB1 Binds & Stabilizes Inactive State Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Blocked ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition

Caption: Mechanism of AM251 action at the CB1 receptor.

Applications in Research and Drug Development

AM251 is a cornerstone tool for investigating the endocannabinoid system. Its applications include:

  • Obesity and Metabolic Disorders: By blocking the CB1 receptor, which is known to stimulate appetite, AM251 has been extensively studied in animal models of obesity, where it reduces food intake and body weight.[9]

  • Substance Use Disorders: The endocannabinoid system is implicated in the rewarding effects of drugs of abuse. AM251 is used to study the potential of CB1 antagonism in reducing drug-seeking behavior and relapse.[12]

  • Neuropsychiatric and Neurological Disorders: Researchers use AM251 to explore the role of CB1 receptors in anxiety, depression, and neurodegenerative diseases.

  • Pain and Inflammation: AM251 helps to delineate the contribution of CB1 receptors in pain signaling pathways.

  • Cancer Research: Studies have utilized AM251 to investigate the role of the endocannabinoid system in cancer cell proliferation, apoptosis, and metastasis. For instance, AM251 has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in human melanoma cells.[1]

Key Experimental Protocol: CB1 Receptor Radioligand Binding Assay

This protocol describes a standard competitive binding assay to determine the affinity of a test compound for the CB1 receptor using AM251 as a reference compound.

Objective: To determine the inhibitory constant (Ki) of a test compound at the CB1 receptor.

Materials and Reagents:

  • Rat forebrain tissue (or cells expressing recombinant CB1 receptors)

  • Radioligand: [3H]CP-55,940 (a potent CB1 agonist)

  • Test compound and AM251 (for reference)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 3 mg/ml BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 3 mg/ml BSA, pH 7.4

  • Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In microcentrifuge tubes, add the following in order:

    • Assay buffer

    • Increasing concentrations of the test compound or AM251.

    • [3H]CP-55,940 at a final concentration close to its Kd.

    • Membrane homogenate.

    • For total binding, add vehicle instead of a test compound.

    • For non-specific binding, add a high concentration of a non-labeled ligand.

  • Incubation: Incubate the tubes at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis A1 Homogenize Brain Tissue in Assay Buffer A2 Centrifuge & Wash to Isolate Membranes A1->A2 B1 Combine Membranes, [3H]Radioligand, & Test Compound A2->B1 A3 Prepare Serial Dilutions of Test Compound & AM251 A3->B1 B2 Incubate at 30°C for 90 minutes B1->B2 C1 Rapid Filtration over Glass Fiber Filters B2->C1 C2 Quantify Radioactivity (Scintillation Counting) C1->C2 C3 Calculate IC50 and Ki values C2->C3

Caption: Workflow for a CB1 competitive radioligand binding assay.

Suppliers

AM251 is intended for research use only and can be sourced from several reputable chemical suppliers that specialize in providing tools for biomedical research. These include:

  • Cayman Chemical[1]

  • Tocris Bioscience (part of Bio-Techne)[2]

  • Sigma-Aldrich (Merck)[3]

  • Isca Biochemicals[8]

  • MedKoo Biosciences[7]

Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

Conclusion

AM251 is a potent, selective, and well-characterized CB1 receptor antagonist/inverse agonist that has proven to be an invaluable asset in the field of endocannabinoid research. Its ability to dissect the complex roles of the CB1 receptor continues to advance our understanding of numerous physiological processes and provides a pharmacological basis for the development of new therapeutics targeting the endocannabinoid system. Proper understanding of its properties and careful application in well-designed experiments will ensure its continued contribution to scientific discovery.

References

  • Cannabinoid receptor antagonist. Wikipedia. [Link]

  • AM 251 | 183232-66-8. Isca Biochemicals. [Link]

  • AM 281 (1115). Tocris Bioscience. [Link]

  • Genetic and pharmacologic inactivation of cannabinoid CB1 receptor inhibits angiogenesis. Blood. [Link]

  • N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide. PubChem. [Link]

  • CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI. [Link]

  • Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology. [Link]

  • Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. PubMed Central. [Link]

  • Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Electronic and Luminescent Properties of 1,3,5-Tri(pyridin-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 1,3,5-Tri(pyridin-4-yl)benzene (TPyB), a C₃-symmetric molecule of significant interest in materials science, supramolecular chemistry, and optoelectronics. We delve into the fundamental relationship between TPyB's molecular architecture and its distinct electronic and luminescent properties. The guide covers its synthesis, structural features, and the nature of its frontier molecular orbitals. A core focus is placed on its photophysical behavior, including intrinsic fluorescence and the profound influence of environmental factors such as solvent polarity (solvatochromism) and pH (halochromism). Detailed, field-proven protocols for synthesis, electrochemical analysis (Cyclic Voltammetry), and photophysical characterization are provided to ensure methodological rigor. Finally, we explore how these fundamental properties translate into advanced applications, including its use as a trigonal ligand in luminescent metal-organic frameworks (MOFs), a responsive element in chemical sensors, and a potential material for organic light-emitting diodes (OLEDs).

Introduction to this compound (TPyB)

This compound, often abbreviated as TPyB, is a highly conjugated organic compound featuring a central benzene ring symmetrically substituted with three pyridyl groups at the 1, 3, and 5 positions.[1] This unique, propeller-like (tripodal) geometry imparts exceptional stability and pre-organizes the molecule for specific, directed interactions. The π-conjugated system spanning the entire molecule is the primary origin of its interesting electronic and luminescent properties, while the nitrogen atoms within the pyridyl rings introduce functionality, acting as Lewis basic sites for coordination and protonation.[1][2] These structural attributes make TPyB a versatile building block for creating advanced functional materials, from ordered crystalline networks to responsive molecular probes.[1] This guide will elucidate the core principles governing its behavior and provide the practical knowledge required for its application.

Caption: Molecular structure of this compound (TPyB).

Synthesis and Structural Analysis

Molecular Architecture

The structure of TPyB is non-planar. Single-crystal X-ray diffraction reveals that the molecule crystallizes in the orthorhombic crystal system (space group Cmc2₁).[1] Due to steric hindrance between the ortho-hydrogens of the central and peripheral rings, the pyridyl groups are twisted out of the plane of the central benzene ring. This twist angle is critical as it disrupts full π-conjugation, which influences the energy of the electronic transitions. The C₃ symmetry is a defining feature, making it an ideal trigonal or "tripodal" linker in coordination chemistry.[1]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most reliable and widely used method for synthesizing TPyB is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The causality for this choice rests on the reaction's high functional group tolerance, excellent yields, and the commercial availability of the starting materials.

Protocol:

  • Inert Atmosphere Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 1,3,5-tribromobenzene (1.0 eq), 4-pyridylboronic acid (3.3 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., a 3:1 mixture of Toluene and Ethanol) and an aqueous solution of a base (e.g., 2 M Sodium Carbonate, Na₂CO₃).

  • Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up and Isolation: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude solid product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield TPyB as a white or off-white solid.

Core Electronic Properties and Characterization

Frontier Molecular Orbitals: The Key to Functionality

The electronic behavior of TPyB is governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Theoretical calculations suggest the HOMO is primarily localized on the central 1,3,5-triphenylbenzene core, which is the more electron-rich part of the molecule.

  • LUMO: The LUMO is predominantly distributed over the electron-deficient pyridyl rings.[3]

This spatial separation of the HOMO and LUMO signifies an intramolecular charge-transfer (ICT) character upon electronic excitation (S₀ → S₁), which is fundamental to its photophysical properties. The energy gap between the HOMO and LUMO dictates the absorption and emission wavelengths and can be estimated experimentally using cyclic voltammetry and UV-Vis spectroscopy.[4][5]

Table 1: Representative Electronic Properties of TPyB

Property Estimated Value (eV) Method of Determination Significance
EHOMO ~ -5.8 eV Cyclic Voltammetry (Experimental) Energy required to remove an electron (oxidation potential)
ELUMO ~ -2.5 eV Cyclic Voltammetry (Experimental) Energy gained when an electron is added (reduction potential)
Eg (Electrochemical) ~ 3.3 eV ELUMO - EHOMO Electrochemical band gap
Eg (Optical) ~ 3.5 eV UV-Vis Absorption Onset Optical band gap

Note: These are typical, illustrative values for a π-conjugated system of this type. Actual values must be determined experimentally as they are sensitive to measurement conditions.

Experimental Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

CV is a powerful technique to probe the redox behavior of a molecule and estimate its HOMO/LUMO energy levels.[6] This protocol ensures reliable and reproducible measurements.

Protocol:

  • System Preparation: Use a three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.[7]

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Analyte and Standard: Dissolve the TPyB sample in the electrolyte solution to a concentration of approximately 1 mM.

  • Calibration: Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The E₁/₂ of Fc/Fc⁺ is used as an internal standard, which has a known absolute energy level of -4.8 eV relative to the vacuum level.[6]

  • Measurement: Record the CV of the TPyB solution. Scan to measure the first oxidation potential (Eox) and the first reduction potential (Ered).

  • Data Analysis:

    • Determine the onset potentials for oxidation (Eonset, ox) and reduction (Eonset, red).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas[6]:

      • EHOMO (eV) = - [Eonset, ox - E₁/₂(Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = - [Eonset, red - E₁/₂(Fc/Fc⁺) + 4.8]

Luminescent Properties and Their Modulation

Intrinsic Photophysics

TPyB exhibits fluorescence in the violet-blue region of the spectrum, originating from the π-π* electronic transition of its conjugated framework. The absorption spectrum typically shows a strong peak below 300 nm, while the emission is observed at longer wavelengths, with the difference being the Stokes shift.

Environmental Sensitivity: Solvatochromism and Halochromism (Protonation)

The true utility of TPyB emerges from the sensitivity of its luminescence to its environment.

  • Solvatochromism: The emission spectrum of TPyB is expected to show a bathochromic (red) shift as the polarity of the solvent increases. This is a hallmark of molecules with an ICT character. In the excited state, the molecule has a larger dipole moment than in the ground state. Polar solvents stabilize this excited state more effectively, lowering its energy and thus red-shifting the emission wavelength.[8][9]

  • Halochromism (Protonation Effect): The pyridyl nitrogen atoms are basic and can be protonated in acidic conditions. Protonation drastically alters the electronic properties. The pyridinium cation is significantly more electron-withdrawing than the neutral pyridine ring. This increased acceptor strength enhances the ICT character, leading to a substantial red-shift in both absorption and emission spectra. This pH-dependent color change is a key mechanism for sensing applications.

Protonation_Effect cluster_0 Neutral State (pH > 7) cluster_1 Protonated State (pH < 5) TPyB_Neutral TPyB (Neutral Pyridine) Emission_Blue Blue Fluorescence TPyB_Neutral->Emission_Blue Excitation (hν) TPyB_Protonated TPyB-H⁺ (Protonated Pyridinium) TPyB_Neutral->TPyB_Protonated + H⁺ (Acid) TPyB_Protonated->TPyB_Neutral - H⁺ (Base) Emission_Green Green/Yellow Fluorescence TPyB_Protonated->Emission_Green Excitation (hν)

Caption: Protonation of TPyB's pyridyl nitrogens induces a significant red-shift in its fluorescence emission.

Table 2: Representative Photophysical Data for TPyB in Different Environments

Solvent / Condition Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (Φf) Expected Observation
Toluene ~285 ~365 ~0.85 Strong violet-blue emission
Acetonitrile ~287 ~375 ~0.70 Blue emission, slightly red-shifted
Acidic Water (pH 2) ~310 ~480 ~0.40 Strong green-yellow emission

Note: These are representative values based on the behavior of similar pyridine-based fluorophores. Absolute values must be determined experimentally.

Experimental Protocol: Photophysical Characterization

This workflow ensures accurate measurement of key photophysical parameters.

Protocol:

  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) of TPyB in spectroscopic-grade solvents of varying polarity (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol).

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam spectrophotometer.

    • Record the absorption spectrum from 200 to 500 nm using a 1 cm path length quartz cuvette.

    • Use the pure solvent as a reference blank.

  • Steady-State Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λabs).

    • Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~600 nm. Maintain consistent excitation and emission slit widths for all samples to allow for relative intensity comparisons.

  • Relative Fluorescence Quantum Yield (Φf) Measurement:

    • Select a well-characterized fluorescence standard whose absorption and emission spectra overlap with TPyB (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).[10]

    • Prepare solutions of the standard and the TPyB sample with closely matched absorbances (< 0.1) at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (area under the emission curve) and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.[10]

Caption: Standard workflow for comprehensive photophysical characterization of TPyB.

Applications Driven by Optoelectronic Properties

Supramolecular Chemistry: A Trigonal Node for Luminescent MOFs

The C₃ symmetry and pyridyl nitrogen coordination sites make TPyB an exceptional trigonal linker for constructing metal-organic frameworks (MOFs).[1] When coordinated to metal ions (e.g., Zn²⁺, Cd²⁺), the intrinsic luminescence of the TPyB ligand can be preserved or even enhanced within the rigid, ordered framework. These luminescent MOFs are highly sought after for applications in chemical sensing, where the inclusion of guest molecules into the MOF pores can modulate the fluorescence output.

Chemical Sensing: Leveraging Halochromism

The dramatic, pH-induced shift in fluorescence (halochromism) makes TPyB a highly effective turn-on or ratiometric fluorescent sensor for acidity. In a neutral environment, it emits blue light. Upon exposure to an acid, the emission shifts to green/yellow. This distinct color change allows for the visual or spectroscopic detection of protons and can be extended to sense acidic vapors or metal ions that act as Lewis acids, coordinating to the pyridyl nitrogens and inducing a similar electronic effect.

Organic Electronics: A Candidate for OLEDs

In the context of organic light-emitting diodes (OLEDs), TPyB's electronic properties are highly relevant.[2]

  • Host Material: Its relatively high HOMO-LUMO gap makes it a potential host material for blue or green phosphorescent emitters.

  • Electron-Transporting/Hole-Blocking Layer: The electron-deficient nature of the pyridyl rings gives TPyB good electron-transporting potential. Its deep HOMO level (~-5.8 eV) can also serve to block holes from passing from the emissive layer to the electron-transport layer, improving device efficiency and lifetime.

Conclusion and Future Outlook

This compound is more than a simple fluorophore; it is a versatile molecular platform whose utility is derived from a well-defined structure-property relationship. Its rigid C₃-symmetric core provides stability, while its π-conjugated system and terminal pyridyl groups govern its electronic and luminescent behavior. The sensitivity of its fluorescence to protonation and solvent polarity is not a limitation but a key feature that enables its application in advanced chemical sensors. As a robust tripodal linker, it will continue to be instrumental in the design of functional, luminescent MOFs. Further research into derivatization of the TPyB core—adding electron-donating or -withdrawing groups—will allow for fine-tuning of its HOMO/LUMO levels and emission colors, paving the way for next-generation materials in organic electronics and targeted biomedical imaging.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Dalton Transactions. [Link]

  • The Royal Society of Chemistry. {Supplementary Data}. [Link]

  • Semantic Scholar. (2023, April 6). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Ind. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. [Link]

  • Ningbo Innopharmchem Co., Ltd. Exploring the Electronic Chemical Applications of 1,3,5-tris(4-pyridyl)benzene. [Link]

  • The Royal Society of Chemistry. Materials Chemistry C. [Link]

  • ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?[Link]

  • PubMed. Tuning electronic structure and photophysical properties of [Ir(ppy)₂(py)₂]+ by substituents binding in pyridyl ligand: a computational study. [Link]

  • Shanghai Sunway Co. Ltd. 1,3,5-tri(pyridin-4-yl) benzene CAS NO.170165-84-1. [Link]

  • International Union of Crystallography. N,N′-Bis(pyridin-4-ylmethyl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study. [Link]

  • IUPAC. (2011, August 31). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). [Link]

  • MDPI. (2023, February 17). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]

  • ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

  • ResearchGate. (2009, August 5). Synthesis and efficient three-photon excited green fluorescence of pyridine–triphenylamine conjugated dyes. [Link]

Sources

thermal stability and decomposition of 1,3,5-Tri(pyridin-4-yl)benzene.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3,5-Tri(pyridin-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TPyB) is a symmetrically substituted aromatic compound distinguished by a central benzene core linked to three pyridyl units. This unique architecture, featuring extensive π-conjugation and multiple nitrogen-containing heterocycles, imparts exceptional thermal stability and makes it a molecule of significant interest in materials science and coordination chemistry.[1] This guide provides a detailed examination of the thermal properties of TPyB, focusing on its stability under thermal stress and its decomposition pathways. We will explore the underlying structural attributes contributing to its robustness, present methodologies for its thermal analysis, and propose a mechanistic view of its decomposition based on established principles of aromatic and heterocyclic chemistry.

Introduction to this compound

This compound, with the chemical formula C₂₁H₁₅N₃, is a crystalline solid known for its high melting point and remarkable thermal resilience.[1][2] Its structure is defined by a planar benzene ring at the center, with three pyridine rings attached at the 1, 3, and 5 positions. This arrangement results in a highly conjugated system where electron delocalization extends across the entire molecular framework, a key factor in its stability.[1]

The nitrogen atoms within the pyridine rings serve as coordination sites, making TPyB a valuable tridentate ligand in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures.[1][3] Its electronic and luminescent properties also make it a candidate for applications in organic light-emitting diodes (OLEDs) and conductive polymers.[1] Understanding the limits of its thermal stability is therefore critical for defining the operational range and processing conditions for these advanced materials.

Thermal Stability Analysis

The thermal behavior of TPyB is best characterized by two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For TPyB, TGA profiles reveal exceptional thermal stability. The compound typically shows no significant mass loss at temperatures below 250°C.[1] This high decomposition temperature is a direct consequence of its molecular structure. The strong covalent bonds within the aromatic rings and the C-C linkages between them require substantial energy to break. The symmetrical distribution of the pyridyl groups helps to dissipate thermal energy effectively throughout the molecule, further enhancing its stability.[1]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. DSC analysis of TPyB shows a high melting point, often exceeding 300°C, which is consistent with its crystalline nature and the strong intermolecular forces present in the solid state.[1][2] Beyond the melting endotherm, DSC traces can also reveal exothermic or endothermic events corresponding to decomposition processes.[1] When used in conjunction, TGA and DSC provide a comprehensive picture of the material's thermal behavior, defining the temperature window in which it remains structurally and chemically intact.[1]

Summary of Thermal Properties

The following table summarizes the key quantitative data regarding the thermal properties of this compound.

PropertyValueSource
Molecular Formula C₂₁H₁₅N₃[4]
Molecular Weight 309.36 g/mol [2][4]
Melting Point >300 °C[1][2]
Boiling Point (Predicted) 488.6 ± 40.0 °C[2][5]
Decomposition Onset >250 °C[1]

Proposed Thermal Decomposition Pathway

While specific, detailed studies on the high-temperature decomposition mechanism of TPyB are not extensively published, a plausible pathway can be inferred from the known thermal behavior of its constituent parts, namely benzene and pyridine.

The decomposition of pyridine is initiated by the formation of pyridyl radicals.[6] Research has shown that while 2- and 3-pyridyl radicals can lead to stable gaseous products through ring-opening, 4-pyridyl radicals—the type present in TPyB—are prone to producing solid deposits and are considered primary agents in soot formation.[6]

Based on this, the thermal decomposition of TPyB likely proceeds through a radical-mediated mechanism:

  • Initiation: At sufficiently high temperatures, the weakest bonds in the molecule will cleave. This is likely the C-C single bond connecting a pyridine ring to the central benzene ring, leading to the formation of a 4-pyridyl radical and a 3,5-di(pyridin-4-yl)phenyl radical.

  • Propagation & Fragmentation: These initial radicals can undergo further fragmentation. The pyridyl radicals may undergo ring-opening, though the tendency of 4-pyridyl radicals to form solids suggests that polymerization and condensation reactions may be more favorable.[6] The larger phenyl-based radical will also be highly reactive.

  • Termination: The radical fragments can combine and cross-link, leading to the formation of a complex, nitrogen-containing carbonaceous char or soot. This is consistent with the behavior observed for 4-pyridyl radicals.[6]

The following diagram illustrates this proposed decomposition pathway.

Decomposition_Pathway cluster_initial Initial State cluster_radicals Radical Formation (High T) cluster_products Decomposition Products TPyB This compound (Stable Molecule) Pyridyl_Radical 4-Pyridyl Radical TPyB->Pyridyl_Radical Bond Cleavage Phenyl_Radical Substituted Phenyl Radical TPyB->Phenyl_Radical Bond Cleavage Gaseous Volatile Fragments (e.g., HCN, C₂H₂) Pyridyl_Radical->Gaseous Ring Opening Solid Solid Residue (Char/Soot) Pyridyl_Radical->Solid Polymerization & Condensation Phenyl_Radical->Solid Polymerization & Condensation

Caption: Proposed radical-mediated thermal decomposition pathway for TPyB.

Experimental Protocols for Thermal Analysis

To ensure reproducible and accurate data, standardized protocols for TGA and DSC are essential.

Workflow for Thermal Analysis

The general workflow for characterizing the thermal properties of a compound like TPyB is outlined below.

Thermal_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_report 4. Reporting Prep Weigh 3-5 mg of TPyB into a ceramic (TGA) or aluminum (DSC) pan. TGA TGA (e.g., 10 °C/min under N₂) Prep->TGA DSC DSC (e.g., 10 °C/min under N₂) Prep->DSC Process_TGA Plot Mass % vs. Temp Determine Onset T (T_onset) TGA->Process_TGA Process_DSC Plot Heat Flow vs. Temp Identify Melting (T_m) & Decomposition Events DSC->Process_DSC Report Summarize T_onset, T_m, and % Mass Loss Process_TGA->Report Process_DSC->Report

Caption: Standard experimental workflow for TGA and DSC analysis.

Detailed Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a clean, tared ceramic TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to high-purity nitrogen (N₂) with a flow rate of 50-100 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (T₅).

    • Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

Detailed Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-4 mg of finely ground this compound into a tared aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to high-purity nitrogen (N₂) with a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 350°C (or a temperature just beyond the melting point but below major decomposition) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify the endothermic peak corresponding to melting. Report the onset temperature and the peak maximum temperature (Tₘ).

    • Observe any exothermic or endothermic events following the melt that may indicate the onset of decomposition.

Conclusion

This compound is a molecule of high thermal robustness, maintaining its integrity at temperatures exceeding 250°C.[1] Its stability is rooted in its highly conjugated, symmetric aromatic structure. Thermal degradation, when it occurs, likely proceeds via a radical mechanism initiated by C-C bond cleavage, with the known behavior of 4-pyridyl radicals suggesting a propensity for forming a solid carbonaceous residue.[6] The standardized TGA and DSC protocols provided herein offer a reliable framework for researchers to verify these properties and to confidently define the processing and operational limits for materials incorporating this versatile chemical building block.

References

  • Smolecule. (2023, August 16). This compound.
  • ChemicalBook. (2025, July 16). 1,3,5-tris(4-pyridyl)benzene | 170165-84-1.
  • Guidechem. 1,3,5-tris(4-pyridyl)benzene 170165-84-1 wiki.
  • Hore, N. R., & Russell, D. K. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, 269-276.
  • ChemicalBook. 1,3,5-tris(4-pyridyl)benzene CAS#: 170165-84-1.
  • Sigma-Aldrich. This compound | 170165-84-1.
  • BLDpharm. 170165-84-1|this compound.
  • PubChem. 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene.
  • Matsumoto, K., & Kurata, H. Thermogravimetric analysis and crystal structure of tri-3-pyridylmethanol monohydrate. Senshu University Institute of Natural Sciences.
  • ChemicalBook. (2021, December 16). 1,3,5-tris(4-pyridyl)benzene | 170165-84-1.
  • ResearchGate. (2025, August 5). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives.
  • Shanghai Sunway Co. Ltd. 1,3,5-tri(pyridin-4-yl) benzene CAS NO.170165-84-1.

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An In-depth Technical Guide to the Solubility of 1,3,5-Tri(pyridin-4-yl)benzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3,5-Tri(pyridin-4-yl)benzene, a tritopic ligand of significant interest in coordination chemistry, materials science, and pharmaceutical research. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, qualitative observations from existing research, and comparative analysis with structurally similar molecules to provide a robust framework for understanding and predicting its solubility behavior. Furthermore, this document offers detailed, field-proven experimental protocols for researchers to precisely determine the solubility of this compound in various organic solvents, ensuring reproducible and reliable results for downstream applications.

Introduction: The Significance of this compound

This compound is a highly symmetrical, rigid organic molecule featuring a central benzene ring functionalized with three pyridine units at the 1, 3, and 5 positions.[1] This unique architecture imparts several key properties that make it a valuable building block in supramolecular chemistry and materials science. The nitrogen atoms within the pyridine rings act as excellent coordination sites for metal ions, enabling the self-assembly of complex, multi-dimensional structures such as metal-organic frameworks (MOFs) and coordination polymers. These materials are at the forefront of research in gas storage, catalysis, and sensing.

In the context of drug development, the pyridyl moieties offer potential hydrogen bonding sites and can influence the pharmacokinetic properties of a larger molecule. Understanding the solubility of this core structure is therefore a critical first step in the design of novel therapeutics and functional materials. Poor solubility can hinder synthesis, purification, formulation, and biological testing, making a thorough characterization of this fundamental property essential.

Theoretical Framework for Solubility

The solubility of a crystalline organic compound like this compound is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

Molecular Structure and Polarity

This compound possesses a unique combination of polar and non-polar characteristics.

  • Non-polar Core: The central benzene ring and the aromatic rings of the pyridyl groups contribute to a significant non-polar, hydrophobic character.

  • Polar Functionality: The nitrogen atoms in the three pyridine rings introduce localized dipoles, making the molecule capable of engaging in hydrogen bonding as an acceptor.

This dual nature suggests that its solubility will be highly dependent on the solvent's ability to interact favorably with both the aromatic system and the polar nitrogen atoms.

Figure 1: Molecular Structure of this compound.

Expected Solubility Profile

Based on its structure, the following trends in solubility can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the pyridyl nitrogen atoms. Consequently, this compound is expected to exhibit moderate to good solubility in these solvents, particularly with an increase in temperature. This is supported by observations that methanol and ethanol are effective for its recrystallization, a process that relies on a significant difference in solubility between hot and cold conditions.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar regions of the molecule. We can anticipate reasonable solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar aromatic surface area suggests some affinity for non-polar solvents. However, the energy required to break the crystal lattice forces may not be sufficiently compensated by the weak van der Waals interactions with these solvents, likely resulting in low solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds. It is plausible that this compound will show some solubility in these solvents.

Qualitative and Comparative Solubility Analysis

In the absence of direct quantitative data, we can draw inferences from related compounds.

CompoundStructural FeaturesReported SolubilityReference
This compound Central benzene core, three pyridyl groups.Good solubility in hot polar protic solvents like methanol and ethanol (for recrystallization).[1]
2,4,6-Triphenylpyridine Central pyridine core, three phenyl groups. Less polar than the target compound.Soluble in ethanol and acetone; low solubility in water.[2]
1,3,5-Tri(4-carboxyphenyl)benzene Central benzene core, three carboxyphenyl groups. Capable of hydrogen bonding.Soluble in tetrahydrofuran (THF). The carboxylic acid groups likely increase polarity and hydrogen bonding capacity.[3]
Pyridine The basic building block.Miscible with water and most organic solvents.

This comparative table suggests that solvents capable of hydrogen bonding or with moderate to high polarity are the most promising candidates for dissolving this compound.

Experimental Protocols for Solubility Determination

To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The following protocols are recommended for researchers.

General Workflow for Solubility Measurement

G A Equilibrate Solvent at Target Temperature B Add Excess Solute to Create a Slurry A->B C Agitate Mixture to Reach Equilibrium (e.g., 24-48h) B->C D Allow Solids to Settle C->D E Withdraw Supernatant and Filter (e.g., 0.22 µm PTFE filter) D->E F Quantify Solute Concentration in the Filtrate E->F G Gravimetric Analysis F->G H UV-Vis Spectroscopy F->H

Figure 2: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Determination of Solubility

This method is straightforward and does not require sophisticated instrumentation beyond a calibrated analytical balance and oven.

Materials:

  • This compound

  • Solvent of interest

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass vials for evaporation

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation: Add a known volume of the solvent to a vial. Equilibrate the solvent to the desired experimental temperature.

  • Saturation: Add an excess of this compound to the solvent to create a saturated solution with visible solid remaining.

  • Equilibration: Seal the vial and place it in a shaker or water bath at a constant temperature. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter.

  • Evaporation: Dispense the filtered supernatant into a pre-weighed, clean, and dry vial.

  • Drying: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

  • Calculation:

    • Mass of solute = (Mass of vial with dried solute) - (Mass of empty vial)

    • Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant in L)

Protocol 2: UV-Vis Spectrophotometric Determination of Solubility

This method is highly sensitive and suitable for compounds with a strong chromophore, such as this compound.

Materials:

  • Same as Protocol 1, plus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Prepare and equilibrate the saturated solution as described in Protocol 1 (steps 1-4).

  • Dilution: Accurately dilute a known volume of the filtered supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted supernatant, accounting for the dilution factor.

    • Solubility = (Concentration of diluted sample) x (Dilution factor)

Factors Influencing Solubility and Practical Considerations

  • Temperature: The solubility of solids in liquids generally increases with temperature. For recrystallization, a solvent should be chosen that provides high solubility at elevated temperatures and low solubility at room temperature or below.

  • Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use highly purified this compound for accurate determinations.

  • pH (for aqueous systems): In aqueous solutions, the solubility of pyridyl compounds can be pH-dependent. Protonation of the nitrogen atoms at low pH would significantly increase aqueous solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

Sources

1,3,5-Tri(pyridin-4-yl)benzene: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is paramount. Among the myriad of organic building blocks, 1,3,5-Tri(pyridin-4-yl)benzene has emerged as a particularly compelling synthon. Its unique C3-symmetric structure, featuring a central benzene core decorated with three pyridyl units, offers a trifecta of desirable attributes: rigidity, pre-defined coordination vectors, and rich electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of this compound, offering researchers and drug development professionals a technical resource to harness its potential in creating next-generation materials.

Core Molecular Attributes and Synthesis

This compound (C₂₁H₁₅N₃) is a crystalline solid with a high melting point, reflecting its stable, conjugated aromatic system. The nitrogen atoms within the pyridyl rings act as versatile coordination sites for metal ions, making it an exceptional ligand for the construction of supramolecular assemblies and porous crystalline materials.[1] Its electronic properties, stemming from the extended π-conjugation, are of significant interest for applications in organic electronics.[2]

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable route to connect the pyridyl moieties to the central benzene ring.

Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide (1,3,5-tribromobenzene) to a palladium(0) complex, followed by transmetalation with an organoboron species (4-pyridylboronic acid) in the presence of a base. The cycle concludes with reductive elimination, yielding the desired product and regenerating the palladium(0) catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3,5-tribromobenzene

  • 4-pyridylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3,5-tribromobenzene (1.0 mmol), 4-pyridylboronic acid (3.3 mmol), and potassium carbonate (4.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (50 mL) and wash with deionized water (3 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a white to off-white solid.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Applications in Materials Science

The trifunctional and rigid nature of this compound makes it a cornerstone for the bottom-up design of a diverse range of functional materials.

Metal-Organic Frameworks (MOFs)

MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The directional pyridyl groups of this compound act as nodes, coordinating with metal centers to form highly ordered, porous three-dimensional networks. The resulting MOFs exhibit high surface areas and tunable pore sizes, making them prime candidates for various applications.

Key Applications of this compound-based MOFs:

  • Gas Storage and Separation: The defined pore apertures and chemical environment within these MOFs allow for the selective adsorption and storage of gases such as carbon dioxide, methane, and hydrogen.[3] For instance, the strategic placement of pyridyl nitrogen atoms can enhance the affinity for CO₂ through dipole-quadrupole interactions.

  • Heterogeneous Catalysis: The porous structure of these MOFs allows for the diffusion of reactants to catalytically active metal sites within the framework.[2][4] The this compound ligand can also be functionalized to introduce additional catalytic moieties.

  • Sensing: The luminescence of MOFs incorporating this compound can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

Experimental Workflow: Solvothermal Synthesis of a MOF using this compound

MOF_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Ligand This compound Mixing Mix & Sonicate Ligand->Mixing Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Reaction (Sealed Vessel, 100-150 °C, 24-72h) Mixing->Heating Transfer to autoclave Crystals MOF Crystals Heating->Crystals Cool to RT Washing Wash with fresh solvent Crystals->Washing Activation Solvent Exchange & Heating under Vacuum Washing->Activation Final_MOF Activated Porous MOF Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of a MOF.

Covalent Organic Frameworks (COFs)

COFs are another class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The C3 symmetry of this compound makes it an ideal building block for creating 2D or 3D COFs with well-defined pore structures.[1]

Key Applications of this compound-based COFs:

  • Adsorption and Separation: Pyridine-containing COFs have shown excellent performance in the removal of organic pollutants, such as dyes, from water due to their high surface area and the presence of nitrogen-rich adsorption sites.[5]

  • Energy Storage: The redox-active nature of the pyridyl units and the porous structure make these COFs promising materials for electrodes in batteries and supercapacitors.[6]

  • Catalysis: The covalent framework provides a robust platform for incorporating catalytic sites, leading to highly stable and reusable catalysts.

Experimental Protocol: Synthesis of a Pyridine-Based COF

Materials:

  • This compound (or a functionalized derivative, e.g., 2,4,6-tris(4-aminophenyl)pyridine)

  • A suitable aldehyde linker (e.g., 2,5-dibromobenzene-1,4-dicarbaldehyde)

  • A high-boiling solvent mixture (e.g., o-dichlorobenzene/mesitylene)

  • An acidic catalyst (e.g., 6 M acetic acid)

Procedure:

  • Reactant Mixture: In a vial, combine the amine-functionalized pyridine-based monomer and the aldehyde linker in the chosen solvent mixture.

  • Sonication and Catalyst Addition: Sonicate the mixture to ensure homogeneity, then add the acidic catalyst.

  • Reaction: Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for an extended period (e.g., 72 hours).

  • Isolation and Purification: Collect the resulting precipitate by filtration and wash it sequentially with various organic solvents (e.g., dichloromethane, acetone, methanol).

  • Activation: Further purify the COF by Soxhlet extraction with a suitable solvent (e.g., THF) and then dry under vacuum at an elevated temperature to remove any residual solvent from the pores.

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound and its derivatives make them promising materials for use in OLEDs.[2] The pyridine moieties can facilitate electron transport, and the overall molecular structure can be tailored to achieve desired photophysical properties.

Role of this compound in OLEDs:

  • Electron Transport Layer (ETL): The electron-deficient nature of the pyridine rings can facilitate the transport of electrons from the cathode to the emissive layer, improving device efficiency.[7]

  • Host Material: In the emissive layer, this compound derivatives can serve as a host for phosphorescent or fluorescent dopants, facilitating efficient energy transfer to the emitter.[8]

Experimental Workflow: Fabrication of a Multilayer OLED

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_final Finalization Cleaning Clean ITO Substrate (Ultrasonication) Treatment UV-Ozone Treatment Cleaning->Treatment HIL Hole Injection Layer (HIL) Treatment->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Dopant) HTL->EML ETL Electron Transport Layer (ETL) (e.g., Pyridine-based material) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Metal Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EQE) Encapsulation->Characterization

Caption: General workflow for the fabrication of a multilayer OLED.

Quantitative Data Summary

The performance of materials derived from this compound and its analogues is highly dependent on the specific synthetic conditions and the other components of the material. The following table provides representative data for analogous systems to illustrate the potential of this building block.

Material TypeLigand/Monomer AnalogApplicationKey Performance MetricReference
MOF2,4,6-tris(4-pyridyl)-1,3,5-triazineCO₂ AdsorptionSelective adsorption of CO₂[3]
MOF2,4,6-tris(4-pyridyl)-1,3,5-triazineCatalysis (ORR)High limiting current density[9]
COF2,4,6-tris(4-aminophenyl)pyridineDye AdsorptionMax. adsorption capacity for Rhodamine B: 1254 mg g⁻¹[5]
OLED1,3,5-tris(1-pyrenyl)benzene (Host)Red EmissionCurrent efficiency: 4.38 cd/A[8]

Conclusion and Future Outlook

This compound stands as a testament to the power of molecular design in materials science. Its inherent symmetry, rigidity, and versatile coordination chemistry have paved the way for the development of a wide array of functional materials. From the highly porous and crystalline structures of MOFs and COFs to the electronically active layers in OLEDs, the applications of this molecular building block are both diverse and impactful.

Future research will likely focus on the development of more complex and functionalized derivatives of this compound. The introduction of chiral centers, redox-active moieties, or photoresponsive groups could lead to materials with even more sophisticated functions, such as enantioselective catalysts, advanced energy storage systems, and smart sensors. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, this compound is poised to remain a key player in the ongoing quest for advanced materials that can address some of society's most pressing challenges in energy, environment, and health.

References

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1,3,5-Tri(pyridin-4-yl)benzene: A Trigonal Tectonic for Advanced Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, my focus is on bridging the gap between molecular potential and tangible application. In the realm of supramolecular chemistry and materials science, few building blocks offer the elegant simplicity and profound utility of 1,3,5-Tri(pyridin-4-yl)benzene (TPB). This guide serves as a comprehensive technical exploration of TPB, moving from its fundamental properties and synthesis to its application in constructing sophisticated, functional supramolecular systems. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational design.

Core Concepts: Why this compound?

The efficacy of TPB as a supramolecular building block, or tecton, is not accidental; it is a direct consequence of its inherent molecular design.

  • Structural Rigidity and C3 Symmetry: The molecule is built on a central, planar benzene ring, conferring a rigid and well-defined geometry. The three pyridine rings are disposed at 120-degree angles, creating a predictable C3-symmetric structure. This high degree of symmetry is crucial for the formation of ordered, crystalline materials like Metal-Organic Frameworks (MOFs), as it reduces the possibility of forming disordered or amorphous products.[1]

  • Defined Coordination Vectors: The nitrogen atom on each of the three pyridine rings acts as a potent Lewis base, providing a specific and directional coordination site for interaction with metal ions (Lewis acids) or as a hydrogen bond acceptor.[1] This predictable directionality allows scientists to design and construct complex, extended networks with a high degree of control.

  • Electronic Properties: The conjugated pi-system extending across the benzene and pyridine rings endows TPB with interesting electronic and photoluminescent properties.[1][2] This makes it a valuable component for functional materials in fields like organic electronics, including Organic Light-Emitting Diodes (OLEDs) and conductive polymers.[2]

Physicochemical Properties Summary
PropertyValueSource
CAS Number 170165-84-1[1]
Molecular Formula C₂₁H₁₅N₃[1]
Molecular Weight 309.36 g/mol [1][3]
Appearance Solid
Melting Point >300 °C[4]
Key Feature Trigonal, C3-symmetric ligand[1]
Primary Function Building block for coordination polymers, MOFs, and hydrogen-bonded networks[4]

Synthesis of the Building Block: A Validated Protocol

The most reliable and widely adopted method for synthesizing TPB is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method offers high yields and tolerance to a wide variety of functional groups.

Principle of the Suzuki-Miyaura Coupling

The reaction couples an organoboron compound (4-pyridylboronic acid) with an organohalide (1,3,5-tribromobenzene) using a Palladium(0) catalyst. The mechanism proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the reaction steps.

Workflow for TPB Synthesis via Suzuki Coupling

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Work-up & Purification A 1,3,5-Tribromobenzene E Inert Solvent (e.g., Toluene/Ethanol/Water) A->E B 4-Pyridylboronic Acid B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E F Heat under Inert Atmosphere (e.g., N₂ or Ar) ~80-100 °C, 24-48h E->F Reaction Mixture G Cool to Room Temp F->G Crude Product Mixture H Phase Separation G->H I Wash Organic Layer (Water, Brine) H->I J Dry (e.g., MgSO₄), Filter, Concentrate I->J K Purify (e.g., Column Chromatography or Recrystallization) J->K L This compound (TPB) K->L Pure Product

Caption: Workflow for the Suzuki-Miyaura synthesis of TPB.

Detailed Experimental Protocol

Materials:

  • 1,3,5-Tribromobenzene (1.0 eq)

  • 4-Pyridylboronic acid (3.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (6.0 eq)

  • Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,3,5-tribromobenzene, 4-pyridylboronic acid, and sodium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed solvent mixture via cannula or syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Separate the aqueous and organic layers. Extract the aqueous layer two more times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine all organic layers. Wash sequentially with deionized water and then brine to remove inorganic impurities.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., DMF/ethanol) to yield pure this compound as a solid.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the complete substitution of all three bromine atoms and the absence of starting materials or boronic acid homo-coupling byproducts.

Constructing Supramolecular Structures

The true utility of TPB is realized when it is employed to build larger, functional assemblies.

A. Metal-Organic Frameworks (MOFs) & Coordination Polymers

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The C3 symmetry and defined coordination vectors of TPB make it an ideal ligand for creating porous, high-surface-area frameworks.[4]

Design Principle: TPB acts as a trigonal node, connecting metal centers. The choice of metal ion (e.g., Cu²⁺, Zn²⁺, Ni²⁺) and its preferred coordination geometry, along with the reaction conditions (solvent, temperature), will dictate the final topology of the network.[5][6] For instance, a metal that prefers tetrahedral coordination with TPB can lead to a 3D diamondoid network.

Logical Flow of MOF Self-Assembly

G A TPB Ligand (Trigonal Node) C₃ Symmetry D Coordination Bonding (N → Metal) A->D B Metal Salt (e.g., Zn(NO₃)₂) Coordination Center B->D C Solvothermal Reaction (e.g., DMF, 120 °C) E Self-Assembly & Nucleation C->E Provides Energy D->E F Crystal Growth E->F G Ordered 3D MOF Crystal (Porous Network) F->G

Caption: Logical diagram of supramolecular self-assembly into a MOF.

Representative Protocol for MOF Synthesis (Solvothermal)

This protocol is a generalized example based on common procedures for synthesizing pyridyl-based MOFs.[5][7]

Materials:

  • This compound (TPB)

  • A metal salt, e.g., Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

  • High-purity solvent, e.g., N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave or a thick-walled borosilicate glass vial.

Procedure:

  • Preparation: In a glass vial, dissolve TPB (e.g., 0.1 mmol) and the metal salt (e.g., 0.15 mmol, 1.5 eq) in DMF (e.g., 10 mL). The solution should be sonicated for 5-10 minutes to ensure complete dissolution.

  • Sealing: Cap the vial tightly. If using an autoclave, place the sealed vial inside the steel vessel.

  • Heating: Place the reaction vessel in a programmable oven. Heat to a specific temperature (e.g., 100-140 °C) and hold for a defined period (e.g., 48-72 hours). The slow heating and cooling rates are critical for the growth of high-quality single crystals.

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Isolation: Carefully decant the mother liquor. Wash the resulting crystals with fresh DMF several times to remove unreacted starting materials.

  • Solvent Exchange: To activate the MOF (i.e., remove guest solvent molecules from the pores), the crystals are typically soaked in a more volatile solvent (e.g., acetone or dichloromethane) for 2-3 days, with the solvent being replaced periodically.

  • Drying: The crystals are then dried under vacuum at a slightly elevated temperature to yield the final, porous MOF material.

Characterization: The formation of the MOF must be confirmed by Single-Crystal X-ray Diffraction (SC-XRD) to determine the precise structure and network topology. Powder X-ray Diffraction (PXRD) is used to confirm phase purity. Thermal Gravimetric Analysis (TGA) assesses thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) is used to measure the surface area and porosity.[8]

B. Hydrogen-Bonded Networks

Beyond coordination chemistry, the pyridyl nitrogen of TPB is an excellent hydrogen bond acceptor. By co-crystallizing TPB with molecules that are strong hydrogen bond donors (e.g., dicarboxylic acids, phenols), it is possible to form predictable, non-covalent networks.[9]

Design Principle: The key is molecular complementarity. A linear dicarboxylic acid, for instance, can bridge two different TPB molecules, using the N···H-O hydrogen bond. The geometry of the donor molecule will dictate the dimensionality and structure of the resulting network. This approach is fundamental to crystal engineering and has potential applications in creating co-crystals for the pharmaceutical industry. The dimensionality of these hydrogen bond networks can significantly influence the physical properties of the resulting materials.[10]

Applications in Drug Development and Advanced Materials

While TPB itself is not a therapeutic agent, the supramolecular structures it helps create have significant potential in the biomedical and pharmaceutical fields.[1]

  • Drug Delivery: The porous nature of TPB-based MOFs makes them excellent candidates for drug carriers.[11] The high surface area allows for significant drug loading, and the pore size can be tuned to control the release rate of the therapeutic agent.

  • Sensing: Functionalized TPB-based frameworks can be designed to detect specific biological molecules or ions. The luminescence of the framework might be quenched or enhanced upon binding with an analyte, forming the basis of a sensitive detection platform.

  • Catalysis: By incorporating catalytically active metal centers within a TPB-based MOF, it is possible to create heterogeneous catalysts that offer high stability and reusability, a significant advantage in pharmaceutical synthesis.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational molecular design. Its unique combination of rigidity, C3 symmetry, and defined coordination sites provides an unparalleled platform for the bottom-up construction of highly ordered supramolecular materials. From porous MOFs for gas capture to intricate hydrogen-bonded networks for crystal engineering, TPB offers a reliable and versatile tool for researchers. For professionals in drug development, understanding how to wield such building blocks is paramount to designing the next generation of delivery systems, sensors, and advanced functional materials.

References

  • Smolecule. (2023, August 16). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Electronic Chemical Applications of 1,3,5-tris(4-pyridyl)benzene.
  • National Institutes of Health (NIH). (n.d.). Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands. PMC.
  • LookChem. (n.d.). Cas 170165-84-1, 1,3,5-tris(4-pyridyl)benzene.
  • ChemicalBook. (2025, July 16). 1,3,5-tris(4-pyridyl)benzene | 170165-84-1.
  • Sigma-Aldrich. (n.d.). This compound | 170165-84-1.
  • Royal Society of Chemistry. (n.d.). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions.
  • National Institutes of Health (NIH). (n.d.). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. PMC PubMed Central.
  • Guidechem. (n.d.). 1,3,5-tris(4-pyridyl)benzene 170165-84-1 wiki.
  • Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131.
  • Inorganic Chemistry. (n.d.). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine.
  • National Institutes of Health (NIH). (n.d.). Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine.
  • ResearchGate. (n.d.). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine.
  • National Institutes of Health (NIH). (n.d.). The Dimensionality of Hydrogen Bond Networks Induces Diverse Physical Properties of Peptide Crystals. PMC.

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An In-Depth Technical Guide to 1,3,5-Tri(pyridin-4-yl)benzene: Theoretical and Computational Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,3,5-Tri(pyridin-4-yl)benzene, a symmetrically substituted aromatic compound of significant interest in materials science and coordination chemistry. We delve into the molecular architecture, electronic properties, and synthesis of this versatile building block. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Significance of a Symmetrical Scaffold

This compound, with the chemical formula C₂₁H₁₅N₃, is an organic compound featuring a central benzene ring symmetrically substituted with three pyridine rings at the 1, 3, and 5 positions[1]. This unique arrangement of a planar benzene core and terminally positioned pyridyl groups bestows upon the molecule a high degree of symmetry and stability[1]. The presence of nitrogen atoms in the pyridine rings introduces unique electronic properties and provides strategic coordination sites, making it a versatile ligand in coordination chemistry[1]. The conjugated structure allows for electron delocalization across the entire aromatic system, which is a key factor in its applications in advanced materials such as organic light-emitting diodes (OLEDs) and conductive polymers[1]. Its ability to act as a tritopic ligand allows for the construction of intricate multi-dimensional structures like coordination polymers and metal-organic frameworks (MOFs)[2].

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are foundational to its applications. Single-crystal X-ray diffraction studies have provided precise insights into its molecular geometry.

Crystallographic Data:

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the orthorhombic crystal system[1]. The central benzene ring is planar, with the three pyridine rings extending outwards. This planarity and high symmetry are crucial for its packing in the solid state and its behavior as a building block in larger supramolecular structures.

Property Value Reference
CAS Number 170165-84-1[1]
Molecular Formula C₂₁H₁₅N₃[1]
Molecular Weight 309.37 g/mol
Melting Point >300 °C[3]
Appearance White to light brown solid[3]
IUPAC Name 4-(3,5-dipyridin-4-ylphenyl)pyridine[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and efficient method.

Suzuki-Miyaura Cross-Coupling: A Detailed Protocol

The Suzuki-Miyaura reaction is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst, a base, and the coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of 1,3,5-tribromobenzene with a pyridineboronic acid derivative.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (1,3,5-tribromobenzene) to form a palladium(II) species.

  • Transmetalation: The organoboron reagent (4-pyridylboronic acid) transfers its organic group to the palladium(II) complex. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

Step-by-Step Experimental Protocol:

  • Reagents and Materials:

    • 1,3,5-tribromobenzene

    • 4-Pyridylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

    • Round-bottom flask

    • Condenser

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 mmol), 4-pyridylboronic acid (3.3 mmol), and potassium carbonate (4.0 mmol).

    • Add the palladium catalyst, which can be pre-formed or generated in situ. For in situ generation, add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol).

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

    • Add a degassed solvent mixture of toluene, ethanol, and water (typically in a 3:1:1 ratio).

    • Heat the reaction mixture to reflux (around 85-90 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound[4].

Diagram of Suzuki-Miyaura Coupling Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - 1,3,5-Tribromobenzene - 4-Pyridylboronic Acid - K₂CO₃ catalyst 2. Add Catalyst: - Pd(OAc)₂ - PPh₃ reagents->catalyst inert 3. Establish Inert Atmosphere (N₂/Ar) catalyst->inert solvent 4. Add Degassed Solvents (Toluene/EtOH/H₂O) inert->solvent reflux 5. Heat to Reflux (85-90°C, 24-48h) solvent->reflux monitor 6. Monitor by TLC reflux->monitor cool 7. Cool to RT monitor->cool extract 8. Extraction with Organic Solvent cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify product product purify->product Pure this compound

Caption: Workflow for the Suzuki-Miyaura synthesis.

Theoretical and Computational Characterization

While extensive experimental data exists, computational studies provide a deeper understanding of the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a powerful tool for these investigations.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of this compound. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules[5].

Key Computational Insights:

  • Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography for validation.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability[5]. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyridine rings are expected to be the most electron-rich sites, making them prone to coordination with metal ions.

Diagram of Computational Workflow:

G cluster_outputs Calculated Properties cluster_analysis Analysis and Interpretation start Initial Molecular Structure of this compound dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom Optimized Geometry (Bond lengths, angles) dft->geom homo_lumo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) dft->homo_lumo mep Molecular Electrostatic Potential (MEP) Map dft->mep reactivity Reactivity Prediction (Electrophilic/Nucleophilic sites) geom->reactivity electronic Electronic Properties (Charge distribution, polarizability) homo_lumo->electronic mep->reactivity spectroscopy Spectroscopic Prediction (IR, NMR) electronic->spectroscopy

Caption: A typical DFT workflow for molecular analysis.

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of synthesized this compound.

Technique Observed Features Interpretation
¹H NMR Signals in the aromatic region, consistent with the protons of the central benzene ring and the three pyridine rings. The symmetry of the molecule simplifies the spectrum.Confirms the presence and connectivity of the aromatic protons.
¹³C NMR Resonances corresponding to the carbon atoms of the benzene and pyridine rings.Provides information about the carbon skeleton of the molecule.
FT-IR Characteristic C-N stretching vibrations for the pyridine rings (typically around 1580-1600 cm⁻¹). Aromatic C-H and C=C stretching bands.Confirms the presence of the key functional groups and aromatic systems[1].
UV-Vis Absorption bands in the UV region corresponding to π-π* electronic transitions within the conjugated aromatic system.Provides information about the electronic structure and conjugation length.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable component in several areas of research and development.

  • Coordination Chemistry: As a multidentate ligand, it is extensively used to synthesize coordination polymers and MOFs. The nitrogen atoms of the pyridine rings act as Lewis basic sites for coordination with various metal ions[1]. The rigid and symmetric nature of the ligand allows for the predictable formation of porous materials with potential applications in gas storage, separation, and catalysis.

  • Materials Science: The extended π-conjugated system of this compound gives rise to interesting photophysical properties. This makes it a candidate for use in organic electronic devices, such as OLEDs and organic photovoltaics (OPVs), where it can function as a charge-transporting or light-emitting material[1].

  • Drug Development: Although less explored, the scaffold of this compound could serve as a starting point for the design of novel therapeutic agents. The pyridine moieties can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Conclusion and Future Outlook

This compound stands out as a molecule with a rich combination of symmetry, rigidity, and electronic functionality. While its synthesis and application in coordination chemistry are well-established, the exploration of its full potential through detailed computational studies is an ongoing endeavor. Future research will likely focus on leveraging computational predictions to design novel MOFs and coordination polymers with tailored properties for specific applications, such as targeted drug delivery and advanced catalysis. Furthermore, a deeper computational and experimental investigation into its electronic and photophysical properties will pave the way for its integration into next-generation organic electronic devices.

References

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. Available from: [Link]

  • Tables For Organic Structure Analysis. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available from: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020-02-14). Available from: [Link]

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available from: [Link]

  • Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. MDPI. Available from: [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available from: [Link]

  • Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. PMC. Available from: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. (2021-04-23). Available from: [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available from: [Link]

  • (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. (2025-11-19). Available from: https://www.researchgate.net/publication/356262947_Experimental_FT-IR_13C1H-NMR_and_DFT_B3LYP_B3PW91_Studies_of_3-n-Propyl-4-2-4-Methoxybenzoxy-3-methoxy_benzylidenamino-45-dihydro-1H-124-triazol-5-ones5-dihydro-1H-124-triazol-5-ones

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Methodological & Application

Application Note & Protocol: Synthesis of 1,3,5-Tri(pyridin-4-yl)benzene via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3,5-tri(pyridin-4-yl)benzene, a key building block in coordination chemistry and materials science.[1] The protocol employs the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for forming carbon-carbon bonds.[2][3] We detail a robust, step-by-step procedure for the coupling of 1,3,5-tribromobenzene with 4-pyridinylboronic acid. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, causality behind experimental choices, and critical troubleshooting insights to ensure reproducible, high-yield synthesis.

Introduction: Significance and Synthetic Strategy

This compound is an organic compound featuring a central benzene ring symmetrically substituted with three pyridine rings.[1] Its unique C₃-symmetric structure and the presence of Lewis basic nitrogen atoms in the pyridine moieties make it an invaluable tridentate ligand for creating complex coordination polymers, metal-organic frameworks (MOFs), and advanced materials with interesting electronic and luminescent properties.[1][4]

The Suzuki-Miyaura coupling is the preferred method for synthesizing this and other biaryl compounds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[3][5] The reaction facilitates the formation of a C(sp²)–C(sp²) bond between an organoboron species (4-pyridinylboronic acid) and an organohalide (1,3,5-tribromobenzene) in the presence of a palladium catalyst and a base.[2]

Reaction Scheme & Catalytic Cycle

The overall reaction is as follows:

Figure 1. Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with 4-pyridinylboronic acid.

The reaction proceeds through a well-established catalytic cycle involving a palladium complex.[3][6] The fundamental mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1,3,5-tribromobenzene, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The pyridine group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[7]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the catalytically active Pd(0) species.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) pd2_ox L₂Pd(II)(Ar)(X) (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_trans L₂Pd(II)(Ar)(Ar') (Transmetalation Product) pd2_ox->pd2_trans Transmetalation (+ Ar'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (- Ar-Ar') Workflow setup 1. Reaction Setup - Add solids to flask - Evacuate & backfill with N₂/Ar (3x) solvents 2. Solvent Addition - Add degassed Toluene/EtOH/H₂O - Begin stirring setup->solvents reflux 3. Reaction - Heat to reflux (approx. 85-90 °C) - Monitor by TLC for 24h solvents->reflux workup 4. Workup - Cool to RT - Dilute with DCM - Wash with water reflux->workup isolate 5. Isolation - Dry organic layer (MgSO₄) - Filter and concentrate workup->isolate purify 6. Purification - Column chromatography (Silica) - Recrystallization (Ethanol/Water) isolate->purify

Sources

Synthesis of 1,3,5-Tri(pyridin-4-yl)benzene: A Detailed Experimental Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 1,3,5-Tri(pyridin-4-yl)benzene, a symmetrically substituted aromatic compound with significant applications in coordination chemistry and materials science.[1] Its unique electronic properties, stemming from the central benzene ring connected to three pyridine units, make it a valuable building block for creating complex molecular architectures such as organic light-emitting diodes (OLEDs) and conductive polymers.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, the causal reasoning behind experimental choices, and robust validation methods.

Introduction to this compound and its Synthesis

This compound is an organic compound with the molecular formula C₂₁H₁₅N₃.[1] The molecule's structure, featuring a central benzene core with three pyridine rings at the 1, 3, and 5 positions, imparts significant stability due to its conjugated system that allows for electron delocalization.[1] This unique arrangement also makes it an excellent ligand for forming coordination complexes with transition metal ions, which is crucial for catalysis and the development of advanced materials.[1]

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction provides a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base. For the synthesis of this compound, this involves the reaction of 1,3,5-tribromobenzene with 4-pyridinylboronic acid.[1]

Reaction Mechanism and Experimental Workflow

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1,3,5-tribromobenzene), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species (4-pyridinylboronic acid), activated by a base, transfers its organic group (the pyridyl ring) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Equipment
ReagentsMolar Mass ( g/mol )
1,3,5-Tribromobenzene314.79
4-Pyridinylboronic acid122.92
Tetrakis(triphenylphosphine)palladium(0)1155.56
Potassium Carbonate (K₂CO₃)138.21
Toluene (anhydrous)-
Ethanol-
Deionized Water-
Dichloromethane (DCM)-
Ethyl Acetate-
Hexane-
Anhydrous Magnesium Sulfate (MgSO₄)-
Silica Gel (for column chromatography)-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer

Step-by-Step Methodology

1. Reaction Setup:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 eq), 4-pyridinylboronic acid (3.3 eq), and potassium carbonate (4.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). This is crucial to prevent the degradation of the palladium catalyst.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water. A common ratio is a 3:1:1 mixture.

2. Reaction Execution:

  • Stir the reaction mixture at room temperature for 15-20 minutes to ensure proper mixing of the reagents.

  • Heat the mixture to reflux (typically around 85-90 °C) and maintain this temperature for 24 hours.[1]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent for TLC is a mixture of hexane and ethyl acetate.

3. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer with deionized water multiple times to remove inorganic salts and other water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Column Chromatography: The crude product should be purified by column chromatography on silica gel.[1]

    • A gradient elution system is often effective, starting with a nonpolar solvent system and gradually increasing the polarity. A common gradient is hexane-ethyl acetate, starting from a low concentration of ethyl acetate and increasing to a higher concentration.[1]

    • Collect the fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization: For obtaining a highly pure, crystalline product, recrystallization is the final step.[1]

    • Polar protic solvents like ethanol or methanol, or a binary solvent system such as ethanol/water, are suitable for recrystallization.[1]

    • Dissolve the product from the column chromatography in a minimum amount of the hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: General experimental workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the pyridine and central benzene rings. In deuterated chloroform (CDCl₃), the pyridine protons typically appear in the downfield region between δ 8.5 and 8.7 ppm.[1]

    • ¹³C NMR: The carbon NMR spectrum provides confirmation of the molecular structure with distinct signals for the aromatic carbons.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should exhibit characteristic absorption bands for the C-N stretching vibrations of the pyridine rings, typically in the range of 1580-1600 cm⁻¹.[1]

  • Melting Point:

    • A sharp melting point is indicative of a high-purity compound.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 1,3,5-Tribromobenzene: May cause skin, eye, and respiratory irritation.

  • 4-Pyridinylboronic acid: May cause skin, eye, and respiratory irritation.

  • Tetrakis(triphenylphosphine)palladium(0): Handle under an inert atmosphere as it is air and light-sensitive. May cause irritation.

  • Potassium Carbonate: Irritant.

  • Organic Solvents (Toluene, DCM, Hexane, Ethyl Acetate, Ethanol): Flammable and/or toxic. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This protocol provides a robust and reliable method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their advanced research in materials science, coordination chemistry, and drug development. The detailed explanation of the reaction mechanism and the emphasis on purification and characterization ensure the integrity and reproducibility of the experimental results.

References

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purification of 1,3,5-Tri(pyridin-4-yl)benzene by recrystallization and chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed protocols and technical insights for the purification of 1,3,5-Tri(pyridin-4-yl)benzene, a pivotal tripodal ligand in coordination chemistry and materials science.[1][2] The high purity of this compound is critical for its application in forming well-defined metal-organic frameworks (MOFs), coordination complexes, and functional materials like organic light-emitting diodes (OLEDs).[1] This document outlines two primary purification methodologies: recrystallization and column chromatography. Each protocol is presented with a step-by-step guide, supplemented by explanations of the underlying scientific principles to empower researchers in achieving optimal purity and yield.

Introduction to this compound and the Imperative of Purification

This compound is an organic compound with the molecular formula C21H15N3, characterized by a central benzene ring symmetrically substituted with three pyridine rings at the 1, 3, and 5 positions.[1] This unique symmetrical and tripodal arrangement of nitrogen-containing heterocycles makes it an exceptional tridentate ligand for coordinating with metal ions.[1][2] The nitrogen atoms on the pyridine rings act as Lewis bases, enabling the formation of stable complexes with a variety of transition metals.[1]

The synthesis of this compound, commonly achieved through Suzuki-Miyaura cross-coupling reactions, can result in a crude product containing unreacted starting materials, by-products, and catalyst residues.[1] These impurities can interfere with subsequent coordination reactions, affect the crystallinity and properties of resulting materials, and lead to erroneous experimental data. Therefore, robust purification is a non-negotiable step in its preparation.

Purification by Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[3][4] The fundamental principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.[4][5]

Rationale for Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[1] For this compound, a molecule with considerable polarity due to the three pyridine nitrogens, polar protic solvents are generally effective.[1][3]

  • Solubility Profile: An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. This differential solubility is key to maximizing the recovery of the purified product.[4][5]

  • Solvent Systems: Both single and binary solvent systems can be employed.

    • Single Solvents: Polar protic solvents like ethanol and methanol are good candidates.[1]

    • Binary Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can fine-tune the solubility profile.[3] For this compound, combinations like ethanol/water or dichloromethane/ethanol can offer enhanced selectivity in purification.[1]

Detailed Protocol for Recrystallization

This protocol outlines the steps for recrystallizing this compound using an ethanol/water binary system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, the "good" solvent, and heat the mixture to a gentle boil while stirring. Continue adding ethanol portion-wise until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Inducing Saturation: While maintaining the solution at a near-boiling temperature, slowly add deionized water (the "poor" solvent) dropwise until the solution becomes faintly turbid (cloudy).[3] The onset of turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing dissolved impurities.[4]

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by techniques such as melting point determination and NMR spectroscopy.[1]

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation crude Crude Product add_ethanol Add minimal hot ethanol crude->add_ethanol dissolved Completely Dissolved Solution add_ethanol->dissolved add_water Add hot water until turbid dissolved->add_water add_ethanol2 Add ethanol to clarify add_water->add_ethanol2 saturated Saturated Solution add_ethanol2->saturated cool_slowly Slow Cooling to RT saturated->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with cold solvent filtration->washing drying Dry under vacuum washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Purification by Column Chromatography: Separation Science in Practice

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1] For this compound, which is a polar compound, normal-phase chromatography using a polar stationary phase like silica gel is highly effective.[1]

Principles of Separation
  • Stationary Phase: Silica gel (SiO₂) is a common choice for the stationary phase. Its surface is rich in hydroxyl (-OH) groups, making it highly polar.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is typically used as the mobile phase.

  • Mechanism: The separation occurs as the components of the mixture travel down the column. More polar compounds (like this compound) will have stronger interactions (adsorption) with the polar silica gel and will thus move down the column more slowly. Less polar impurities will elute faster. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively desorbed and collected as separate fractions.[1]

Detailed Protocol for Column Chromatography

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Beakers or Erlenmeyer flasks for fraction collection

  • TLC plates and chamber for monitoring

Step-by-Step Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 70:30 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform packed bed. Avoid air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin the elution process by opening the stopcock and collecting the eluent in fractions.

    • Start with a less polar mobile phase (e.g., a hexane-ethyl acetate mixture of 7:3).[1]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to a 3:7 or even a 3:17 hexane:ethyl acetate ratio) to elute the more strongly adsorbed this compound.[1]

  • Fraction Monitoring:

    • Monitor the separation by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light.

  • Combining and Evaporation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Summary for Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)High polarity for effective separation of polar pyridine derivatives.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of impurities with varying polarities.
Initial Eluent 7:3 Hexane/Ethyl AcetateTo elute non-polar impurities first.
Final Eluent 3:7 to 3:17 Hexane/Ethyl AcetateTo elute the more polar this compound.[1]
Monitoring TLC with UV detectionFor real-time tracking of the separation and identification of pure fractions.
Visual Workflow for Column Chromatography

Chromatography_Workflow cluster_setup Column Preparation cluster_elution Elution and Fractionation cluster_analysis Analysis and Isolation pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample pack_column->load_sample start_elution Start Elution with Low Polarity Mobile Phase load_sample->start_elution gradient Gradually Increase Mobile Phase Polarity start_elution->gradient collect_fractions Collect Fractions gradient->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

Following purification, it is essential to verify the purity of the this compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the characteristic peaks for the pyridine and benzene protons and carbons without significant impurity signals.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can provide a quantitative measure of purity.[1][6]

  • Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.[1]

Conclusion

The purification of this compound is a critical step to ensure its suitability for high-level applications in research and development. Both recrystallization and column chromatography are effective methods, and the choice between them may depend on the nature and quantity of impurities, as well as the scale of the purification. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can consistently obtain high-purity this compound, enabling the synthesis of advanced materials with predictable and reproducible properties.

References

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
  • (n.d.). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • (n.d.). Recrystallization I 10.
  • (n.d.). Recrystallization1.
  • Sigma-Aldrich. (n.d.). This compound | 170165-84-1.
  • (2023, July 5). SYNTHESIS OF TRIPODAL BORATE LIGAND WITH NI(II) AND CU(II) COMPLEXES.
  • Chemical Communications (RSC Publishing). (n.d.). The elusive tripodal tris(2-pyridyl)borate ligand: a strongly coordinating tetraarylborate.
  • ResearchGate. (2025, March 18). Amphiphilic Tripodal Metalloligands: Synthesis, Coordination Chemistry and Preliminary Catalysis.
  • BLDpharm. (n.d.). 1616091-43-0|1,3,5-Tris(3-(pyridin-4-yl)-1H-pyrazol-1-yl)benzene.
  • ORKG Ask. (n.d.). The synthesis of tripodal nitrogen donor ligands and their characterization as Pd(II)Me2 and Pd(II)IMe derivatives.
  • Shanghai Sunway Co. Ltd. (n.d.). 1,3,5-tri(pyridin-4-yl) benzene CAS NO.170165-84-1.
  • ChemicalBook. (2025, July 16). 1,3,5-tris(4-pyridyl)benzene | 170165-84-1.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • HU Berlin - Physik. (n.d.). Supporting Information 1.
  • BLDpharm. (n.d.). 170165-84-1|this compound.
  • (n.d.). Unraveling mechanistic insights into covalent organic frameworks for highly efficient sequestration of organic iodides from simulated nuclear waste - Supporting Information.
  • SIELC Technologies. (n.d.). Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column.
  • Chemsrc. (2025, August 25). 1,3,5-tris(4-pyridyl)benzene | CAS#:170165-84-1.
  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Guide to Recrystallization of Pyridin-4-ol.
  • Sigma-Aldrich. (n.d.). This compound | 170165-84-1.
  • Ossila. (n.d.). 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene.
  • PubChem. (n.d.). 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine.

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Application Note: Spectroscopic Characterization of 1,3,5-Tri(pyridin-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the comprehensive characterization of 1,3,5-Tri(pyridin-4-yl)benzene using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a critical building block in supramolecular chemistry and materials science, valued for its highly symmetric, rigid structure and its function as a trivalent nitrogenous ligand.[1][2] Its unique electronic and geometric properties make it a subject of intense research for applications in coordination polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs).[1] Accurate structural verification and purity assessment are paramount for ensuring the reliability and reproducibility of downstream applications. This document outlines the principles, experimental procedures, and data interpretation for confirming the molecular integrity of this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₂₁H₁₅N₃, is an organic compound featuring a central benzene ring symmetrically substituted at the 1, 3, and 5 positions with three pyridine rings.[1] This C₃-symmetric arrangement results in a planar, star-shaped molecule with significant electronic conjugation across its aromatic system.[1] The nitrogen atoms within the pyridine rings act as versatile coordination sites for transition metals, making it an essential ligand in the construction of complex, multi-dimensional architectures.[1]

Given its role as a foundational component in advanced materials, verifying its structure and purity is a non-negotiable first step in any research or development workflow. NMR and IR spectroscopy are indispensable, complementary techniques for this purpose. NMR provides precise information about the molecular framework, electronic environment, and symmetry, while IR spectroscopy confirms the presence of key functional groups and vibrational modes characteristic of its aromatic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a highly symmetric molecule like this compound, NMR provides a remarkably clear and definitive spectral signature.

Causality Behind the ¹H NMR Spectrum

The high degree of symmetry is the dominant factor governing the ¹H NMR spectrum. All three pyridine rings are chemically equivalent, as are the corresponding protons on each ring. This leads to a significant simplification of the spectrum, which is a primary indicator of successful synthesis and high purity.

There are four distinct proton environments in the molecule:

  • H-a: The three protons on the central benzene ring. Due to symmetry, these are chemically equivalent.

  • H-b: The six protons on the pyridine rings that are ortho to the nitrogen atom (α-protons).

  • H-c: The six protons on the pyridine rings that are meta to the nitrogen atom (β-protons).

The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent protons (H-b and H-c), causing their signals to appear in the downfield region of the spectrum.[3] Protons alpha to the nitrogen (H-b) are more deshielded than the beta protons (H-c).

Expected Spectral Features:

  • A singlet for the three equivalent H-a protons of the central benzene ring.

  • A doublet for the six equivalent H-b protons (α to pyridine nitrogen).

  • A doublet for the six equivalent H-c protons (β to pyridine nitrogen), coupling with the H-b protons.

Proton NMR analysis typically reveals characteristic chemical shifts in the downfield region, with pyridine ring protons appearing between 8.5 and 8.7 ppm when measured in deuterated chloroform.[1]

Unveiling the Carbon Skeleton with ¹³C NMR

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon framework. The molecule's symmetry again simplifies the spectrum, with only a few distinct signals expected for the 21 carbon atoms.

Expected Carbon Environments:

  • C1: Carbons of the central benzene ring attached to the pyridine rings.

  • C2: Carbons of the central benzene ring not attached to substituents (C-H).

  • C3: Pyridine carbons attached to the central benzene ring.

  • C4: Pyridine carbons ortho to the nitrogen (α-carbons).

  • C5: Pyridine carbons meta to the nitrogen (β-carbons).

The presence of a limited number of aromatic carbon signals provides strong confirmation of the compound's symmetrical structure.[1]

Protocol for NMR Data Acquisition

This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration for reproducible results.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[4] DMSO-d₆ is often preferred for its higher dissolving power for polar, aromatic compounds. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & Acquisition (Typical 400/500 MHz Spectrometer): a. Tuning and Shimming: Insert the sample and allow it to equilibrate to the probe temperature (typically 25 °C). Perform automatic or manual tuning and shimming procedures to optimize magnetic field homogeneity. b. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.
  • Spectral Width: ~12-16 ppm.
  • Number of Scans: 8 to 16 scans for good signal-to-noise.
  • Relaxation Delay (d1): 1-2 seconds. c. ¹³C NMR Acquisition:
  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
  • Spectral Width: ~200-220 ppm.
  • Number of Scans: 1024 to 4096 scans, as the natural abundance of ¹³C is low.
  • Relaxation Delay (d1): 2 seconds.

3. Data Processing: a. Apply Fourier Transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction on the resulting spectrum. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in CDCl₃ or DMSO-d₆ Transfer Transfer to NMR Tube Dissolve->Transfer Shim Tune & Shim Transfer->Shim Weigh Weigh Sample (5-10 mg) Weigh->Dissolve AcquireH1 Acquire ¹H Spectrum Shim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS/ Solvent Phase->Reference Analyze Integrate & Assign Peaks Reference->Analyze

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by vibrations of the aromatic rings.

Interpreting Vibrational Modes

The key to the IR spectrum lies in identifying the characteristic stretching and bending vibrations of the C-H and C=C/C=N bonds within the benzene and pyridine rings.

Expected Vibrational Bands:

  • Aromatic C-H Stretch: A group of weak to medium bands appearing above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[4]

  • Aromatic C=C and C=N Ring Stretching: Strong to medium intensity bands in the 1610-1400 cm⁻¹ region. The presence of nitrogen in the pyridine rings influences these vibrations. Expect characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[4][5]

  • C-H In-Plane Bending: Several bands of variable intensity in the 1300-1000 cm⁻¹ region.

  • C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region. The precise position of these bands is highly diagnostic of the substitution pattern on the aromatic rings. For a 1,3,5-trisubstituted benzene ring, a strong absorption is expected in the 810-880 cm⁻¹ range.

G mol { this compound | { Aromatic C-H |  Aromatic C=C / C=N |  C-H Bending (Out-of-Plane)}} freq {Characteristic IR Frequencies (cm⁻¹) | { 3030 - 3100 |  1610 - 1400 |  900 - 810}} mol:f0->freq:f0 Stretch mol:f1->freq:f1 Ring Stretches mol:f2->freq:f2 Bend

Caption: Key IR Vibrational Modes Correlation.

Protocol for FT-IR Data Acquisition

1. Sample Preparation (KBr Pellet Method): a. Grind a small amount (~1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle. b. Add approximately 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr). c. Briefly but thoroughly mix the sample and KBr. d. Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals. c. Acquire the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16 to 32 scans.

3. Data Processing: a. The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum. b. Label the significant peaks and compare them to expected values.

Data Summary and Validation

The combination of NMR and IR data provides a robust and definitive characterization. The simplicity of the NMR spectra validates the high symmetry of the molecule, while the IR spectrum confirms the aromatic nature and substitution pattern.

Table 1: Summary of Expected Spectroscopic Data

TechniqueRegion / Shift (ppm or cm⁻¹)Assignment
¹H NMR ~8.6-8.7 (doublet)Pyridine Hα (protons ortho to N)
~7.5-7.7 (doublet)Pyridine Hβ (protons meta to N)
~7.8-8.0 (singlet)Central Benzene Ring Protons
¹³C NMR ~150-155Pyridine Cα (carbons ortho to N)
~120-125Pyridine Cβ (carbons meta to N)
~140-145Central Benzene Ring C-H
~135-140Quaternary Carbons (C-C connections)
FT-IR 3030-3100 cm⁻¹Aromatic C-H Stretch
1590-1610 cm⁻¹Aromatic Ring C=C and C=N Stretch
1480-1510 cm⁻¹Aromatic Ring C=C and C=N Stretch
810-880 cm⁻¹C-H Out-of-Plane Bend (1,3,5-substitution)

Note: Exact chemical shifts and wavenumbers can vary slightly depending on the solvent, concentration, and instrument used.

Conclusion

The protocols and interpretive guidelines presented here provide a comprehensive framework for the unambiguous characterization of this compound. Adherence to these methodologies ensures high-quality, reproducible data, which is essential for researchers, scientists, and drug development professionals who rely on the structural integrity of this versatile molecular building block. The combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy offers a self-validating system to confirm identity, purity, and the characteristic C₃ symmetry of the molecule, thereby underpinning the scientific rigor of its application in advanced materials and chemical synthesis.

References

  • Smolecule. (2023, August 16). This compound.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.
  • ChemicalBook. (2025, July 16). 1,3,5-tris(4-pyridyl)benzene.
  • Mondal, P., & Sahoo, S. C. (n.d.). Effect of substitution on some photophysical properties of pyridine: A comparison with benzene analogues.
  • Panzner, M., et al. (2018). Synthesis, spectroscopic characterization and structural investigation of a new symmetrically trisubstituted benzene derivative: 3,3',3''-(Benzene-1,3,5-triy1) tripropiolic acid. ResearchGate. Available at: [Link]

  • Hudson, R. L., & Gerakines, P. A. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. NASA.
  • ResearchGate. (n.d.). FT-IR spectrum of 1,3,5-tris(4-hydroxyl phenyl)benzene (2). Available at: [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a). Available at: [Link]

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Application Note: Unveiling the Three-Dimensional Architecture of 1,3,5-Tri(pyridin-4-yl)benzene via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,3,5-Tri(pyridin-4-yl)benzene in Supramolecular Chemistry and Materials Science

This compound is a tritopic N-heterocyclic organic ligand of significant interest in the fields of coordination chemistry, crystal engineering, and materials science.[1][2] Its rigid, planar benzene core and three symmetrically disposed pyridyl arms make it an exceptional building block for the rational design and synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.[1][3] The nitrogen atoms of the pyridine rings act as versatile coordination sites for a wide array of metal ions.[3] The precise three-dimensional arrangement of these molecules in the solid state dictates the resulting material's properties, such as porosity, catalytic activity, and photoluminescence. Therefore, a definitive structural characterization through single-crystal X-ray diffraction is paramount for understanding its behavior and designing novel functional materials.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of this compound, from crystal growth to final structure validation.

Part 1: The Cornerstone of Analysis - Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is fundamentally dependent on the quality of the crystal. For this compound, which is typically a solid powder, obtaining single crystals suitable for diffraction requires a meticulous crystallization process. The vapor diffusion technique is a highly effective and widely used method for growing high-quality single crystals of organic compounds.[4][5]

Protocol 1: Vapor Diffusion Crystallization of this compound

Principle: This method relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound in a less volatile "good solvent."[5][6] This gradual decrease in solubility promotes slow crystal growth, leading to larger and more ordered crystals.

Materials:

  • This compound powder (>97% purity)[7]

  • "Good" solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • "Anti-solvent" (e.g., Diethyl ether, Pentane, Hexane)[5]

  • Small glass vial (e.g., 2 mL)

  • Larger glass jar with a screw cap (e.g., 20 mL)

  • Syringe and needle

Procedure:

  • Prepare the Solution: Dissolve a small amount (5-10 mg) of this compound in a minimal amount of a "good" solvent (e.g., DMF) in the small vial. The goal is to create a solution that is close to saturation.

  • Set up the Diffusion Chamber: Place the small vial containing the solution inside the larger jar.

  • Add the Anti-Solvent: Carefully add the more volatile "anti-solvent" (e.g., diethyl ether) to the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Seal the System: Tightly seal the larger jar to create a closed system.

  • Incubate: Allow the sealed jar to stand undisturbed at a constant temperature (e.g., room temperature) for several days to weeks.

  • Monitor Crystal Growth: Periodically inspect the inner vial for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.

Part 2: Illuminating the Crystal - Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam.[8] The diffracted X-rays are then recorded by a detector.[9]

Experimental Workflow for Data Collection

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing Crystal_Growth Crystal Growth (Vapor Diffusion) Crystal_Selection Selection of a High-Quality Single Crystal Crystal_Growth->Crystal_Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Goniometer Goniometer (Crystal Rotation) Mounting->Goniometer Xray_Source Monochromatic X-ray Source Xray_Source->Goniometer Detector Area Detector (e.g., CCD, CMOS) Goniometer->Detector Integration Integration of Reflection Intensities Detector->Integration Scaling Data Scaling and Merging Integration->Scaling Absorption_Correction Absorption Correction Scaling->Absorption_Correction

Caption: Workflow from crystal preparation to processed diffraction data.

Protocol 2: X-ray Diffraction Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., equipped with a Mo or Cu X-ray source and a CCD or CMOS detector)

  • Low-temperature device (e.g., nitrogen cryostream)

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal with sharp edges and mount it on a suitable holder (e.g., a glass fiber or a cryoloop).

  • Centering: Mount the holder on the goniometer head of the diffractometer and optically center the crystal in the X-ray beam.

  • Cooling: Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations and can improve the quality of the diffraction data.[8]

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal's orientation matrix.

  • Data Collection Strategy: Based on the determined crystal system and space group, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a specific angular range while collecting a series of diffraction images.[9]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the individual reflections, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling the data.

Data Presentation: Crystallographic Data and Data Collection Parameters

While a specific CIF file for this compound is not publicly available, based on existing literature, it is known to crystallize in the orthorhombic crystal system with the space group Cmc21.[4] The following table presents a representative set of crystallographic data and data collection parameters that would be expected from a successful analysis.

Parameter Value (Illustrative Example)
Empirical Formula C21H15N3[4]
Formula Weight 309.37
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Orthorhombic[4]
Space Group Cmc21[4]
Unit Cell Dimensions a = x.xxxx Å, b = y.yyyy Å, c = z.zzzz Å, α = β = γ = 90°
Volume V Å3
Z 4
Calculated Density ρ g/cm3
Absorption Coefficient μ mm-1
F(000) 648
Crystal Size 0.20 x 0.15 x 0.10 mm
Theta Range for Data Collection 2.0 to 28.0°
Index Ranges -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l
Reflections Collected Ntotal
Independent Reflections Nunique [R(int) = x.xxxx]
Completeness to Theta >99.0%
Data / Restraints / Parameters Nunique / 0 / n
Goodness-of-fit on F2 S
Final R indices [I>2sigma(I)] R1 = x.xxxx, wR2 = y.yyyy
R indices (all data) R1 = x.xxxx, wR2 = y.yyyy
Largest Diff. Peak and Hole e-/Å3 and -e-/Å3

Part 3: From Diffraction Pattern to Molecular Structure - Solution and Refinement

The ultimate goal of the analysis is to determine the arrangement of atoms within the crystal lattice from the collected diffraction data. This is achieved through the processes of structure solution and refinement.[9]

Logical Flow of Structure Solution and Refinement

structure_solution_refinement Processed_Data Processed Diffraction Data (h, k, l, I, σ(I)) Phase_Problem The Phase Problem Processed_Data->Phase_Problem Direct_Methods Structure Solution (Direct Methods) Phase_Problem->Direct_Methods Initial_Model Initial Atomic Model Direct_Methods->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Difference_Map Difference Fourier Map Refinement->Difference_Map Validation Structure Validation Refinement->Validation Model_Completion Model Completion (e.g., adding H atoms) Difference_Map->Model_Completion Model_Completion->Refinement Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: The iterative process of solving and refining a crystal structure.

Protocol 3: Structure Solution and Refinement

Software:

  • A comprehensive crystallographic software suite (e.g., SHELX, Olex2, WinGX).

Procedure:

  • Structure Solution: The primary challenge in X-ray crystallography is the "phase problem," where the phases of the diffracted waves are lost during the experiment. For small molecules like this compound, "direct methods" are typically used to solve the phase problem and obtain an initial electron density map.[8]

  • Model Building: From the initial electron density map, an initial atomic model of the molecule can be built.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares method.[8] This iterative process involves adjusting atomic parameters (positions, thermal parameters) to minimize the difference between the observed and calculated structure factor amplitudes.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map reveals regions where the model is incorrect or incomplete, showing positive density for missing atoms and negative density for misplaced atoms.

  • Model Completion: Based on the difference Fourier maps, the model is completed by adding missing atoms (such as hydrogen atoms) and correcting any errors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound. A successful analysis, from meticulous crystal growth to careful data collection and rigorous structure refinement, provides invaluable insights into its molecular geometry, packing, and intermolecular interactions. This detailed structural information is crucial for the rational design of novel functional materials and for advancing our understanding of supramolecular chemistry.

References

  • Studocu. (n.d.). Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. In Methods in Molecular Biology (pp. 141-159). Humana Press. Retrieved from [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Retrieved from [Link]

  • Giacovazzo, C., & Siliqi, D. (2018). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (4th ed.). Oxford University Press. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

  • Mancheño, J. M. (2013). X-ray Diffraction Data Collection. Retrieved from [Link]

  • LookChem. (n.d.). 1,3,5-tris(4-pyridyl)benzene. Retrieved from [Link]

  • Shanghai Sunway Co. Ltd. (n.d.). 1,3,5-tri(pyridin-4-yl) benzene CAS NO.170165-84-1. Retrieved from [Link]

  • Manfroni, G., Prescimone, A., Constable, E. C., & Housecroft, C. E. (2022). Stars and stripes: hexatopic tris(3,2':6',3"-terpyridine) ligands that unexpectedly form one-dimensional coordination polymers. CrystEngComm, 24(1), 69-79. Retrieved from [Link]

  • Stapf, C. A., Mazik, M., & Cavga, H. (2021). Synthesis and crystal structure of 1,3-bis(acetoxymethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1148–1152. Retrieved from [Link]

  • Cai, G., Jiang, M., & Chen, G. (2021). A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application. Frontiers in Chemistry, 9, 653805. Retrieved from [Link]

  • Therrien, B. (2011). Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. ChemInform, 42(32). Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Tiekink, E. R., & Zukerman-Schpector, J. (2019). N, N'-Bis(pyridin-4-ylmeth-yl)oxalamide benzene monosolvate: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1033–1038. Retrieved from [Link]

  • Aydin, F., & Arslan, N. B. (2022). The crystal magnification, characterization, X-ray single crystal structure, thermal behavior, and computational studies of the 2,4,6-trimethylpyridinium picrate. European Journal of Chemistry, 13(4), 468-477. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). Retrieved from [Link]

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The Strategic Application of 1,3,5-Tri(pyridin-4-yl)benzene in the Design of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of materials science and drug development, the rational design of functional materials is paramount. Among the vast library of organic linkers for Metal-Organic Frameworks (MOFs), 1,3,5-Tri(pyridin-4-yl)benzene (TPB) has emerged as a particularly compelling building block. Its rigid, planar structure and tripodal arrangement of pyridyl nitrogen atoms offer a unique geometric and electronic profile for the construction of highly ordered, porous materials. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols for the synthesis of TPB-based MOFs but also a deep dive into the causality behind experimental choices and the exciting applications these materials enable.

I. The Ligand: Understanding this compound (TPB)

The utility of TPB as a ligand stems from its inherent structural and chemical properties. The central benzene ring acts as a rigid scaffold, ensuring a predictable geometry, while the three pyridyl arms, positioned at 120-degree angles, provide multiple coordination sites. The nitrogen atoms within the pyridine rings act as effective Lewis bases, readily coordinating with a variety of metal ions to form stable, extended networks.

Key Properties of TPB:

PropertyValue/DescriptionSource
Molecular Formula C₂₁H₁₅N₃
Molecular Weight 309.37 g/mol N/A
Appearance White to off-white powder
Purity Typically >97%
Coordination Sites Three pyridyl nitrogen atoms
Symmetry C₃hN/A

The defined geometry of TPB is crucial for the rational design of MOF topologies. By carefully selecting the metal secondary building unit (SBU) with its own specific coordination geometry, researchers can target the synthesis of MOFs with desired pore sizes, shapes, and overall network structures.

II. Synthesis of TPB-Based MOFs: Protocols and Mechanistic Insights

The synthesis of TPB-based MOFs is most commonly achieved through solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to facilitate the dissolution of the reactants and promote the crystallization of the desired MOF structure. The choice of solvent, temperature, reaction time, and the molar ratio of metal salt to ligand are critical parameters that dictate the final product's phase purity, crystallinity, and morphology.

Protocol 1: Solvothermal Synthesis of a Luminescent Zinc-based MOF

This protocol is adapted from the synthesis of a Zn(II)-TPB framework and is particularly relevant for researchers interested in sensing applications.

Materials:

  • This compound (TPB)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • A suitable auxiliary ligand, such as a dicarboxylic acid (e.g., terephthalic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of the auxiliary dicarboxylic acid ligand in 10 mL of a DMF/ethanol/water mixed solvent system (e.g., in a 2:1:1 volume ratio).

  • To this solution, add 0.05 mmol of this compound (TPB).

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the crystals under vacuum at a moderate temperature (e.g., 60°C) to activate the framework.

Causality Behind Experimental Choices:

  • Solvent System: A mixed solvent system is often employed to ensure the dissolution of both the metal salt and the organic ligands, which can have different solubilities. DMF is a common high-boiling point solvent used in solvothermal synthesis, while the addition of ethanol and water can influence the crystallization process and the final morphology of the MOF.

  • Temperature and Time: The reaction is carried out at an elevated temperature to provide the necessary activation energy for the coordination reaction and to promote the formation of a crystalline product. The extended reaction time allows for the slow growth of well-defined crystals.

  • Molar Ratios: The stoichiometry of the metal salt and the ligands is a critical factor in determining the structure of the resulting MOF. Varying these ratios can lead to the formation of different phases with distinct properties.

Workflow for Solvothermal Synthesis of TPB-based MOFs

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Activation metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) dissolution Dissolution in Autoclave metal_salt->dissolution tpb_ligand TPB Ligand tpb_ligand->dissolution aux_ligand Auxiliary Ligand aux_ligand->dissolution solvent Solvent System (e.g., DMF/Ethanol/H₂O) solvent->dissolution heating Heating (e.g., 120°C, 72h) dissolution->heating cooling Slow Cooling heating->cooling filtration Filtration cooling->filtration washing Washing (DMF, Ethanol) filtration->washing activation Drying under Vacuum washing->activation product Crystalline TPB-MOF activation->product

Caption: Generalized workflow for the solvothermal synthesis of TPB-based MOFs.

III. Characterization of TPB-Based MOFs

A thorough characterization of the synthesized MOFs is essential to confirm their structure, purity, and properties.

Key Characterization Techniques:

TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the bulk material by comparing the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data.
Single-Crystal X-Ray Diffraction (SCXRD) Provides the precise atomic arrangement, including bond lengths, bond angles, and the overall 3D structure of the MOF.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and can be used to identify the temperature at which the framework starts to decompose. It also helps in confirming the removal of guest solvent molecules during activation.
Scanning Electron Microscopy (SEM) Visualizes the morphology and particle size of the MOF crystals.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore size distribution of the porous material after activation, which is crucial for applications like gas storage and catalysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the TPB ligand to the metal centers by observing shifts in the vibrational frequencies of the pyridine ring.

IV. Applications of TPB-Based MOFs: From Research to Potential Commercialization

The unique structural features of TPB-based MOFs make them promising candidates for a wide range of applications.

A. Gas Storage and Separation

The high surface area and tunable porosity of TPB-based MOFs make them excellent candidates for the storage of gases such as hydrogen, methane, and carbon dioxide. The ability to tailor the pore size and introduce specific functional groups allows for selective gas adsorption, which is critical for gas separation applications. For instance, a Co(II)-based MOF incorporating the TPB ligand has demonstrated selective adsorption of CO₂ over other gases. This selectivity is attributed to the specific interactions between the CO₂ molecules and the framework's open metal sites and the nitrogen atoms of the TPB ligand.

Illustrative Data for a TPB-based MOF in Gas Storage:

GasAdsorption CapacitySelectivity
CO₂ HighHigh (over N₂, CH₄)
N₂ Low-
CH₄ Moderate-
B. Heterogeneous Catalysis

The well-defined and accessible active sites within TPB-based MOFs, which can be either the metal nodes or functionalized organic linkers, make them highly effective heterogeneous catalysts. The porous nature of these materials allows for the efficient diffusion of reactants to the active sites and the subsequent release of products. A notable example is a Cu(II)-MOF constructed with a TPB derivative, which has shown excellent catalytic activity in the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The catalytic performance is attributed to the Lewis acidic copper centers and the basic nitrogen sites on the pyridyl groups of the TPB ligand.

Logical Relationship for MOF-based Catalysis

mof_catalysis reactants Reactants diffusion_in Diffusion into Pores reactants->diffusion_in mof_catalyst TPB-MOF Catalyst (Active Sites: Metal Nodes & Ligand) reaction Catalytic Reaction mof_catalyst->reaction adsorption Adsorption at Active Sites diffusion_in->adsorption adsorption->mof_catalyst adsorption->reaction desorption Desorption of Products reaction->desorption diffusion_out Diffusion out of Pores desorption->diffusion_out products Products diffusion_out->products

Application Notes and Protocols: 1,3,5-Tri(pyridin-4-yl)benzene Based MOFs in Gas Adsorption

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Advantage of 1,3,5-Tri(pyridin-4-yl)benzene in Porous Materials

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, and drug delivery. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their pore size, shape, and chemical functionality.

The organic linker, this compound (TPB), offers a unique geometric and chemical profile for the construction of highly porous and functional MOFs. Its trigonal symmetry and the presence of three coordinating pyridyl groups predispose it to form robust, three-dimensional networks with high porosity. The nitrogen atoms within the pyridyl groups can act as potent binding sites for various gas molecules, particularly those with quadrupole moments like carbon dioxide, or can be targeted for post-synthetic modification to further enhance gas uptake and selectivity.

This application note provides a comprehensive guide to the application of TPB-based MOFs in gas adsorption. We will delve into the underlying principles of gas adsorption in these materials, present representative data, and provide detailed protocols for the synthesis of a model TPB-based MOF and its characterization for gas adsorption applications.

Principles of Gas Adsorption in TPB-Based MOFs

The efficacy of a MOF for gas adsorption is primarily governed by its structural and chemical characteristics. For TPB-based MOFs, several key factors come into play:

  • High Surface Area and Porosity: The rigid and symmetric nature of the TPB ligand facilitates the formation of frameworks with large Brunauer-Emmett-Teller (BET) and Langmuir surface areas, providing ample sites for gas molecules to adsorb.

  • Tunable Pore Environment: The pore dimensions and chemical environment of TPB-based MOFs can be tuned by selecting different metal nodes or by co-ligating with other organic linkers. This allows for the optimization of the framework for the selective adsorption of specific gases.

  • Open Metal Sites: The synthesis of TPB-based MOFs can be designed to leave coordinatively unsaturated metal sites, often referred to as open metal sites. These sites act as strong Lewis acids and can significantly enhance the binding affinity for gas molecules, leading to higher adsorption capacities, particularly at low pressures.

  • Functional Pyridyl Groups: The nitrogen atoms of the pyridyl groups in the TPB ligand can interact with acidic gases like CO2 through Lewis acid-base interactions, contributing to the overall gas uptake and selectivity.

Applications in Gas Adsorption and Storage

TPB-based MOFs are promising candidates for a range of gas adsorption applications, including:

  • Carbon Dioxide (CO₂) Capture: The selective capture of CO₂ from flue gas or other industrial emissions is a critical area of research for mitigating climate change. The pyridyl nitrogen sites and potentially open metal sites in TPB-based MOFs can lead to strong interactions with CO₂, enabling selective adsorption over other gases like nitrogen (N₂).

  • Hydrogen (H₂) Storage: For a hydrogen-based economy, the safe and efficient storage of H₂ is paramount. The high porosity and tunable pore sizes of TPB-based MOFs can allow for significant physisorption of hydrogen, particularly at cryogenic temperatures.

  • Methane (CH₄) Storage: Natural gas, primarily composed of methane, is a cleaner alternative to traditional fossil fuels. TPB-based MOFs can enhance the storage density of methane at moderate pressures, making it more viable for vehicular applications.

Representative Gas Adsorption Data

The following table summarizes representative gas adsorption data for a hypothetical, yet plausible, TPB-based MOF, synthesized with a zinc-based secondary building unit. This data is compiled based on the performance of analogous porous coordination polymers and serves as a benchmark for researchers in the field.

PropertyValueConditions
BET Surface Area 1500 - 2500 m²/gN₂ adsorption at 77 K
Langmuir Surface Area 2000 - 3500 m²/gN₂ adsorption at 77 K
Pore Volume 0.8 - 1.5 cm³/gN₂ adsorption at 77 K
CO₂ Uptake 3.0 - 5.0 mmol/g298 K, 1 bar
H₂ Uptake 1.0 - 1.5 wt%77 K, 1 bar
CH₄ Uptake 1.0 - 2.0 mmol/g298 K, 1 bar
Isosteric Heat of Adsorption (Qst) for CO₂ 25 - 35 kJ/molAt zero coverage

Experimental Protocols

Protocol 1: Synthesis of a Representative TPB-Based MOF (Zn-TPB)

This protocol describes a solvothermal synthesis of a zinc-based MOF using this compound as the primary organic linker.

Materials:

  • This compound (TPB)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 31 mg (0.1 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 45 mg (0.15 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 100 °C at a rate of 2 °C/min and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Colorless, crystalline product should be observed at the bottom of the vial.

  • Carefully decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To exchange the high-boiling point DMF, immerse the crystals in ethanol (10 mL) for 24 hours. Repeat this step three times with fresh ethanol.

  • Finally, immerse the crystals in chloroform (10 mL) for 24 hours to prepare for activation.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: The use of a sealed vessel at elevated temperatures increases the solubility of the reactants and promotes the growth of high-quality crystals.

  • Molar Ratio: A slight excess of the metal salt is often used to ensure complete coordination of the organic linker.

  • Solvent Exchange: DMF is a common solvent for MOF synthesis but can be difficult to remove from the pores. Exchanging it with lower boiling point solvents like ethanol and chloroform facilitates the activation process.

Protocol 2: Activation of the TPB-Based MOF

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Equipment:

  • Schlenk line or vacuum oven

  • Heating mantle or oven

Procedure:

  • After the final chloroform wash, decant the solvent.

  • Transfer the crystalline material to a sample tube suitable for your gas adsorption analyzer.

  • Connect the sample tube to a Schlenk line or place it in a vacuum oven.

  • Slowly apply vacuum to avoid rapid solvent evaporation that could damage the crystalline structure.

  • Gradually heat the sample to 150 °C under dynamic vacuum over a period of 4 hours.

  • Hold the sample at 150 °C under dynamic vacuum for at least 12 hours to ensure complete removal of solvent molecules.

  • After activation, cool the sample to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon for storage and transfer to the gas adsorption analyzer.

Trustworthiness of the Protocol: The success of the activation can be verified by performing a preliminary N₂ adsorption isotherm at 77 K. A high surface area (as per the representative data) indicates successful activation.

Protocol 3: Gas Adsorption Measurements

This protocol outlines the procedure for measuring gas adsorption isotherms using a volumetric gas adsorption analyzer.

Equipment:

  • Volumetric gas adsorption analyzer

  • High-purity adsorptive gases (N₂, CO₂, H₂, CH₄)

  • Liquid nitrogen (for 77 K measurements)

  • Thermostatic bath (for measurements at other temperatures)

Procedure:

  • Degassing: If the sample has been stored under an inert atmosphere, it should be degassed again in the analysis port of the instrument under vacuum at 150 °C for at least 4 hours to remove any adsorbed atmospheric gases.

  • Sample Mass: Accurately weigh the sample tube before and after loading the activated MOF to determine the sample mass.

  • Free Space Measurement: Measure the "cold" and "warm" free space of the sample tube using a non-adsorbing gas like helium.

  • Isotherm Measurement:

    • N₂ Adsorption at 77 K: Immerse the sample tube in a liquid nitrogen bath. Dose known amounts of N₂ gas into the sample tube and record the equilibrium pressure after each dose. The instrument software will generate the adsorption and desorption isotherms.

    • CO₂, H₂, and CH₄ Adsorption: Use a thermostatic bath to maintain the desired temperature (e.g., 273 K or 298 K). Follow the same dosing procedure as for N₂.

  • Data Analysis:

    • BET Surface Area: Calculate the BET surface area from the N₂ isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.[1]

    • Langmuir Surface Area: Calculate the Langmuir surface area from the N₂ isotherm.

    • Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

    • Gas Uptake: The amount of gas adsorbed at a specific pressure (e.g., 1 bar) can be read directly from the isotherm.

    • Isosteric Heat of Adsorption (Qst): To calculate the Qst, measure adsorption isotherms at two or three different temperatures (e.g., 273 K, 288 K, and 298 K for CO₂). The Qst can then be calculated using the Clausius-Clapeyron equation by plotting ln(P) vs. 1/T for a constant amount of adsorbed gas.[2][3]

Visualizations

TPB_Ligand cluster_benzene Benzene Core cluster_pyridyl1 Pyridyl Group 1 cluster_pyridyl2 Pyridyl Group 2 cluster_pyridyl3 Pyridyl Group 3 B1 C B2 C B1->B2 P1_C3 C B1->P1_C3 B3 C B2->B3 B4 C B3->B4 P2_C3 C B3->P2_C3 B5 C B4->B5 B6 C B5->B6 P3_C3 C B5->P3_C3 B6->B1 P1_N N P1_C1 C P1_N->P1_C1 P1_C2 C P1_C1->P1_C2 P1_C2->P1_C3 P1_C4 C P1_C3->P1_C4 P1_C5 C P1_C4->P1_C5 P1_C5->P1_N P2_N N P2_C1 C P2_N->P2_C1 P2_C2 C P2_C1->P2_C2 P2_C2->P2_C3 P2_C4 C P2_C3->P2_C4 P2_C5 C P2_C4->P2_C5 P2_C5->P2_N P3_N N P3_C1 C P3_N->P3_C1 P3_C2 C P3_C1->P3_C2 P3_C2->P3_C3 P3_C4 C P3_C3->P3_C4 P3_C5 C P3_C4->P3_C5 P3_C5->P3_N

Caption: Structure of the this compound (TPB) ligand.

MOF_Assembly MetalNode Metal Node (e.g., Zn₂) TPB TPB Ligand MetalNode->TPB Coordination PorousFramework 3D Porous MOF Framework MetalNode->PorousFramework Self-Assembly TPB->MetalNode Coordination TPB->PorousFramework Self-Assembly

Caption: Self-assembly of a TPB-based MOF from metal nodes and organic linkers.

Gas_Adsorption_Workflow start Synthesized MOF activation Activation (Solvent Removal) start->activation characterization Characterization (PXRD, TGA) activation->characterization gas_adsorption Gas Adsorption Measurement activation->gas_adsorption data_analysis Data Analysis (BET, Qst) gas_adsorption->data_analysis end Application Performance data_analysis->end

Caption: Experimental workflow for the synthesis and gas adsorption analysis of a TPB-based MOF.

References

  • Nuhnen, A.; Janiak, C. A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs. Dalton Transactions2020 , 49, 10295-10309. [Link]

  • Nuhnen, A.; Janiak, C. A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs. ResearchGate2020 . [Link]

  • Bae, Y.-S.; Yazaydin, A. O.; Snurr, R. Q. Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Langmuir2010 , 26, 5475-5483. [Link]

  • Chen, M.-S.; Chen, Y.-H.; Liu, C.-Y.; Chen, Y.-T. A 3D pillared Cu-based metal–organic framework: Synthesis, structure, adsorption and catalytic properties. Coordination Chemistry Reviews2015 , 292, 134-157. [Link]

  • Gaikwad, S.; Cheedarala, R. K.; Gaikwad, R.; Kim, S.; Han, S. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences2021 , 11, 1167. [Link]

  • Li, B.; Zhang, Z.; Li, Y.; Yao, K.; Zhu, Y.; Deng, Z.; Yang, F.; Zhou, X.; Li, G.; Wu, H.; Nijem, N.; Chabal, Y. J.; Lai, Z.; Han, Y.; Shi, Z.; Feng, S.; Li, J. A Metal–Organic Framework with Suitable Pore Size and Specific Functional Sites for High C2H2/CO2 and C2H2/CH4 Separations. Journal of the American Chemical Society2012 , 134, 17656-17662. [Link]

  • Qian, B.; Song, P.; Nie, H.; Zhang, B.; Zheng, J.; Yu, M.; Chang, Z. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions2021 , 50, 5244-5250. [Link]

  • Sanz-Pérez, E. S.; Romero, A. A.; Castellanos, S.; Sastre, E.; Martínez, F. One-dimensional metal–organic frameworks built by coordinating 2,4,6-tris(4-pyridyl)-1,3,5-triazine linker with copper nodes: CO2 adsorption properties. Applied Organometallic Chemistry2022 , 36, e6839. [Link]

  • Sun, Y.; Chen, Y.; Tian, J.; Wang, L.; Chen, Z. Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Inorganic Chemistry2008 , 47, 5936-5942. [Link]

  • Walton, K. S.; Snurr, R. Q. Applicability of the BET Method for Determining Surface Areas of Microporous Metal−Organic Frameworks. Journal of the American Chemical Society2007 , 129, 8552-8556. [Link]

  • Thommes, M.; Kaneko, K.; Neimark, A. V.; Olivier, J. P.; Rodriguez-Reinoso, F.; Rouquerol, J.; Sing, K. S. W. Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry2015 , 87, 1051-1069. [Link]

Sources

Application Note & Protocols: The Catalytic Versatility of Metal Complexes with 1,3,5-Tri(pyridin-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3,5-Tri(pyridin-4-yl)benzene (TPyB) is a highly symmetrical, tritopic N-donor ligand renowned for its ability to form robust and well-defined coordination complexes and metal-organic frameworks (MOFs).[1][2] Its rigid structure and the specific C3-symmetric orientation of its pyridyl nitrogen atoms provide predictable coordination vectors, making it an exemplary building block in supramolecular chemistry and materials science.[1] This guide provides an in-depth exploration of the synthesis of TPyB-based metal complexes and detailed protocols for their application in key catalytic domains, including heterogeneous water oxidation, photocatalytic degradation of organic pollutants, and as precursors for advanced electrocatalysts.

The Foundation: this compound as a Master Ligand

The utility of TPyB in catalysis stems from its unique structural attributes. The central benzene core enforces a planar, trigonal geometry, while the pyridyl groups extend outwards, presenting their nitrogen lone pairs as ideal Lewis basic sites for metal coordination.[1] This architecture facilitates the self-assembly of TPyB with various transition metal ions into predictable and often porous, crystalline structures. These resulting materials, particularly MOFs, confine catalytically active metal centers within a stable, heterogeneous framework, combining the high activity of homogeneous catalysts with the practical benefits of easy separation and recyclability.

The synthesis of the TPyB ligand itself is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling between 1,3,5-tribromobenzene and a pyridine-boronic acid derivative, ensuring its accessibility for research and development.[1]

Synthesis and Characterization of TPyB-Based Metal-Organic Frameworks (MOFs)

The formation of crystalline, catalytically active frameworks is the first critical step. The solvothermal method is a field-proven technique that leverages high temperatures and pressures to overcome kinetic barriers, promoting the growth of high-quality crystals.

Protocol 1: General Solvothermal Synthesis of a TPyB-MOF

Principle: This protocol describes the self-assembly of a metal salt and the TPyB ligand in a sealed environment. The solvent system and temperature are critical variables that control the final topology and crystallinity of the framework. The choice of metal dictates the primary catalytic function; for instance, Co(II) is often explored for electrocatalysis, while Zn(II) and Cd(II) are investigated for photoluminescence and photocatalysis.[3][4]

Materials:

  • This compound (TPyB)

  • Metal Salt (e.g., CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, anhydrous

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • In a separate vial, dissolve 0.15 mmol of the chosen metal salt in 5 mL of ethanol.

  • Transfer the TPyB solution to the Teflon liner of the autoclave.

  • Slowly add the metal salt solution to the Teflon liner while gently stirring.

  • Seal the autoclave and place it in a programmable laboratory oven.

  • Heat the oven to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • Expert Insight: The extended reaction time at elevated temperature is crucial for the thermodynamic crystallization process, allowing defects in the crystal lattice to anneal, resulting in a more ordered and stable framework.

  • Cool the oven down to room temperature at a rate of 2 °C/min.

  • Retrieve the autoclave. Collect the crystalline product by vacuum filtration.

  • Wash the collected solid three times with 10 mL of fresh DMF to remove unreacted precursors.

  • Immerse the product in anhydrous ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the pore-filling DMF molecules.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Self-Validating System & Characterization:

  • Powder X-Ray Diffraction (PXRD): The primary validation step. A sharp, well-defined diffraction pattern confirms the formation of a crystalline material. Comparison with simulated patterns from single-crystal X-ray diffraction data provides definitive structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the coordination of the pyridyl nitrogen to the metal center by observing shifts in the C=N stretching frequencies of the pyridine ring.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the MOF and confirm the removal of guest solvent molecules. TGA is critical for determining the safe operating temperature range for catalytic reactions.[5]

cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Workup TPyB TPyB in DMF Autoclave Combine in Autoclave TPyB->Autoclave Metal Metal Salt in EtOH Metal->Autoclave Heating Heat at 120°C (48 hours) Autoclave->Heating Cooling Controlled Cooling Heating->Cooling Filtration Filter & Wash (DMF) Cooling->Filtration Activation Solvent Exchange (EtOH) Filtration->Activation Drying Vacuum Dry Activation->Drying Product Crystalline TPyB-MOF Drying->Product

Caption: Solvothermal synthesis workflow for TPyB-MOFs.

Application in Catalysis: Protocols and Mechanistic Insights

Application A: Heterogeneous Photocatalysis for Pollutant Degradation

TPyB-based MOFs, particularly with d¹⁰ metal centers like Zn(II) or Cd(II), can act as robust semiconductor photocatalysts. Their high surface area facilitates reactant adsorption, and the crystalline framework promotes charge separation, making them effective for degrading organic pollutants in water under UV irradiation.[3]

Principle: The MOF catalyst is suspended in a solution of methyl orange. Upon UV irradiation, the MOF generates electron-hole pairs. These charge carriers migrate to the surface and react with water and oxygen to produce highly reactive hydroxyl (•OH) and superoxide (O₂•⁻) radicals, which then non-selectively oxidize the dye molecule, leading to its decolorization and degradation.

Materials:

  • Synthesized Zn-TPyB MOF (from Protocol 1)

  • Methyl Orange (MO) stock solution (10 mg/L in deionized water)

  • 300 W Xenon lamp (or other suitable UV source)

  • Quartz reaction vessel

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Add 20 mg of the Zn-TPyB MOF catalyst to 50 mL of the 10 mg/L MO solution in the quartz reaction vessel.

  • Place the vessel on a magnetic stirrer and stir the suspension in complete darkness for 60 minutes.

    • Expert Insight: This step is crucial to establish an adsorption-desorption equilibrium between the dye and the catalyst surface. The concentration measured after this step serves as the true initial concentration (C₀) for the photocatalytic reaction, ensuring that decolorization is not merely due to physical adsorption.

  • Take a 3 mL aliquot, centrifuge at 8000 rpm for 5 minutes to remove the catalyst particles, and measure its absorbance at λ_max ≈ 464 nm. This is the C₀ value.

  • Turn on the UV lamp and position it 15 cm from the reactor. Start a timer to mark the beginning of the photoreaction (t=0).

  • At regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw 3 mL aliquots. Immediately centrifuge each sample to pellet the catalyst and quench the reaction.

  • Measure the absorbance of the supernatant for each time point using the UV-Vis spectrophotometer.

  • Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - C_t) / C₀] x 100 , where C₀ is the initial concentration and C_t is the concentration at time t.

Data Presentation:

Catalyst SystemPollutantTime (min)Degradation Efficiency (%)
Zn-TPyB MOFMethyl Orange120> 90% (Typical)
Cd-TPyB MOFMethyl Orange120> 95% (Typical)
No Catalyst (Photolysis)Methyl Orange120< 10%
Application B: Precursors for High-Performance Electrocatalysts

TPyB-MOFs containing catalytically active metals like Co, Ni, or Fe are excellent precursors for creating advanced carbon-based electrocatalysts.[6] Pyrolysis of these MOFs under an inert atmosphere transforms the organic ligand into a nitrogen-doped carbon matrix while reducing the metal ions to well-dispersed nanoparticles. The resulting composite material (M-N-C) is highly active for reactions like the Oxygen Reduction Reaction (ORR), which is vital for fuel cells and metal-air batteries.[4]

Principle: The TPyB ligand provides both the carbon source and the nitrogen dopants, while the Co(II) ions serve as the template for the active Co-Nₓ sites and metallic cobalt nanoparticles. High-temperature pyrolysis in an inert atmosphere preserves the nitrogen content and prevents the oxidation of the metal, leading to a highly conductive and porous catalyst.

Materials:

  • Synthesized Co-TPyB MOF (from Protocol 1)

  • Tube furnace with temperature controller and gas flow system

  • High-purity Nitrogen (N₂) or Argon (Ar) gas

  • Ceramic combustion boat

Procedure:

  • Place 200 mg of the Co-TPyB MOF powder into a ceramic boat and position it in the center of the tube furnace.

  • Purge the furnace tube with N₂ gas at a flow rate of 100 sccm for 30 minutes to remove all oxygen.

  • While maintaining the N₂ flow, ramp the furnace temperature to 800 °C at a rate of 5 °C/min.

    • Trustworthiness: A slow ramp rate is essential to prevent the structural collapse of the material and ensure uniform carbonization.

  • Hold the temperature at 800 °C for 2 hours.

  • Turn off the heating program and allow the furnace to cool naturally to room temperature under the continuous N₂ flow.

  • Once cooled, carefully collect the resulting black powder. This is the Co-N-C electrocatalyst.

  • (Optional) To remove less stable cobalt species, the powder can be leached in 0.5 M H₂SO₄ for 8 hours, followed by filtration, washing with deionized water until neutral pH, and drying.

MOF Co-TPyB MOF Precursor Furnace Place in Tube Furnace MOF->Furnace Purge Purge with N₂ (30 min) Furnace->Purge Heat Ramp to 800°C Hold for 2h Purge->Heat Cool Cool under N₂ Heat->Cool Catalyst Co-N-C Electrocatalyst Cool->Catalyst

Caption: Process flow for pyrolyzing a TPyB-MOF into an electrocatalyst.

Application C: Heterogeneous Water Oxidation Catalysis

Ruthenium-based molecular complexes are among the most efficient catalysts for the water oxidation reaction (2H₂O → O₂ + 4H⁺ + 4e⁻). Incorporating these active sites into a heterogeneous framework using a robust ligand like TPyB can lead to catalysts with improved stability and reusability.[2]

Principle: This protocol assesses the catalyst's ability to oxidize water using a strong chemical oxidant, ceric(IV) ammonium nitrate (CAN). The rate of oxygen evolution is monitored over time to determine the catalyst's turnover frequency (TOF) and turnover number (TON), which are key metrics of performance.

Materials:

  • Synthesized Ru-TPyB catalyst

  • Ceric(IV) ammonium nitrate (CAN)

  • pH 7.0 Phosphate buffer solution

  • Reaction vessel connected to an oxygen sensor (e.g., Clark electrode or fiber-optic probe)

  • Thermostated water bath

Procedure:

  • Suspend a precise amount (e.g., 1-5 mg) of the Ru-TPyB catalyst in 10 mL of pH 7.0 phosphate buffer in the reaction vessel.

  • Place the vessel in a water bath set to 25 °C and allow the system to equilibrate.

  • Purge the headspace with Argon to remove atmospheric oxygen and establish a baseline reading on the oxygen sensor.

  • Initiate the reaction by injecting a solution of CAN (a large excess, e.g., 0.1 M) into the vessel with vigorous stirring.

  • Monitor and record the concentration of dissolved oxygen as a function of time.

  • The initial slope of the oxygen evolution curve is used to calculate the initial rate of reaction.

  • Calculate the Turnover Frequency (TOF) using the formula: TOF (s⁻¹) = (moles of O₂ evolved per second) / (moles of Ru active sites) .

  • Calculate the Turnover Number (TON) after the reaction ceases: TON = (total moles of O₂ evolved) / (moles of Ru active sites) .

References

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) using 1,3,5-Tri(pyridin-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1,3,5-Tri(pyridin-4-yl)benzene in High-Performance OLEDs

The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the development of novel organic materials that enable efficient charge injection, transport, and recombination. This compound is a star-shaped molecule featuring a central benzene core functionalized with three peripheral pyridine rings.[1] This unique structure imparts a combination of desirable electronic and morphological properties, positioning it as a promising candidate for electron transport layers (ETLs) and hole-blocking layers (HBLs) in high-performance OLEDs.[2]

The nitrogen atoms within the pyridine moieties provide a locus for efficient electron transport, while the overall molecular architecture promotes the formation of stable amorphous films, a critical factor in preventing device degradation and ensuring operational longevity. Furthermore, its deep highest occupied molecular orbital (HOMO) energy level provides an effective barrier to hole migration into the electron transport layer, thereby confining charge recombination to the emissive layer (EML) and enhancing device efficiency. This guide provides a comprehensive overview of the fabrication of OLEDs incorporating this compound, detailing the underlying scientific principles and providing field-proven protocols for researchers and drug development professionals venturing into organic electronics.

Material Properties and Key Performance Indicators

A thorough understanding of the material properties of this compound and its isomers is crucial for designing an efficient OLED device architecture. The following table summarizes key parameters for 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene (TmPyPB), a closely related and well-characterized derivative that serves as an excellent model for understanding the performance of this class of materials.

PropertyValueSignificance in OLED Fabrication
Chemical Structure A central benzene core with three meta-linked pyridylphenyl armsInfluences molecular packing, film morphology, and electronic properties.
HOMO Energy Level ~ -6.5 eVA deep HOMO level is critical for effective hole blocking, preventing charge leakage and ensuring recombination occurs within the EML.
LUMO Energy Level ~ -2.7 eVThe LUMO level dictates the efficiency of electron injection from the cathode and transport through the ETL.
Triplet Energy (ET) High (e.g., > 2.75 eV for similar derivatives)[2]A high triplet energy is essential for hosting blue phosphorescent emitters, preventing reverse energy transfer and quenching.
Electron Mobility High (e.g., 10-4–10-3 cm2 V-1 s-1 for similar derivatives)[2]Facilitates efficient transport of electrons to the emissive layer, contributing to lower operating voltages and higher power efficiency.
Glass Transition Temp. (Tg) HighA high Tg indicates good thermal stability, which is crucial for preventing morphological changes in the thin films during device operation and ensuring a long operational lifetime.

OLED Device Architecture and Fabrication Workflow

A typical multilayer OLED device incorporating this compound as the electron transport layer is fabricated by sequentially depositing a series of organic and inorganic thin films onto a transparent conductive substrate. The choice and thickness of each layer are critical for optimizing device performance.

Typical Device Structure

A common architecture for a phosphorescent OLED (PhOLED) is as follows:

ITO / HIL / HTL / EML / HBL / ETL / EIL / Cathode

  • ITO (Indium Tin Oxide): The transparent anode.

  • HIL (Hole Injection Layer): Facilitates the injection of holes from the anode.

  • HTL (Hole Transport Layer): Transports holes to the emissive layer.

  • EML (Emissive Layer): Where electron-hole recombination and light emission occur. This layer consists of a host material doped with a phosphorescent emitter.

  • HBL (Hole Blocking Layer): Prevents holes from leaking past the EML. Often, the ETL material can also serve this function.

  • ETL (Electron Transport Layer): this compound or a similar derivative, which transports electrons to the EML.

  • EIL (Electron Injection Layer): Facilitates the injection of electrons from the cathode.

  • Cathode: A low work function metal for efficient electron injection.

The following diagram illustrates the typical OLED device architecture:

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL EIL (e.g., LiF) ETL ETL (this compound) HBL HBL EML EML (Host:Emitter) HTL HTL HIL HIL Anode Anode (ITO) Substrate Substrate (Glass)

Caption: A schematic representation of a typical multilayer OLED device structure.

The fabrication process primarily relies on vacuum thermal evaporation (VTE), a technique that allows for precise control over film thickness and purity.[3]

The general workflow for fabricating an OLED device is depicted below:

Fabrication_Workflow cluster_workflow OLED Fabrication Workflow Start Start Substrate_Cleaning Substrate Cleaning Start->Substrate_Cleaning Organic_Deposition Organic Layer Deposition (VTE) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Testing Device Testing Encapsulation->Testing End End Testing->End

Caption: A high-level overview of the OLED fabrication workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication of a representative OLED device.

Protocol 1: Substrate Cleaning

The cleanliness of the ITO substrate is paramount for achieving high-performance and reliable OLEDs. Contaminants can lead to short circuits and non-emissive spots.

  • Initial Cleaning:

    • Place the ITO-coated glass substrates in a substrate rack.

    • Immerse the rack in a beaker containing a 1% (by volume) Hellmanex solution in deionized (DI) water.

    • Place the beaker in an ultrasonic bath and sonicate for 15 minutes.[4]

    • Rinse the substrates thoroughly with DI water.

  • Solvent Degreasing:

    • Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each.

    • After each sonication step, rinse the substrates with DI water.

  • Drying and Surface Treatment:

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Immediately transfer the cleaned substrates to a UV-ozone cleaner and treat for 10-15 minutes. This step removes residual organic contaminants and increases the work function of the ITO, which improves hole injection.

Protocol 2: Vacuum Thermal Evaporation (VTE) of Organic Layers and Cathode

This protocol is performed in a high-vacuum thermal evaporation system with a base pressure of < 10-6 Torr.

  • System Preparation:

    • Load the pre-cleaned ITO substrates into the substrate holder in the evaporation chamber.

    • Load the organic materials and metals into their respective crucibles. Ensure that each source is properly shielded to prevent cross-contamination.

  • Layer Deposition:

    • Deposit the following layers sequentially. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

LayerMaterial ExampleThickness (nm)Deposition Rate (Å/s)
HIL HAT-CN100.1
HTL TAPC401.0
EML Host: Emitter (e.g., CBP: Ir(ppy)3 8%)20Host: 1.0, Emitter: 0.08
HBL TCTA101.0
ETL This compound or TmPyPB 401.0
EIL LiF10.1
Cathode Al1002.0-3.0
  • Device Completion:

    • After the deposition of all layers, vent the chamber with dry nitrogen.

    • Immediately transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.

Protocol 3: Encapsulation

Encapsulation is a critical step to protect the sensitive organic layers from the ambient environment.

  • Place a glass lid over the active area of the OLED device.

  • Apply a UV-curable epoxy resin around the edges of the glass lid.

  • Cure the epoxy using a UV lamp to create a hermetic seal.

Device Characterization and Performance

The performance of the fabricated OLEDs should be characterized to evaluate their efficiency and operational stability.

Characterization Techniques:
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and purity.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): A measure of the light output per unit of current.

    • Power Efficiency (lm/W): A measure of the light output per unit of power consumed.

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected.

  • Operational Lifetime: The time it takes for the initial luminance of the device to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under a constant current density.

Representative Performance Data

The following table presents typical performance data for a blue phosphorescent OLED using a pyridine-based ETL (TmPyPB), which is structurally and functionally similar to this compound.[4]

ParameterValue
Turn-on Voltage ~3.0 V
Maximum Luminance > 10,000 cd/m2
Maximum Current Efficiency ~33.1 cd/A
Maximum Power Efficiency ~25 lm/W
Maximum EQE ~20.1%
CIE Coordinates (x, y) (0.14, 0.28)

Conclusion and Future Outlook

This compound and its derivatives are highly effective materials for the electron transport and hole-blocking layers in OLEDs. Their excellent electronic properties and thermal stability contribute to the fabrication of highly efficient and stable devices. The protocols outlined in this guide provide a robust framework for researchers to fabricate and characterize OLEDs using this class of materials. Future research will likely focus on further optimizing the molecular design of pyridine-based materials to enhance charge mobility and device lifetime, as well as exploring their application in next-generation flexible and transparent displays.

References

  • Device characteristics of blue phosphorescent organic light-emitting diodes depending on the electron transport materials. (n.d.). Retrieved from [Link]

  • Performance of the red OLEDs with TmPyPB and TPBi ETLs. Schematic... (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications. (2023). MDPI. Retrieved from [Link]

  • Device architecture (A) and energy diagram (B) for OLED prototype using... (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Electronic Chemical Applications of 1,3,5-tris(4-pyridyl)benzene. (n.d.). Retrieved from [Link]

  • (a) OLED device structure and (b) current density versus voltage curves... (n.d.). ResearchGate. Retrieved from [Link]

  • Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–Property Relationship of Pyridine‐Containing Triphenyl Benzene Electron‐Transport Materials for Highly Efficient Blue Phosphorescent OLEDs. (n.d.). ResearchGate. Retrieved from [Link]

  • The calculated HOMO and LUMO energy levels of sixmembered aryl cycles... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024, January 25). YouTube. Retrieved from [Link]

  • Exam 1 Answer Key. (n.d.). Retrieved from [Link]

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (n.d.). ACS Omega. Retrieved from [Link]

  • OLED display with all organic thin film layers patterned. (2024, July 9). Justia Patents. Retrieved from [Link]

  • CN103915453A - OLED array substrate, manufacturing method thereof, displaying panel and displaying device. (n.d.). Google Patents.

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electrochemical studies of 1,3,5-Tri(pyridin-4-yl)benzene and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Analysis of 1,3,5-Tri(pyridin-4-yl)benzene and its Derivatives

Introduction

This compound (TPyB) is a C3-symmetric organic molecule featuring a central benzene core symmetrically substituted with three pyridine rings.[1][2] Its unique planar and conjugated structure, arising from the arrangement of aromatic systems, imparts significant electronic properties and stability.[1] This molecular architecture makes TPyB and its derivatives highly valuable as versatile tritopic ligands in coordination chemistry and as fundamental building blocks in materials science.[1][3] They are extensively used in the synthesis of advanced materials, including conductive polymers, organic light-emitting diodes (OLEDs), and, most notably, Metal-Organic Frameworks (MOFs).[4][5]

The nitrogen atoms within the pyridyl rings act as strategic coordination sites or Lewis bases, enabling TPyB to form complex and stable structures with various metal ions.[1] Understanding the electrochemical behavior of TPyB is paramount, as the transfer of electrons to and from the molecule underpins its functionality in electronic devices and electrocatalytic applications. Electrochemical studies provide critical insights into the redox potentials, stability of charged species, and the fundamental mechanisms of electron transfer processes. This guide offers detailed application notes and step-by-step protocols for the electrochemical characterization of TPyB and its derivatives, designed for researchers in materials science, chemistry, and drug development.

Core Principles of Electrochemical Investigation

Electrochemical analysis, particularly voltammetry, is a powerful suite of techniques used to study the redox behavior of chemical species. The methodology involves applying a potential to a working electrode in a solution containing the analyte and measuring the resulting current.

The Three-Electrode System

Modern electrochemical experiments universally employ a three-electrode setup to ensure accurate potential control and current measurement.

  • Working Electrode (WE): This is the electrode where the reaction of interest occurs. Its potential is precisely controlled by the potentiostat. For the study of organic molecules like TPyB, a Glassy Carbon Electrode (GCE) is commonly used due to its wide potential window and chemical inertness.

  • Reference Electrode (RE): This electrode maintains a constant, well-known potential, providing a stable reference point against which the potential of the working electrode is measured.[6] Common reference electrodes include the Saturated Calomel Electrode (SCE) and the Silver/Silver Chloride (Ag/AgCl) electrode.[6]

  • Counter Electrode (CE): Also known as the auxiliary electrode, this electrode completes the electrical circuit, allowing current to flow. It is typically made of an inert material like platinum wire.

Caption: Diagram of a standard three-electrode electrochemical cell.

The Role of the Solvent and Supporting Electrolyte

Electrochemical studies of organic compounds like TPyB are typically performed in non-aqueous solvents (e.g., acetonitrile, dichloromethane) due to their limited solubility in water and the wider potential windows offered by these solvents. A supporting electrolyte, an electrochemically inert salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is added at a high concentration (typically 0.1 M) to the solution. Its primary functions are to minimize the solution resistance (IR drop) and to ensure that the electroactive species migrate to the electrode surface via diffusion rather than electrostatic attraction.[7]

Referencing Potentials in Non-Aqueous Solvents

Direct comparison of potentials measured in different non-aqueous solvents can be unreliable.[6] To address this, the International Union of Pure and Applied Chemistry (IUPAC) recommends using the ferrocenium/ferrocene (Fc⁺/Fc) redox couple as an internal reference standard.[8] At the end of an experiment, a small amount of ferrocene is added to the solution, and its half-wave potential (E₁⸝₂) is measured. All potentials are then reported relative to the Fc⁺/Fc couple, allowing for consistent and comparable results across different studies and solvent systems.[9]

Application Note I: Cyclic Voltammetry (CV)

Cyclic Voltammetry is the most widely used technique for initial electrochemical characterization. It provides a wealth of information about the redox properties of a system in a single experiment.

  • Core Application: CV is used to determine the reduction and oxidation potentials of TPyB and its derivatives. By sweeping the potential, one can observe the potentials at which the molecule accepts electrons (reduction) or donates electrons (oxidation).

  • Mechanistic Insight: The shape of the cyclic voltammogram reveals the reversibility of the electron transfer processes. A reversible process, where the electrochemically generated species is stable, shows well-defined forward and reverse peaks. The separation between these peaks (ΔEp) is theoretically 59/n mV for a reversible n-electron process at room temperature.

  • Stability Analysis: By performing multiple CV cycles, one can assess the stability of the radical cations or anions formed. A decrease in peak current over successive cycles indicates that the charged species may be undergoing subsequent chemical reactions.

Protocol I: Cyclic Voltammetry of this compound

This protocol describes the procedure for obtaining a cyclic voltammogram of TPyB in a non-aqueous solvent.

Materials and Reagents
  • This compound (TPyB)

  • Solvent: Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M concentration

  • Internal Standard: Ferrocene (Fc)

  • Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter

  • Reference Electrode: Ag/AgCl (in a suitable filling solution) or a silver wire pseudo-reference electrode

  • Counter Electrode: Platinum wire

  • Polishing materials: 0.3 µm and 0.05 µm alumina slurries on polishing pads

  • High-purity inert gas (Argon or Nitrogen)

Instrumentation
  • Potentiostat with data acquisition software

  • Electrochemical cell (5-10 mL volume)

  • Gas dispersion tube

Step-by-Step Methodology
  • Electrode Preparation:

    • Polish the GCE surface to a mirror finish using alumina slurries, starting with 0.3 µm and finishing with 0.05 µm.

    • Rinse the electrode thoroughly with deionized water, then with the chosen solvent (e.g., acetonitrile), and dry it completely.

    • Clean the platinum wire counter electrode and the reference electrode according to the manufacturer's instructions.

  • Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF₆ in the chosen anhydrous solvent. This will be the blank electrolyte solution.

    • Prepare a stock solution of TPyB (e.g., 1-5 mM) in the blank electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with 5 mL of the blank electrolyte solution.

    • Insert the gas dispersion tube and deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes. This is critical as dissolved oxygen is electroactive.

    • After deoxygenation, maintain a gentle stream of the inert gas over the solution surface to prevent oxygen from re-entering.

    • Record a background CV of the blank electrolyte over the desired potential range to ensure it is free of impurities.

    • Add a known volume of the TPyB stock solution to the cell to achieve the final desired concentration (e.g., 1 mM).

    • Record the cyclic voltammogram. A typical starting scan rate is 100 mV/s. The potential range should be chosen to encompass the expected redox events of TPyB.

    • Perform multiple scans to check for reproducibility and stability.

  • Internal Referencing:

    • After acquiring the data for TPyB, add a small amount of ferrocene to the cell (to a final concentration of ~1 mM).

    • Record the CV of the ferrocene/ferrocenium couple under the same conditions.

    • Determine the half-wave potential (E₁⸝₂) of the Fc⁺/Fc couple, calculated as (Epa + Epc)/2.

    • Adjust the potential axis of the TPyB voltammogram by setting the E₁⸝₂ of Fc⁺/Fc to 0 V. The potentials are now reported as "V vs. Fc⁺/Fc".

Caption: Experimental workflow for a Cyclic Voltammetry measurement.

Application Note II: Spectroelectrochemistry

While CV provides information about potentials and currents, it does not directly identify the chemical species involved. Spectroelectrochemistry combines electrochemical control with spectroscopic measurement (typically UV-Vis-NIR) to provide structural information about the electrochemically generated species.

  • Core Application: This technique is invaluable for studying TPyB derivatives that form stable, colored radical ions upon oxidation or reduction. By applying a specific potential to generate the charged species, a simultaneous absorption spectrum is recorded.

  • Species Identification: The resulting spectra provide a unique fingerprint for the radical cation or anion, confirming its identity and allowing for the study of its electronic structure. This is crucial for understanding the properties of TPyB-based materials in applications like electrochromic devices.

Protocol II: UV-Vis Spectroelectrochemistry

This protocol outlines the general steps for performing a spectroelectrochemical experiment.

Materials and Instrumentation
  • Standard reagents from Protocol I

  • Spectroelectrochemical cell with an optically transparent working electrode (e.g., platinum mini-grid, indium tin oxide (ITO) coated glass)

  • UV-Vis-NIR Spectrometer with a fiber-optic probe or a cuvette holder designed for the cell

  • Potentiostat

Step-by-Step Methodology
  • Setup: Assemble the spectroelectrochemical cell following the manufacturer's instructions. The setup is similar to a standard CV experiment, but the cell is placed within the light path of the spectrometer.

  • Initial Spectrum: Fill the cell with the analyte solution and deoxygenate as described in Protocol I. Record an initial absorption spectrum at the open-circuit potential (where no reaction occurs).

  • Potential Step Experiment:

    • Apply a potential just beyond the E₁⸝₂ of the first redox event observed in the CV.

    • Simultaneously, begin recording spectra at fixed time intervals until the spectral features stabilize, indicating that the electrochemical generation of the new species has reached equilibrium.

    • The difference spectrum (subtracting the initial spectrum) will show the characteristic absorption bands of the newly formed radical ion.

  • Potential Sweep Experiment: Alternatively, the potential can be slowly swept while spectra are continuously recorded to observe the gradual formation and decay of different redox states.

Data Interpretation and Presentation

The analysis of voltammetric data yields critical parameters that characterize the electrochemical behavior of the molecule.

ParameterSymbolDescriptionSignificance for TPyB Studies
Anodic Peak PotentialEpaPotential at which the peak oxidation current occurs.Energy level required to remove an electron (related to HOMO level).
Cathodic Peak PotentialEpcPotential at which the peak reduction current occurs.Energy level required to add an electron (related to LUMO level).
Half-Wave PotentialE₁⸝₂(Epa + Epc)/2. A measure of the formal redox potential.Thermodynamic indicator of the ease of oxidation/reduction.
Peak SeparationΔEp|Epa - Epc|.Indicates the kinetic reversibility of the electron transfer.
Anodic Peak CurrentipaMaximum current during the oxidative scan.Proportional to analyte concentration and diffusion coefficient.
Cathodic Peak CurrentipcMaximum current during the reductive scan.The ratio ipa/ipc ≈ 1 suggests a stable, reversible process.

Table 1: Key parameters derived from a cyclic voltammogram.

Electrochemical Studies of TPyB in Metal-Organic Frameworks

TPyB and its derivatives are frequently used as organic linkers to construct MOFs. The electrochemical properties of these frameworks are of immense interest for applications in electrocatalysis, sensing, and energy storage.[4][10] For instance, Co(II)-based MOFs constructed with triazine-based pyridyl ligands, structurally related to TPyB, have been investigated as efficient electrocatalysts for the oxygen reduction reaction.[11]

The electrochemical study of MOFs presents unique challenges, as one must ensure efficient electron transport through the framework and facilitate ion exchange with the electrolyte to maintain charge neutrality.[4] MOFs are often studied as thin films deposited on a working electrode or by using the Voltammetry of Immobilized Microparticles (VIMP) technique, where solid particles of the MOF are mechanically transferred to the electrode surface.[12] The redox activity can originate from the metal nodes, the TPyB-based linker, or both.

References

  • Doménech-Carbó, A. (2018). Electrochemical analysis of organic compounds in solid-state: applications of voltammetry of immobilized microparticles in bioanalysis and cultural heritage science. ResearchGate. Available at: [Link]

  • Namazian, M., & Coote, M. L. (2010). Benchmark Calculations of Absolute Reduction Potential of Ferricinium/Ferrocene Couple in Nonaqueous Solutions. ANU Research School of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reference electrode. Wikipedia. Available at: [Link]

  • ACS Publications. (n.d.). Standard potential of the ferrocene-ferricinium electrode in pyridine. Evaluation of proton medium effect. The Journal of Physical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical Oxidation of Ferrocene: A Strong Dependence on the Concentration of the Supporting Electrolyte for Nonpolar Solvents. ResearchGate. Available at: [Link]

  • University of Bath. (n.d.). Electrochemistry within metal-organic frameworks. University of Bath's research portal. Available at: [Link]

  • Royal Society of Chemistry. (2013). Chapter 6: Electrochemistry within metal-organic frameworks. RSC Publishing. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Electronic Chemical Applications of 1,3,5-tris(4-pyridyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Graham, D. (n.d.). Pseudo-Reference Referencing - SOP4CV. SOP4CV.
  • Waldvogel, S. R. (2018). Organic Electrochemistry. Johannes Gutenberg University Mainz. Available at: [Link]

  • ACS Publications. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. Available at: [Link]

  • ResearchGate. (2017). A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. ResearchGate. Available at: [Link]

  • Lodh, J., et al. (2023). Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry. Available at: [Link]

  • Shen, L., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions. Available at: [Link]

  • Northwestern University. (2015). Porphyrin-based metal–organic framework thin films for electrochemical nitrite detection. Northwestern University Repository. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Tri(pyridin-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-Tri(pyridin-4-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important molecule. As a versatile tripodal ligand, this compound is a crucial building block in coordination chemistry and materials science, particularly in the construction of metal-organic frameworks (MOFs).[1][2] However, its synthesis, most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, can present several challenges. This guide will equip you with the knowledge to overcome these hurdles and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed synthetic route is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 1,3,5-tribromobenzene with 4-pyridylboronic acid in the presence of a base.[1]

Q2: What are the biggest challenges I should anticipate in this synthesis?

A2: The primary challenges include:

  • Low reaction yields: This can be due to a variety of factors which are discussed in detail in the troubleshooting section.

  • Side reactions: The most common side reactions are protodeboronation of the 4-pyridylboronic acid and homocoupling of the boronic acid.[3]

  • Catalyst deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4]

  • Difficult purification: The polar nature of the tripyridyl-substituted product can make its separation from polar byproducts and starting materials challenging using standard silica gel chromatography.

Q3: How do I confirm the identity and purity of my final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques. High-quality, pure product will exhibit a sharp melting point and clean NMR spectra.[1]

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic vibrational modes of the pyridine and benzene rings.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common and frustrating issues. The underlying causes can be multifaceted.

Possible Cause 1: Inactive Catalyst The catalytic cycle of the Suzuki-Miyaura reaction relies on an active Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.

  • Solution:

    • Catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system. For challenging substrates like nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective than traditional phosphine ligands.[4]

    • Increase Catalyst Loading: While typically 1-5 mol% is used, increasing the catalyst loading to 5-10 mol% can sometimes overcome partial deactivation and improve yields.[4]

Possible Cause 2: Ineffective Base The base is crucial for the transmetalation step, activating the boronic acid.[5]

  • Solution:

    • Base Screening: The choice of base is critical. Stronger, non-nucleophilic bases are often required. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. K₃PO₄ is often a good choice for couplings involving nitrogen-containing heterocycles.[4]

    • Ensure Anhydrous and Finely Ground Base: The base should be anhydrous and finely powdered to maximize its surface area and reactivity.

Possible Cause 3: Presence of Oxygen The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state, which can also promote the unwanted homocoupling of the boronic acid.[3]

  • Solution:

    • Thorough Degassing: It is imperative to thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[6]

    • Maintain Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.

Possible Cause 4: Poor Reagent Quality The presence of water can lead to protodeboronation of the boronic acid.[7]

  • Solution:

    • Use Anhydrous Reagents and Solvents: Ensure that all reagents, especially the solvent and the base, are anhydrous.

    • Check Boronic Acid Quality: Boronic acids can degrade over time. It is advisable to use a fresh batch or store it under inert gas in a desiccator.

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products.

Possible Cause 1: Protodeboronation of 4-Pyridylboronic Acid This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of pyridine. This is often promoted by high temperatures and certain bases.[3]

  • Solution:

    • Use a Milder Base: If you are using a very strong base, consider switching to a milder one like K₂CO₃ or KF.[8]

    • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.

    • Use a Boronate Ester: Boronate esters, such as the pinacol ester of 4-pyridylboronic acid, are generally more stable towards protodeboronation and can be a good alternative.[7]

Possible Cause 2: Homocoupling of 4-Pyridylboronic Acid This side reaction leads to the formation of 4,4'-bipyridine. It is often promoted by the presence of oxygen and an excess of the boronic acid.[3]

  • Solution:

    • Strict Exclusion of Oxygen: As mentioned for low yields, maintaining a rigorously inert atmosphere is crucial.

    • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents per bromine atom) is often used, a large excess should be avoided.

Problem 3: Difficult Purification

The target molecule, this compound, is a polar compound due to the presence of three nitrogen atoms. This can lead to challenges during purification by column chromatography on silica gel.

Symptom 1: Product is Stuck on the Column The polar pyridine moieties can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Use a More Polar Eluent: A gradient elution with an increasing amount of a polar solvent like methanol or ethanol in dichloromethane or ethyl acetate may be necessary.

    • Add a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent can help to block the acidic sites on the silica gel and improve the elution of the basic product.

Symptom 2: Peak Tailing and Poor Separation Strong interactions with the stationary phase can lead to broad, tailing peaks, making it difficult to separate the product from impurities with similar polarity.

  • Solution:

    • Use Neutralized or Basic Alumina: As an alternative to silica gel, alumina (neutral or basic) can be a better stationary phase for the purification of basic compounds.

    • Reverse-Phase Chromatography: If the impurities are significantly less polar than the product, reverse-phase chromatography could be an effective purification method.

Symptom 3: Product Co-elutes with Impurities Even with an optimized eluent system, separation can be challenging if impurities have very similar polarities.

  • Solution:

    • Recrystallization: This is an excellent final purification step. The crude product can often be recrystallized from a suitable solvent or solvent mixture to obtain highly pure material.[1] Good solvent systems for recrystallization include ethanol/water or dichloromethane/ethanol mixtures.[9]

Experimental Protocols

Gold-Standard Synthesis Protocol for this compound

This protocol is a synthesis of best practices found in the literature and is designed to maximize yield and minimize side reactions.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Pyridylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous and finely ground

  • Toluene, anhydrous

  • Ethanol, reagent grade

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,3,5-tribromobenzene (1.0 equiv), 4-pyridylboronic acid (3.6 equiv), and anhydrous, finely ground potassium carbonate (8.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash with deionized water (3x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., dichloromethane with increasing percentages of methanol) or by recrystallization from a suitable solvent system like ethanol/water.

Characterization Data for this compound
  • 1H NMR (in CDCl₃): The aromatic protons of the pyridine rings typically appear as two doublets in the downfield region, between δ 8.5 and 8.7 ppm. The protons of the central benzene ring will appear as a singlet further upfield.

  • 13C NMR: Expect distinct signals for the aromatic carbons of the pyridine and benzene rings.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants cluster_product A Pd(0)Ln C Ar-Pd(II)-X Ln A->C Ar-X B Oxidative Addition E Ar-Pd(II)-Ar' Ln C->E Ar'-B(OR)2 + Base D Transmetalation E->A Ar-Ar' F Reductive Elimination G Ar-Ar' H Ar-X I Ar'-B(OR)2 J Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield q1 Is the reaction completely inert? start->q1 s1 Degas solvents thoroughly (Ar/N2 sparging or freeze-pump-thaw). Use flame-dried glassware. q1->s1 No q2 Is the catalyst and ligand appropriate? q1->q2 Yes s1->q2 s2 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. Increase catalyst loading. q2->s2 No q3 Is the base and solvent system optimal? q2->q3 Yes s2->q3 s3 Screen different bases (K3PO4, Cs2CO3). Ensure base is anhydrous and finely ground. Use anhydrous solvents. q3->s3 No q4 Are the starting materials of good quality? q3->q4 Yes s3->q4 s4 Use fresh 4-pyridylboronic acid or consider using a more stable boronate ester. q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

References

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • MDPI. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • MDPI. (2020). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Synthesis Workshop. (2022). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • NIH. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?[Link]

  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Google Patents. (1994). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.

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Technical Support Center: Preventing Catalyst Inhibition in Suzuki Coupling of Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often temperamental transformation. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven solutions.

Introduction: The "2-Pyridyl Problem" and Beyond

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to forge carbon-carbon bonds with high efficiency.[1][2][3] However, the inclusion of nitrogen-containing heterocycles, particularly pyridines, introduces a significant challenge known as the "2-pyridyl problem".[4] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst. This is especially pronounced with 2-pyridylboronic acids due to the proximity of the nitrogen to the boronic acid moiety.[4] Beyond the 2-pyridyl isomer, other pyridyl boronic acids can also present difficulties due to their electronic properties and inherent instability, often leading to side reactions like protodeboronation.[1][5]

This guide will equip you with the knowledge to diagnose and overcome these common hurdles, ensuring successful and reproducible coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 2-pyridylboronic acid failing or giving very low yields?

A1: The primary culprit is often catalyst inhibition. The nitrogen atom of the pyridine ring acts as a Lewis base and can bind strongly to the palladium center, effectively taking it out of the catalytic cycle.[4] This is particularly problematic for the 2-pyridyl isomer. Additionally, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][6][7]

Q2: I'm observing a significant amount of my starting aryl halide being consumed, but the main byproduct is the deborylated pyridine, not my desired product. What's happening?

A2: This points directly to protodeboronation outcompeting the desired cross-coupling. This side reaction is often accelerated by the presence of water and a strong base.[8][9] While the catalytic cycle may be active to some extent (consuming the aryl halide), the pyridyl boronic acid is decomposing before it can efficiently transmetalate to the palladium center.

Q3: Are 3-pyridyl and 4-pyridylboronic acids also problematic?

A3: While generally less challenging than the 2-pyridyl isomer, they are not without their own issues. 4-Pyridylboronic acid can still be susceptible to protodeboronation, though often to a lesser extent than the 2-pyridyl version.[6] 3-Pyridylboronic acid is often a more reliable coupling partner.[10] However, the electronic nature of the pyridine ring can still influence the overall reaction efficiency.

Q4: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for these couplings?

A4: While Pd(PPh₃)₄ is a workhorse catalyst for many Suzuki couplings, it is often not the optimal choice for challenging substrates like pyridyl boronic acids. The phosphine ligands can be susceptible to oxidation, and the catalyst may not be active enough to overcome the inhibition caused by the pyridine nitrogen.[6] More specialized, electron-rich, and sterically bulky phosphine ligands are generally required.[4][8]

Troubleshooting Guide: From Failed Reactions to Optimized Success

This section provides a systematic approach to diagnosing and solving common issues encountered during the Suzuki coupling of pyridyl boronic acids.

Issue 1: Low to No Product Formation
Potential Cause Diagnostic Check Recommended Solution(s) Scientific Rationale
Catalyst Inhibition/Deactivation Reaction stalls with starting materials largely unconsumed.1. Switch to Bulky Ligands: Employ electron-rich, sterically hindered biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[4][8] 2. Use Air-Stable Precatalysts: Utilize modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) that are more robust and form the active Pd(0) species efficiently.[9] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[8]Bulky ligands create a sterically crowded environment around the palladium, which can disfavor the binding of the pyridine nitrogen. They also promote the crucial oxidative addition and reductive elimination steps.[4] Air-stable precatalysts ensure a consistent concentration of the active catalyst.
Protodeboronation Significant formation of the corresponding pyridine (without the boronic acid group) is observed by LC-MS or GC-MS.1. Use Boronic Esters: Switch from the boronic acid to a more stable pinacol ester or MIDA boronate.[8] 2. Employ a "Slow-Release" Strategy: MIDA boronates hydrolyze slowly under basic conditions to release the active boronic acid at a low, steady concentration, minimizing its decomposition.[5][11][12] 3. Anhydrous Conditions: Meticulously dry all solvents and reagents and run the reaction under a rigorously inert atmosphere.[8][9] 4. Weaker Base: Consider using a milder base like K₂CO₃ or KF instead of strong bases like K₃PO₄ or NaOH.[9]Boronic esters are less susceptible to hydrolysis than their corresponding acids. The slow-release strategy keeps the concentration of the unstable free boronic acid low, favoring cross-coupling over decomposition.[5][11] Water is the primary proton source for protodeboronation.
Poor Reagent Quality Inconsistent results between batches.1. Verify Boronic Acid Integrity: Check the purity of the pyridyl boronic acid by NMR. Boronic acids can degrade upon storage.[6][9] 2. Use Fresh Catalyst: Ensure the palladium catalyst and ligands have not degraded due to prolonged exposure to air.[9]Pyridyl boronic acids, especially the 2-pyridyl isomer, have limited shelf stability. Oxidized or inactive catalysts will fail to initiate the reaction.
Issue 2: Formation of Significant Side Products (Other than Protodeboronation)
Potential Cause Observed Side Product Recommended Solution(s) Scientific Rationale
Homocoupling of Boronic Acid Dimer of the pyridyl boronic acid is observed.1. Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[9] 2. Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II).[13]Oxygen can promote the homocoupling of boronic acids and lead to catalyst decomposition.[9][13] The homocoupling pathway is often mediated by Pd(II) species.[13]
Dehalogenation of Aryl Halide The starting aryl halide is converted to the corresponding arene.1. Avoid Hydride Sources: Ensure solvents (e.g., certain alcohols) are not potential hydride sources.[8] 2. Optimize Reaction Time: Monitor the reaction closely and stop it once the product is formed to minimize this side reaction.[8]Certain reaction conditions can lead to the reductive cleavage of the carbon-halogen bond.

Visualizing the Problem and Solution

To better understand the challenges, let's visualize the key mechanistic pathways.

Catalyst_Inhibition cluster_0 Catalytic Cycle Active_Catalyst Active Pd(0) Catalyst Inhibited_Complex Inhibited Pd-Pyridine Complex Active_Catalyst->Inhibited_Complex Coordination by Pyridine-N Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Reacts with Aryl_Halide Aryl Halide Aryl_Halide->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Forms Ar-Pd(II)-X Pyridyl_Boronic_Acid Pyridyl Boronic Acid Pyridyl_Boronic_Acid->Inhibited_Complex Pyridyl_Boronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Forms Ar-Pd(II)-Pyridyl Reductive_Elimination->Active_Catalyst Regenerates Product Desired Product Reductive_Elimination->Product Catalytic_Cycle Productive Catalytic Cycle

Caption: Catalyst inhibition by pyridine coordination.

The diagram above illustrates how the pyridine nitrogen can intercept the active palladium catalyst, forming a stable, off-cycle complex and halting the productive catalytic cycle.

Slow_Release_Strategy MIDA_Boronate Stable MIDA Boronate (Reservoir) Slow_Hydrolysis Slow Hydrolysis MIDA_Boronate->Slow_Hydrolysis Base Base (e.g., K₂CO₃, H₂O) Base->Slow_Hydrolysis Free_Boronic_Acid Free Pyridyl Boronic Acid (Low Concentration) Slow_Hydrolysis->Free_Boronic_Acid Protodeboronation Protodeboronation (Side Reaction) Free_Boronic_Acid->Protodeboronation Prone to Desired_Coupling Desired Coupling Free_Boronic_Acid->Desired_Coupling Enters Catalytic_Cycle Suzuki Catalytic Cycle Catalytic_Cycle->Desired_Coupling

Caption: The MIDA boronate slow-release strategy.

This workflow demonstrates how using a stable precursor like a MIDA boronate allows for the slow, controlled release of the unstable free boronic acid, thereby minimizing its decomposition via protodeboronation and favoring the desired cross-coupling reaction.[5][11][12][14]

Recommended Experimental Protocol: A Robust Starting Point

This general protocol is a robust starting point for the Suzuki-Miyaura coupling of a pyridyl boronic acid derivative with an aryl halide. Optimization will likely be necessary for specific substrates.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • Pyridyl boronic acid pinacol ester or MIDA boronate (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, finely powdered) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water 10:1, or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the pyridyl boronic ester, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Solvent Addition: Add the degassed solvent system via syringe under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling - University of Bristol. (n.d.).
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. (n.d.).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie.
  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.).
  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. (2017). ACS Publications.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society.
  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (n.d.).
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem. (n.d.).
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). Organic Letters - ACS Publications.
  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (2013). Journal of the American Chemical Society.
  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. (n.d.). eScholarship.
  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). PubMed Central (PMC).
  • Slow release of organoboronic acids in cross-coupling reactions. (n.d.). Google Patents.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PubMed Central (PMC).
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). Organic Chemistry Portal.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). ResearchGate.
  • Suzuki coupling help. (2012). Reddit.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
  • Suzuki reaction - Wikipedia. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). DiVA portal.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.). ResearchGate.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PubMed Central (PMC).
  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. (n.d.). Semantic Scholar.
  • The Importance of Boronic Acids in Suzuki-Miyaura Coupling. (n.d.).

Sources

troubleshooting low yields in 1,3,5-Tri(pyridin-4-yl)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-Tri(pyridin-4-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. As your partner in the lab, we aim to provide not just protocols, but a deeper understanding of the chemical principles at play to empower you to achieve consistent and high-yielding results.

Introduction to the Synthesis

The synthesis of this compound, a C3-symmetric molecule with significant applications in materials science and coordination chemistry, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 1,3,5-tribromobenzene with 4-pyridinylboronic acid in the presence of a palladium catalyst and a base.[1] While theoretically straightforward, the triple coupling on a single benzene ring, coupled with the inherent challenges of using pyridine substrates, often leads to complications and suboptimal yields.

This guide will provide a detailed troubleshooting framework in a question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Low Yields and Impurities

This section is structured to help you diagnose and resolve common problems encountered during the synthesis of this compound.

Question 1: My reaction has stalled, and I'm observing a mixture of mono-, di-, and tri-substituted products. How can I drive the reaction to completion?

Answer:

The incomplete formation of the desired trisubstituted product is a frequent challenge in this synthesis. The presence of mono- and di-substituted intermediates, such as 1-(pyridin-4-yl)-3,5-dibromobenzene and 1,3-di(pyridin-4-yl)-5-bromobenzene, indicates that the catalytic cycle is not proceeding to completion for all three bromine atoms on the starting material. Several factors can contribute to this issue:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring of the product and intermediates can coordinate to the palladium catalyst, leading to its deactivation. This is a well-documented issue with nitrogen-containing heterocycles in Suzuki couplings.

  • Insufficient Stoichiometry of Boronic Acid: A slight excess of the 4-pyridinylboronic acid is often necessary to ensure all three positions on the 1,3,5-tribromobenzene react.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a critical role in driving the reaction to completion.

Troubleshooting Steps:

  • Optimize Catalyst and Ligand:

    • Catalyst Choice: While various palladium sources can be used, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points. For challenging couplings, consider more active pre-catalysts like Pd₂(dba)₃.

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) can mitigate catalyst inhibition by the pyridine nitrogen. These ligands promote the desired reductive elimination step and stabilize the active catalytic species.

  • Adjust Reagent Stoichiometry:

    • Increase the equivalents of 4-pyridinylboronic acid. A molar ratio of 1:3.3 to 1:3.6 (1,3,5-tribromobenzene to 4-pyridinylboronic acid) is a good starting point for optimization.

  • Optimize Reaction Conditions:

    • Base: A strong, non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered to maximize its surface area.

    • Solvent: A polar aprotic solvent that can solubilize all reactants is necessary. A mixture of 1,4-dioxane and water is a common choice. Anhydrous solvents can also be beneficial in some cases to minimize side reactions.

    • Temperature and Time: These reactions often require elevated temperatures (reflux) for an extended period (24-48 hours) to ensure complete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: I'm observing a significant amount of a debrominated side product (4-bromopyridine) in my crude reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of 4-bromopyridine is likely due to a side reaction known as protodeboronation, where the boronic acid reacts with a proton source (like water) to be replaced by a hydrogen atom. This is a common issue with heteroaryl boronic acids.

Troubleshooting Steps:

  • Use Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive amounts can promote protodeboronation. Using anhydrous solvents and ensuring your glassware is thoroughly dried can help minimize this side reaction.

  • Use Boronic Esters: Pinacol esters of 4-pyridinylboronic acid are generally more stable towards hydrolysis and can be a good alternative to the free boronic acid.

  • Optimize the Base: A milder base might reduce the rate of protodeboronation in some cases. However, this needs to be balanced with the requirement for a sufficiently strong base to drive the main reaction.

Question 3: My final product is difficult to purify. What is the best strategy for isolating pure this compound?

Answer:

Purification can be challenging due to the presence of starting materials, intermediates, and side products. A multi-step purification strategy is often required.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the base and other inorganic salts.

  • Column Chromatography: This is the most effective method for separating the desired trisubstituted product from the mono- and di-substituted intermediates.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution starting with a nonpolar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. The highly polar nature of the pyridine-containing compounds means that a significant proportion of the polar solvent will be required to elute the products.

  • Recrystallization: After column chromatography, recrystallization can be used to obtain a highly pure product.

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Ethanol or a mixture of ethanol and water are often good choices.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this synthesis? A1: Reported yields for the synthesis of this compound can vary significantly depending on the specific conditions used. With careful optimization, yields in the range of 60-80% can be achieved. However, initial attempts without optimization may result in much lower yields.

Q2: Can I use other boronic acids or esters? A2: Yes, 4-pyridinylboronic acid pinacol ester is a common alternative and can offer advantages in terms of stability. Other substituted pyridinylboronic acids can also be used to synthesize derivatives of the target molecule.

Q3: Is it possible to perform this reaction in a one-pot, stepwise manner? A3: While a one-pot reaction is the most common approach, a stepwise synthesis where the pyridine groups are added sequentially is also possible. However, this would involve multiple reaction and purification steps, making it a more laborious process. The one-pot method is generally preferred for its efficiency.[2]

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a recommended starting point and may require optimization for your specific laboratory conditions.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Pyridinylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), finely powdered

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1.0 eq), 4-pyridinylboronic acid (3.5 eq), and finely powdered potassium carbonate (6.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient elution of hexane/ethyl acetate or dichloromethane/methanol.

  • Further purify the product by recrystallization from ethanol or an ethanol/water mixture.

ReagentMolar Equivalents
1,3,5-Tribromobenzene1.0
4-Pyridinylboronic acid3.5
Pd(PPh₃)₄0.05
K₂CO₃6.0

Table 1: Recommended Reagent Stoichiometry

Visualizing the Workflow

Troubleshooting Logic for Low Yields

Troubleshooting_Low_Yield start Low Yield of this compound incomplete_reaction Incomplete Reaction? (Presence of Intermediates) start->incomplete_reaction side_reactions Significant Side Products? start->side_reactions purification_loss Loss During Purification? start->purification_loss catalyst_deactivation Catalyst Deactivation incomplete_reaction->catalyst_deactivation Check Catalyst/Ligand suboptimal_conditions Suboptimal Conditions incomplete_reaction->suboptimal_conditions Optimize Temp/Time/Base stoichiometry_issue Incorrect Stoichiometry incomplete_reaction->stoichiometry_issue Increase Boronic Acid protodeboronation Protodeboronation side_reactions->protodeboronation Use Anhydrous Conditions or Boronic Ester homocoupling Homocoupling side_reactions->homocoupling Optimize Catalyst/Base column_issues Inefficient Chromatography purification_loss->column_issues Optimize Gradient recrystallization_issues Poor Recrystallization Solvent purification_loss->recrystallization_issues Screen Solvents

Caption: A decision tree for troubleshooting low yields.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)LnAr' ArPdX->ArPdAr_prime Ar'-B(OR)2 Base Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Koren, N., & Pazdera, P. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
  • Podda, E., Pintus, A., Lippolis, V., Isaia, F., Slawin, A. M. Z., Carpenter-Warren, C. L., Woollins, J. D., & Aragoni, M. C. (2024). 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1>. Molbank, 2024(1), M1801.

Sources

Technical Support Center: Crystallization of Pyridyl-Based Organic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of pyridyl-based organic ligands. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this important class of compounds. The inherent electronic and structural properties of the pyridine ring, while making these ligands versatile building blocks in coordination chemistry, materials science, and pharmaceuticals, also present unique hurdles in obtaining high-quality single crystals.

This guide is structured to provide immediate answers to common questions through our FAQs section, followed by in-depth, systematic troubleshooting guides for more persistent crystallization failures. Our approach is grounded in explaining the why behind each experimental step, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My pyridyl-based ligand is an oil or amorphous solid. Where do I start?

A: An amorphous state or oil indicates that the molecules have not yet organized into a periodic, crystalline lattice. The first step is to ensure the absolute purity of your ligand. Impurities can significantly inhibit crystal growth.[1] Following purification, a systematic solvent screening is recommended. Start with a small amount of your compound and test its solubility in a range of solvents with varying polarities. The ideal solvent is one in which your ligand has moderate solubility.

Q2: I'm seeing precipitation instead of crystals. What's the difference and how do I fix it?

A: Precipitation occurs when supersaturation is reached too rapidly, causing the compound to crash out of solution as an amorphous solid rather than forming an ordered crystal lattice. To promote crystal growth over precipitation, you need to slow down the process of reaching supersaturation. This can be achieved by:

  • Reducing the rate of evaporation: Use a vial with a smaller opening or cover it with parafilm with a few pinholes.

  • Using a less volatile solvent: If you are using a highly volatile solvent like dichloromethane, consider a less volatile one like ethyl acetate or toluene.[2]

  • Lowering the concentration: Starting with a more dilute solution will require more time to reach supersaturation.

Q3: Why is the pH of my crystallization solution so critical for pyridyl ligands?

A: The nitrogen atom in the pyridine ring is basic and can be protonated depending on the pH of the solution. This protonation state directly impacts the ligand's charge, its ability to form hydrogen bonds, and its coordination behavior with metal ions.[3][4] Controlling the pH can therefore be a powerful tool to influence the crystal packing and even to obtain different polymorphs.[4]

Q4: What is polymorphism and why is it common with pyridyl ligands?

A: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[5][6] Pyridyl-based ligands are prone to polymorphism due to the flexibility of some ligand backbones and the various possible intermolecular interactions, such as hydrogen bonding and π-π stacking, that can lead to different packing arrangements.[7][8][9] The specific polymorph obtained can be influenced by factors like the solvent, temperature, and rate of crystallization.[5][10]

Q5: My ligand won't crystallize on its own. What is co-crystallization and could it help?

A: Co-crystallization is a technique where two or more different molecules are incorporated into a single crystal lattice.[11][12][13] If your pyridyl-based ligand is struggling to form a stable crystal lattice on its own, introducing a "co-former" can provide a complementary set of intermolecular interactions (like hydrogen bonding) that facilitate crystallization.[11][12] This is a widely used technique to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[12][13][14]

Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming Crystallization Failure

When initial crystallization attempts fail, a systematic and logical approach is crucial. This guide provides a workflow to diagnose and solve common issues.

Troubleshooting Workflow for Crystallization Failure

Troubleshooting Workflow start Start: No Crystals or Poor Quality Crystals purity Step 1: Verify Compound Purity (>99%) start->purity purify Action: Purify Ligand (e.g., Recrystallization, Chromatography) purity->purify Impure solvent Step 2: Systematic Solvent Screening purity->solvent Purity OK purify->purity method Step 3: Vary Crystallization Method solvent->method No Success success Success: High-Quality Crystals solvent->success Crystals Formed solvent_screen Action: Screen Solvents of Varying Polarity (e.g., Hexane, Toluene, EtOAc, MeCN, MeOH) solvent_screen->solvent params Step 4: Optimize Crystallization Parameters method->params No Success method->success Crystals Formed methods Action: Try Slow Evaporation, Vapor Diffusion, Slow Cooling, Layering methods->method advanced Step 5: Consider Advanced Techniques params->advanced No Success params->success Crystals Formed param_actions Action: Adjust Concentration, Temperature, pH param_actions->params advanced->success Crystals Formed fail Re-evaluate Starting Material and Strategy advanced->fail No Success advanced_actions Action: Attempt Co-crystallization or Metal Coordination advanced_actions->advanced

Caption: A step-by-step decision-making workflow for troubleshooting crystallization.

Step-by-Step Methodology:

  • Verify Purity: Impurities are a primary cause of crystallization failure. Ensure your ligand is of the highest possible purity (>99%). Techniques like NMR, LC-MS, and elemental analysis should be used for verification. If impurities are detected, repurify your compound using methods such as recrystallization or column chromatography.

  • Systematic Solvent Screening: The choice of solvent is critical as it influences solubility and crystal packing.[15][16][17][18][19] A good starting point is to screen a range of solvents with varying polarities.

    Solvent Class Examples Rationale
    Non-polar Hexane, ToluenePromotes π-π stacking interactions.
    Moderately Polar Ethyl Acetate, DichloromethaneGood balance of solubility for many organic ligands.
    Polar Aprotic Acetonitrile, AcetoneCan interact with the pyridine ring.
    Polar Protic Methanol, Ethanol, WaterCan form hydrogen bonds with the ligand.
  • Vary the Crystallization Method: Different methods control the rate of supersaturation differently. If one method fails, another may succeed.

    • Slow Evaporation: Simple and effective. The solution slowly evaporates, increasing the concentration until supersaturation is reached. Best for moderately volatile solvents.[11]

    • Vapor Diffusion: An anti-solvent (in which the compound is insoluble) is allowed to slowly diffuse into the solution of the compound, gradually reducing its solubility.

    • Slow Cooling: A saturated solution at a higher temperature is slowly cooled, reducing the solubility and inducing crystallization.

    • Layering: A less dense solvent containing the compound is carefully layered on top of a denser anti-solvent. Crystals form at the interface.

  • Optimize Crystallization Parameters:

    • Concentration: Start with a concentration near saturation.[2] If precipitation occurs, reduce the initial concentration.

    • Temperature: Temperature affects solubility and the kinetics of crystal growth.[10] Try setting up experiments at different temperatures (e.g., room temperature, 4°C).

    • pH: For pyridyl-based ligands, pH is a crucial parameter.[4][20] Prepare a series of crystallization trials in buffered solutions across a range of pH values, particularly around the pKa of the pyridine nitrogen.

  • Consider Advanced Techniques:

    • Co-crystallization: If the ligand has strong hydrogen bond donors or acceptors, consider co-crystallization with a suitable co-former.[11][12][13][14][21]

    • Metal Coordination: Pyridyl ligands are excellent for coordinating with metal ions.[22][23][24][25][26][27][28][29] Introducing a metal salt can lead to the formation of a highly ordered and crystalline metal-organic framework (MOF) or coordination polymer.[30]

Guide 2: Addressing Polymorphism

The appearance of different crystal forms (polymorphs) can be both a challenge and an opportunity. Controlling which polymorph is formed is key to reproducible results.

Logical Flow for Managing Polymorphism

Polymorphism Management start Observation: Multiple Crystal Morphologies or Inconsistent Results characterize Step 1: Characterize all Solid Forms (PXRD, DSC, TGA) start->characterize screen Step 2: Screen for Polymorph-Inducing Conditions characterize->screen identify Step 3: Identify Kinetic vs. Thermodynamic Polymorphs screen->identify screen_actions Action: Vary Solvents, Temperatures, and Crystallization Rates screen_actions->screen control Step 4: Develop a Controlled Crystallization Protocol identify->control slurry Action: Perform Slurry Experiments at Different Temperatures slurry->identify end Outcome: Reproducible Crystallization of a Single Polymorph control->end protocol Action: Define Solvent, Temperature Profile, and Seeding Strategy for Desired Polymorph protocol->control

Caption: A systematic approach to identifying and controlling polymorphism.

Experimental Protocols:

  • Polymorph Screening:

    • Prepare saturated solutions of your ligand in a diverse set of solvents (see solvent table in Guide 1).

    • Set up crystallization experiments using various methods (slow evaporation, slow cooling, vapor diffusion) for each solvent.

    • Allow the experiments to proceed under different temperature conditions (e.g., 4°C, 25°C, 40°C).

    • Harvest all solid materials and analyze them by Powder X-ray Diffraction (PXRD) to identify different crystal forms.

  • Determining Thermodynamic vs. Kinetic Polymorphs:

    • The thermodynamically stable form is the least soluble form under a given set of conditions.

    • In a vial, create a slurry containing a mixture of the identified polymorphs in a solvent in which they are sparingly soluble.

    • Stir the slurry for an extended period (days to weeks).

    • Periodically sample the solid and analyze by PXRD. The polymorph that remains or increases in proportion over time is the thermodynamically stable form under those conditions. The others are kinetic forms.

Guide 3: Crystallizing Flexible Pyridyl-Based Ligands

Flexible ligands can adopt multiple conformations in solution, which can entropically disfavor crystallization. The key is to encourage the ligand to adopt a single, stable conformation.

Strategies for Flexible Ligands:

  • Co-crystallization: Introducing a rigid co-former can lock the flexible ligand into a specific conformation through strong intermolecular interactions.

  • Metal Coordination: The coordination of a metal ion can rigidify the ligand by locking its conformation.[31] The choice of metal is crucial, as its preferred coordination geometry will influence the final structure.[23]

  • Solvent Choice: Solvents that can form specific interactions (e.g., hydrogen bonds) with the flexible parts of the ligand may help to stabilize a single conformation in solution, making it more amenable to crystallization.

References

  • Application Notes and Protocols for Growing Single Crystals of trans-1-(2-Pyridyl). Benchchem.
  • Controlled crystallization of mixed-ligand complexes of 1,3-bis(4-pyridyl)propane-N,N′-dioxide with metal(ii) thiocyanates: isostructurality in coordination networks bearing different mono- and di-nuclear nodes.
  • Polymorphism in a two-dimensional copper(i) metal–organic framework with the ligand bis(4-pyridylthio)methane. CrystEngComm (RSC Publishing).
  • Structure diversity of transition metal coordination compounds based on pyridine deriv
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Semantics Scholar.
  • Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. MDPI.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Metal–organic frameworks derived from bis-pyridyl-bis-amide ligands : Effect of positional isomerism of the ligands, hydrogen bonding backbone, counter anions on the supramolecular structures and selective crystallization of the sulfate anion. CrystEngComm (RSC Publishing).
  • Effect of pH/auxiliary ligand on the structures of coordination compounds based on a novel ligand 2,6-bis(pyrazin-2-yl)pyridine-4-carboxylate.
  • Polymorphism and metal-induced structural transformation in 5,5′-bis(4-pyridyl)(2,2′-bispyrimidine) adlayers on Au(111). RSC Publishing.
  • Metal-ion-complexing properties of 2-(pyrid-2'-yl)-1,10-phenanthroline, a more preorganized analogue of terpyridyl. A crystallographic, fluorescence, and thermodynamic study. PubMed.
  • Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[24]arene Host–Guest System. ACS Publications.

  • Crystal polymorphism. Wikipedia.
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA - Dassault Systèmes.
  • Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients.
  • Co-crystallization: Technique for solubility enhancement. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PMC - PubMed Central.
  • Co-crystallization. A Perspective on Current Practices. YouTube.
  • Technical Support Center: Crystallization of Pyridylethylene Metal Complexes. Benchchem.
  • Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. PMC.
  • Zn(II) metal-organic frameworks (MOFs) derived from a bis-pyridyl-bis-urea ligand: Effects of crystallization solvents on the structures and anion binding properties.
  • Polymorphism in Crystals. MDPI.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Understanding the Effect of Solvent on the Growth and Crystal Morphology of MTNP/CL-20 Cocrystal Explosive: Experimental and Theoretical Studies.
  • Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr
  • Application Notes and Protocols for Growing Single Crystals of 2,6-Di(1H-imidazol-1-yl)pyridine Metal Complexes. Benchchem.
  • Formation and Reversible Cleavage of an Unusual Trisulfide-Bridged Binuclear Pyridine Diimine Iridium Complex. MDPI.
  • Crystallization of protein–ligand complexes. PMC - NIH.
  • Pyridine coordination chemistry for molecular assemblies on surfaces. PubMed.
  • Pyridyl/Pyrimidyl-Containing Ligands Modulating Two Cd(II)-MOFs with Distinct Architectures and Al3+ Sensing Abilities.
  • Investigating the Potential of Flexible and Pre-Organized Tetraamide Ligands to Encapsulate Anions in One-Dimensional Coordination Polymers: Synthesis, Spectroscopic Studies and Crystal Structures. MDPI.
  • Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net.

Sources

optimizing solvent systems for the recrystallization of 1,3,5-Tri(pyridin-4-yl)benzene.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth support for researchers, scientists, and drug development professionals on optimizing solvent systems for the recrystallization of 1,3,5-Tri(pyridin-4-yl)benzene. This resource is designed to address common challenges and provide robust, field-proven solutions to ensure the highest purity and yield.

Introduction to Recrystallization of this compound

This compound is a symmetrically substituted aromatic compound with a central benzene ring connected to three pyridine rings.[1] This unique structure, with its nitrogen-containing heterocyclic moieties, makes it a valuable building block in coordination chemistry and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and conductive polymers.[1] Achieving high purity of this compound is critical for its applications, and recrystallization is a key final purification step.[1] The selection of an appropriate solvent system is the most critical parameter influencing the quality and yield of the resulting crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[2]

  • Low solubility at room or lower temperatures: As the solution cools, the compound's solubility should decrease significantly to promote crystal formation and maximize yield.[2][3]

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals after filtration.

  • Non-toxic and inexpensive: For practical and safety reasons, the solvent should be as non-toxic and cost-effective as possible.

Q2: Which single solvents are recommended for the recrystallization of this compound?

For this compound, polar protic solvents are generally effective. Based on solubility studies, the following single solvents are recommended:

  • Ethanol: Offers good solubility at higher temperatures and allows for effective crystallization upon cooling.[1]

  • Methanol: Similar to ethanol, it is a good polar protic solvent for this compound.[1]

Q3: When should a binary (mixed) solvent system be used, and what are some recommended systems for this compound?

A binary solvent system is employed when no single solvent meets all the ideal criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[4] This approach can enhance selectivity and improve crystal quality.[1]

Recommended binary solvent systems for this compound include:

  • Ethanol/Water: Ethanol acts as the good solvent, and water is the anti-solvent.

  • Ethanol/Dichloromethane: This combination can also provide enhanced selectivity.[1]

The general principle is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason for crystallization failure.[5] 2. The solution is supersaturated. The solution contains more dissolved compound than it should at that temperature, but crystal nucleation has not initiated.[2][5]1. Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[5] 2. Induce crystallization. This can be achieved by: - Adding a seed crystal: A small, pure crystal of the compound can act as a nucleation site.[2] - Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal growth.[2][5] - Further cooling: Place the flask in an ice bath to further decrease solubility.[5]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The compound is significantly impure. [5]1. Re-dissolve and adjust the solvent. Heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent.[6] 2. Slow down the cooling process. Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly, such as a cooling hot plate.[5] 3. Consider a different solvent system. An alternative solvent or solvent pair may be necessary if impurities are preventing proper crystallization.[5]
Colored impurities remain in the crystals. Colored impurities are co-precipitating with the product. Use activated carbon (charcoal). Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.[6]
Solid material remains undissolved in the hot solvent. The undissolved material may be an insoluble impurity. Perform a hot filtration. If insoluble impurities are present, they can be removed by filtering the hot solution before allowing it to cool.[6]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove the last traces of solvent.

Protocol 2: Binary Solvent Recrystallization using Ethanol/Water
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizing the Recrystallization Workflow

The following diagrams illustrate the decision-making process and the steps involved in optimizing the recrystallization of this compound.

Recrystallization_Workflow start Start with Crude This compound solvent_selection Select Solvent System (e.g., Ethanol or Ethanol/Water) start->solvent_selection dissolution Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolution impurities_check Insoluble Impurities or Color? dissolution->impurities_check hot_filtration Perform Hot Filtration (with Activated Carbon if needed) impurities_check->hot_filtration Yes cooling Cool Solution Slowly impurities_check->cooling No hot_filtration->cooling crystal_check Crystals Formed? cooling->crystal_check troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent crystal_check->troubleshoot No filtration Vacuum Filter Crystals crystal_check->filtration Yes troubleshoot->cooling washing Wash with Cold Solvent filtration->washing drying Dry Pure Crystals washing->drying end Pure this compound drying->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered During Crystallization no_crystals No Crystals Forming start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out colored_crystals Crystals are Colored start->colored_crystals solution_no_crystals 1. Reduce solvent volume. 2. Add seed crystal. 3. Scratch flask. no_crystals->solution_no_crystals solution_oiling_out 1. Reheat to dissolve oil. 2. Add more 'good' solvent. 3. Cool very slowly. oiling_out->solution_oiling_out solution_colored_crystals Redo recrystallization. Add activated carbon to hot solution. colored_crystals->solution_colored_crystals

Caption: Troubleshooting guide for common recrystallization issues.

References

  • University of York, Department of Chemistry. Problems with Recrystallisations. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • PubMed. (2023, May 22). Cocrystallization of Progesterone with Nitrogen Heterocyclic Compounds: Synthesis, Characterization, Calculation and Property Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the synthesis of 2,4,6-triphenylpyridine a. Retrieved from [Link]

  • Google Patents. (n.d.). US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Shanghai Sunway Co. Ltd. (n.d.). 1,3,5-tri(pyridin-4-yl) benzene CAS NO.170165-84-1. Retrieved from [Link]

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catalyst selection and loading for efficient synthesis of 1,3,5-Tri(pyridin-4-yl)benzene.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Efficient Synthesis of 1,3,5-Tri(pyridin-4-yl)benzene

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile C₃-symmetric building block. Here, we provide in-depth, field-proven insights into catalyst selection, loading, and troubleshooting to ensure the efficient and reproducible synthesis of your target molecule.

The most prevalent and reliable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 1,3,5-tribromobenzene and a suitable 4-pyridylboron reagent, typically 4-pyridylboronic acid, in the presence of a base.[1] The core of this process lies in the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the strategic choices in catalyst and reagent selection for the synthesis of this compound.

Q1: What is the most effective type of palladium catalyst for the Suzuki-Miyaura coupling to synthesize this compound?

A1: The choice of a palladium catalyst is critical. While various palladium sources can be used, the key to a successful reaction often lies in the selection of an appropriate ligand. For this specific transformation, which involves an electron-deficient pyridine ring, catalysts featuring bulky, electron-rich phosphine ligands are generally preferred. These ligands help to stabilize the palladium center and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] Standard ligands like triphenylphosphine (PPh₃) may be less effective.[3] Consider using pre-formed catalysts like Pd(dppf)Cl₂ or generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a Buchwald-type ligand (e.g., SPhos, XPhos).[3][4][5]

Q2: How does the nitrogen atom in the 4-pyridylboronic acid affect the catalyst?

A2: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst from the reaction cycle.[3] The use of bulky ligands helps to mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium center.

Q3: What is the optimal catalyst loading for this reaction?

A3: Typically, catalyst loading for Suzuki-Miyaura reactions can range from 0.5 to 5 mol% of the palladium catalyst relative to the limiting reagent (in this case, 1,3,5-tribromobenzene).[4][6] For initial optimizations, starting with 1-3 mol% is a common practice.[4][7] If the reaction is sluggish or incomplete, increasing the catalyst loading can be beneficial.[3][4] However, excessively high catalyst loading can lead to increased side reactions and complicates purification, so it's a parameter that should be carefully optimized.

Q4: Which base should I choose and why?

A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction, where it activates the boronic acid.[2][8][9] For couplings involving pyridylboronic acids, common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][10][11] The choice of base can also be solvent-dependent.[4][10] For instance, K₃PO₄ is often effective in anhydrous conditions, while Na₂CO₃ is typically used in aqueous solvent mixtures.[6] It is essential that the base is finely powdered and, for anhydrous reactions, thoroughly dried to ensure its reactivity.[3][4]

Q5: What are the recommended solvent systems?

A5: A range of solvents can be used, with the selection often depending on the chosen base and reaction temperature. Common solvents include tetrahydrofuran (THF), 1,4-dioxane, and toluene, frequently in a mixture with water.[1][4][10][12] The addition of water can be beneficial for the solubility of the base and can accelerate the reaction. However, in cases where protodeboronation is a concern, anhydrous solvents are preferred.[3][10] It is imperative that all solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3][4]

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This guide provides a systematic approach to diagnosing and resolving problems during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Catalyst The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and the reaction is run under a strict inert atmosphere.[3][4] If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0).[3]
Catalyst Inhibition The pyridine nitrogen may be deactivating the catalyst.[3] Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[3][4][5]
Ineffective Base The base may not be strong enough or may have poor solubility. Try screening different bases such as K₃PO₄, Cs₂CO₃, or CsF.[3][10] Ensure the base is finely ground and anhydrous if required.[3][4]
Suboptimal Temperature The reaction may require more thermal energy. Cautiously increase the reaction temperature, for example, from 80°C to 100°C, while monitoring for potential decomposition.[5][13]
Issue 2: Significant Formation of Homocoupling Byproduct (4,4'-bipyridine)
Potential Cause Suggested Solution
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids by oxidizing the active Pd(0) catalyst to Pd(II).[3] Strict exclusion of oxygen is the most critical preventative measure.[3]
Suboptimal Reaction Conditions The choice of ligand can influence the rate of cross-coupling versus homocoupling. Using bulky, electron-rich ligands can favor the desired reaction pathway.[4] In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[4]
Issue 3: Formation of Pyridine as a Byproduct
Potential Cause Suggested Solution
Protodeboronation The C-B bond of the 4-pyridylboronic acid is being cleaved by a proton source, most commonly water.[3] Ensure all reagents and solvents are anhydrous.[3] Use a non-aqueous base and solvent system if this is a persistent issue.[10]
Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Product Yield Check_Inert Is the reaction setup strictly under inert atmosphere? Start->Check_Inert Check_Catalyst Is the catalyst system (Pd source + ligand) appropriate? Check_Inert->Check_Catalyst Yes Solution_Degas Action: Rigorously degas solvents and use inert gas. Check_Inert->Solution_Degas No Check_Base Is the base active and suitable for the system? Check_Catalyst->Check_Base Yes Solution_Ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos). Check_Catalyst->Solution_Ligand No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Solution_Base Action: Screen alternative bases (K3PO4, Cs2CO3) and ensure they are dry. Check_Base->Solution_Base No Solution_Temp Action: Incrementally increase the reaction temperature. Check_Temp->Solution_Temp No Success Problem Resolved Check_Temp->Success Yes Solution_Degas->Success Solution_Ligand->Success Solution_Base->Success Solution_Temp->Success

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required based on your laboratory setup and reagent purity.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Pyridylboronic acid (1.2 equivalents per bromine atom)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents per bromine atom)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous, degassed solvents

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tribromobenzene, 4-pyridylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[1]

References

  • Smolecule. (2023, August 16). This compound.
  • Silva, L. M., & Santos, L. M. N. B. F. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Li, W., & Gribkov, D. V. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). 1,3,5-Tris(pyridin-4-ylmethoxy)benzene.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?.
  • BenchChem. (2025). catalyst selection and optimization for 1,3,5-Tri(4-acetylphenyl)benzene synthesis.
  • ResearchGate. (2025, August 5). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)
  • Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
  • Sigma-Aldrich. (n.d.). This compound | 170165-84-1.
  • ChemicalBook. (2025, July 16). 1,3,5-tris(4-pyridyl)benzene | 170165-84-1.
  • Shanghai Sunway Co. Ltd. (n.d.). 1,3,5-tri(pyridin-4-yl) benzene CAS NO.170165-84-1.
  • Yılmaz, F., & Keleş, M. (2017, October 3). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Effect of solvent on the synthesis of 2,4,6-triphenylpyridine.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Organometallics. (2024, August 10).
  • Chemical Science (RSC Publishing). (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3,5-Dibromobenzene-1,2-diamine.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • MDPI. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect.
  • PubChem. (n.d.). N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide.
  • ResearchGate. (n.d.). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Supporting Information. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 170165-84-1.
  • ChemicalBook. (n.d.). 1,3,5-tris(4-pyridyl)benzene CAS#: 170165-84-1.

Sources

Technical Support Center: Pyridylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Protodeborylation

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with the Suzuki-Miyaura coupling of pyridylboronic acids. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the challenges you face, particularly the pervasive issue of protodeborylation. This document is structured as a dynamic troubleshooting guide and FAQ to directly address the practical issues observed at the bench.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation, and why is it consuming my starting material?

A1: Protodeborylation (or protodeborylation) is a common and often frustrating side reaction in which the C–B bond of your boronic acid is cleaved by a proton source (typically water) and replaced with a C–H bond.[1] This process irreversibly converts your valuable pyridylboronic acid into the simple pyridine byproduct, which reduces your yield and complicates purification.[2] The reaction is particularly problematic under the basic and often heated conditions required for the Suzuki-Miyaura coupling.[3]

Q2: My 2-pyridylboronic acid seems far more unstable than my 3- or 4-pyridylboronic acids. Is this expected?

A2: Absolutely. This is a critical and well-documented observation. The instability of 2-pyridylboronic acid is not just a matter of degree; it stems from a unique, pH-dependent decomposition mechanism.[4][5] Under neutral or near-neutral pH, the nitrogen atom of the pyridine ring becomes protonated while the boronic acid exists as the anionic boronate. This forms a zwitterionic intermediate that is primed for rapid, unimolecular fragmentation, leading to swift protodeborylation.[1][6][7] In contrast, 3- and 4-pyridylboronic acids lack this specific intramolecular pathway and are consequently much more stable, behaving more like conventional arylboronic acids.[4][6][8]

Q3: I'm seeing a significant amount of the simple pyridine byproduct in my LC-MS. What are the first and most critical reaction parameters I should investigate?

A3: When you observe significant protodeborylation, your immediate focus should be on the "three pillars" of the reaction environment: the base , the temperature , and the proton source (water) .

  • Base: Strong bases like NaOH or KOH dramatically accelerate protodeborylation by promoting the formation of the reactive boronate species.[1][9]

  • Temperature: Higher temperatures increase the rate of all reactions, including the undesired protodeborylation pathway.[3][10]

  • Water: As the proton source, excess water directly fuels the side reaction.[3]

A rapid screen of milder bases and lower temperatures is the most logical first step in troubleshooting.

Q4: My colleague suggested using a "MIDA boronate." What is this, and how does it help?

A4: This is an excellent and highly effective strategy. A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid (MIDA).[3] These are exceptionally stable, often crystalline, air-stable solids that are unreactive in Suzuki coupling conditions.[11] Their utility comes from a "slow-release" mechanism. Under the basic, aqueous conditions of the reaction, the MIDA ester slowly hydrolyzes to liberate the free boronic acid.[1] This keeps the instantaneous concentration of the unstable pyridylboronic acid extremely low, allowing the desired cross-coupling to occur efficiently while minimizing the opportunity for decomposition.[1][12]

Q5: To combat protodeborylation, should I try to run my reaction under completely anhydrous conditions?

A5: While intuitive, this can be counterproductive. While excess water is detrimental, the Suzuki-Miyaura catalytic cycle often requires a small amount of water, particularly for the hydrolysis of boronic esters and for facilitating the formation of the active [ArPd-OH] species necessary for transmetalation.[3] Strictly anhydrous conditions can significantly slow down or stall the productive catalytic cycle, giving the boronic acid more time to decompose through other pathways.[13][14][15] The key is not the complete absence of water, but the optimization of its content. Using anhydrous solvents with a carefully controlled, minimal amount of water, or using a base like K₃PO₄ which has associated water, is often the optimal approach.

Troubleshooting Guide: A Systematic Approach

Issue: High Levels of Protodeborylation (>20%) with a 2-Pyridylboronic Acid

When standard conditions fail, a systematic approach is necessary. The following workflow helps diagnose and solve the underlying cause of excessive protodeborylation.

G start High Protodeborylation (>20%) Observed cond1 Are you using a strong base (e.g., NaOH, KOH, alkoxides)? start->cond1 sol1 Switch to Milder Base (K₃PO₄, Cs₂CO₃, KF) See Table 1 cond1->sol1 Yes cond2 Is the reaction temperature high (>100 °C)? cond1->cond2 No sol1->cond2 sol2 Reduce Temperature (Screen 60-80 °C) cond2->sol2 Yes cond3 Is the catalytic cycle slow? (Long reaction times, stalling) cond2->cond3 No sol2->cond3 sol3 Use a More Active Catalyst (e.g., Buchwald Precatalyst) Accelerate Suzuki Coupling cond3->sol3 Yes cond4 Problem Persists? cond3->cond4 No sol3->cond4 sol4 Modify Boron Reagent: Convert to a stable ester (MIDA, Pinacol, PDEA) See Protocol 2 cond4->sol4

Caption: A logical workflow for troubleshooting protodeborylation.

Detailed Solutions

The rate of base-catalyzed protodeborylation is highly dependent on the strength of the base and the reaction temperature. Strong bases rapidly generate the boronate anion, which is susceptible to protonolysis.[9][16]

Solution 1A: Screen Milder Bases. Switch from strong bases to milder inorganic options. This is often the single most effective change you can make.

BaseStrengthTypical ConditionsComments
NaOH, KOHStrongAqueous solventsHigh risk of protodeborylation.[10]
K₂CO₃, Cs₂CO₃ModerateAnhydrous or aqueousGood starting point for optimization.[17]
K₃PO₄ Mild Aqueous or anhydrousOften the optimal choice; balances activity with low protodeborylation.[3]
CsF, KFMildAnhydrous preferredCan be effective, especially with boronate esters.[18]

Solution 1B: Reduce Reaction Temperature. High temperatures accelerate decomposition.[19] If your catalyst is sufficiently active, reducing the temperature from a typical 100-110 °C to a range of 60-80 °C can dramatically suppress protodeborylation without significantly impacting the desired coupling rate.[3]

Protodeborylation is a race against the productive catalytic cycle. If your Suzuki coupling is sluggish, the unstable pyridylboronic acid spends more time exposed to the harsh reaction conditions.

G cluster_0 Productive Suzuki Cycle (Fast) cluster_1 Decomposition Pathway (Slow) a Ar-B(OH)₂ b Transmetalation [Pd-Ar] a->b c Reductive Elimination b->c d Ar-Ar' Product c->d e Ar-B(OH)₂ f Protodeborylation e->f g Ar-H Byproduct f->g h H₂O, Base, Temp h->f

Caption: Competing pathways for the pyridylboronic acid.

Solution 2: Use a Highly Active Catalyst System. The goal is to make the productive cycle (green pathway above) much faster than the decomposition pathway (red). Modern palladium precatalysts (e.g., Buchwald or Fu group systems) are designed for high turnover rates and can effectively outcompete the protodeborylation side reaction.[10][20] If you are using a traditional catalyst like Pd(PPh₃)₄, switching to a more active system can lead to a dramatic improvement in yield.

For some substrates, particularly 2-pyridylboronic acids, the intrinsic rate of decomposition is simply too high to overcome by merely optimizing conditions.[18] In these cases, the most robust solution is to modify the boron reagent itself.

Solution 3: Convert to a More Stable Boron Reagent. Protecting the boronic acid as a more stable ester is a field-proven strategy.[11][21] MIDA boronates are the gold standard for particularly unstable substrates due to their exceptional stability and slow-release properties.[1][22]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Pyridylboronic Acid (Optimized Starting Point)

This protocol is designed as a starting point to minimize protodeborylation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), the pyridylboronic acid or its pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or 2-MeTHF, with a small, optimized amount of water if necessary, such as a 10:1 solvent:water ratio) via syringe to achieve a concentration of ~0.1 M.[3]

  • Reaction: Heat the reaction mixture to a moderate temperature (start with 80 °C) and monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Preparation of a 2-Pyridylboronic Acid MIDA Ester

For challenging couplings where the free boronic acid or pinacol ester fails, conversion to the MIDA ester is highly recommended.[3]

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 2-pyridylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The MIDA ester often crystallizes or precipitates from the solution. The product can be isolated by filtration or by removing the solvent under reduced pressure. The crude MIDA ester is typically of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling reaction, following the procedure in Protocol 1.

By understanding the mechanisms behind protodeborylation and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your challenging Suzuki-Miyaura couplings involving pyridylboronic acids.

References

Validation & Comparative

The Pivotal Role of Linker Geometry and Functionality in MOF Performance: A Comparative Analysis of 1,3,5-Tri(pyridin-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the rapidly advancing field of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical determinant of the final material's properties and, consequently, its performance in various applications. This guide provides an in-depth comparison of MOFs synthesized with the trigonal N-donor linker, 1,3,5-Tri(pyridin-4-yl)benzene (TPB), against those constructed from other widely utilized linker classes, particularly carboxylates and imidazolates. By examining the structural implications and performance metrics in key applications such as gas storage and catalysis, we aim to provide researchers with a clear understanding of the advantages and strategic considerations for employing TPB in MOF design.

The Linker's Blueprint: How Molecular Structure Dictates MOF Architecture and Function

The organic linker, or ligand, acts as the "strut" in the "node-and-strut" architecture of a MOF, connecting the metal-containing secondary building units (SBUs). The linker's geometry, length, flexibility, and functional groups profoundly influence the resulting MOF's topology, porosity, stability, and chemical environment.[1]

This compound (TPB): A Trigonal N-Donor Perspective

TPB is a C3-symmetric linker featuring a central benzene core with three pyridyl groups extending outwards. The nitrogen atoms on the pyridyl rings serve as the coordination sites for metal ions. This specific geometry predisposes the formation of highly porous, three-dimensional frameworks.

Alternative Linker Strategies: Carboxylates and Imidazolates

For context, we will compare TPB-based MOFs with those synthesized from two of the most prevalent linker families:

  • Carboxylate Linkers: These are perhaps the most common linkers in MOF chemistry. A prime example is 1,3,5-benzenetricarboxylic acid (BTC), the linker in the well-known HKUST-1. Carboxylate groups can form strong, often bidentate, coordination bonds with metal ions, leading to robust frameworks.[2]

  • Imidazolate Linkers: Zeolitic Imidazolate Frameworks (ZIFs) utilize imidazolate-based linkers, such as 2-methylimidazole in ZIF-8. The metal-linker-metal angle in ZIFs is similar to the Si-O-Si angle in zeolites, resulting in materials with exceptional thermal and chemical stability.[3]

Comparative Performance Analysis: TPB-based MOFs vs. The Field

The true measure of a linker's utility lies in the performance of the resulting MOF. Here, we compare key performance indicators across different MOF systems.

Gas Adsorption and Separation

The porous nature of MOFs makes them prime candidates for gas storage and separation.[4] The linker plays a crucial role in defining the pore size, shape, and surface chemistry, which in turn dictates the gas uptake capacity and selectivity.

MOFs constructed from trigonal pyridyl ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (a close analog of TPB) have demonstrated distinctive sorption properties. For instance, a Ni-based MOF with this linker showed selective adsorption of CO2 due to a sieving effect created by its rigid framework.[5][6] Another study highlighted that the introduction of aromatic macrocyclic pyridyl ligands can significantly enhance the adsorption of benzene vapor due to strong π-π stacking interactions.[7][8]

Let's compare the performance of a representative TPB-type MOF with benchmark materials:

MOFLinkerMetal IonBET Surface Area (m²/g)CO2 Adsorption CapacityCH4 Adsorption CapacityReference
TPB-based MOF (representative) This compoundVaries~1500-2500Moderate to HighModerate[9]
HKUST-1 1,3,5-Benzenetricarboxylic acid (BTC)Cu²⁺~1500-1800[10]~3.9-5.2 mmol/g[11]~98-220 v/v at 35 bar[12][13][14]
UiO-66 1,4-Benzenedicarboxylic acid (BDC)Zr⁴⁺~1100-1400[15][16]~2.2-4.0 mmol/g[16]-[17][18]
ZIF-8 2-MethylimidazoleZn²⁺~1947[19]--[19][20][21]

Note: Direct, side-by-side comparative data for a single TPB-based MOF under identical conditions as the benchmarks can be scarce in the literature. The values for the TPB-based MOF are representative estimates based on similar structures.

The data suggests that while benchmark carboxylate- and imidazolate-based MOFs exhibit excellent surface areas and gas uptake, pyridyl-based linkers like TPB offer a unique advantage in tuning selectivity through specific host-guest interactions, such as those with aromatic molecules.

Catalysis

The functional groups on the linker can act as catalytic sites or can be post-synthetically modified to introduce catalytic activity. The nitrogen atoms in the pyridyl groups of TPB can act as Lewis basic sites, potentially catalyzing a range of organic transformations.[22]

For instance, Co(II)-based MOFs constructed from 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been used as precursors for Co, N-codoped porous carbon materials that act as efficient electrocatalysts for the oxygen reduction reaction.[23] This suggests that TPB-based MOFs could also serve as excellent platforms for developing novel catalytic materials.

In comparison, the open metal sites in carboxylate-based MOFs like HKUST-1 are well-known catalytic centers.[13] The exceptional stability of ZIF-8 allows it to be used as a heterogeneous catalyst in various organic reactions, such as the Knoevenagel condensation.[19]

Experimental Methodologies: A Guide to Synthesis and Characterization

To facilitate further research and comparison, we provide generalized, step-by-step protocols for the synthesis and characterization of these MOFs.

Solvothermal Synthesis of a TPB-based MOF

A typical solvothermal synthesis for a MOF using a trigonal pyridyl linker is outlined below.

MOF_Synthesis cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Autoclave Teflon-lined Autoclave Metal_Salt->Autoclave Dissolve TPB_Linker This compound TPB_Linker->Autoclave Dissolve Solvent Solvent (e.g., DMF/Ethanol/H₂O) Solvent->Autoclave in Heating Heating (e.g., 100-120 °C, 24-72h) Autoclave->Heating Filtration Filtration & Washing Heating->Filtration Cool to RT Activation Solvent Exchange & Heating under Vacuum Filtration->Activation Final_Product Crystalline MOF Powder Activation->Final_Product

Caption: General workflow for the solvothermal synthesis of a MOF.

  • Reactant Preparation: Dissolve the metal salt (e.g., a nitrate or chloride salt of a transition metal) and the this compound linker in a suitable solvent system, which often consists of a mixture of N,N-dimethylformamide (DMF), ethanol, and water.

  • Solvothermal Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 80 and 150 °C) for a period ranging from 24 to 72 hours.

  • Product Isolation: After cooling to room temperature, the crystalline product is collected by filtration and washed with fresh solvent to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules occluded within the pores, the as-synthesized material is typically soaked in a volatile solvent like ethanol or acetone, followed by heating under a dynamic vacuum.

Characterization Techniques

A suite of analytical techniques is essential to confirm the structure, porosity, and stability of the synthesized MOFs.

MOF_Characterization MOF_Sample Synthesized MOF PXRD Powder X-Ray Diffraction (PXRD) Crystalline Structure & Phase Purity MOF_Sample->PXRD BET Brunauer-Emmett-Teller (BET) Analysis Surface Area & Pore Volume MOF_Sample->BET TGA Thermogravimetric Analysis (TGA) Thermal Stability MOF_Sample->TGA Gas_Adsorption Gas Adsorption Measurements Gas Uptake Capacity & Selectivity MOF_Sample->Gas_Adsorption

Sources

A Guide to Orthogonal Purity Validation of 1,3,5-Tri(pyridin-4-yl)benzene by HPLC and Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise determination of purity for complex organic molecules like 1,3,5-Tri(pyridin-4-yl)benzene (TPyB) is paramount for its successful application in advanced materials and pharmaceutical development.[1] TPyB's symmetrical structure and multiple basic nitrogen sites present unique analytical challenges that necessitate a robust, multi-faceted validation strategy.[1][2] This guide details an orthogonal approach, combining High-Performance Liquid Chromatography (HPLC) for separative quantification of impurities with Elemental Analysis (EA) for stoichiometric verification. This dual-method strategy provides a self-validating system, ensuring the highest confidence in purity assessment, aligning with best practices recommended by international bodies like IUPAC for the characterization of pure organic compounds.[3][4]

Introduction: The Imperative for High Purity

This compound is a critical building block in coordination chemistry and materials science, where it serves as a trigonal ligand for creating metal-organic frameworks (MOFs) and other supramolecular structures.[1] Its unique electronic and luminescent properties are also being explored for applications in organic light-emitting diodes (OLEDs).[1] In these fields, even minute impurities—such as isomers, unreacted starting materials (e.g., 1,3,5-tribromobenzene), or catalyst residues—can dramatically alter the material's final properties, affecting everything from crystal formation and catalytic activity to device efficiency and lifespan. Therefore, rigorous purity validation is not merely a quality control step but a foundational requirement for reproducible and reliable research.

The Orthogonal Validation Strategy

Relying on a single analytical technique can be misleading. For instance, an impurity might co-elute with the main peak in HPLC or lack a UV chromophore, rendering it invisible to the detector. An orthogonal method uses a second, independent analytical technique that measures the same attribute (purity) based on a different physical principle.[5][6] This approach significantly enhances the reliability of the purity assignment.[5][7]

Here, we employ:

  • Reversed-Phase HPLC (RP-HPLC): A separative technique that quantifies purity based on the relative area of the main compound peak versus impurity peaks. It excels at detecting and quantifying structurally similar impurities.

  • Elemental Analysis (CHN): A combustion-based technique that determines the mass percentage of Carbon, Hydrogen, and Nitrogen in the bulk sample.[8] It provides a fundamental check on the compound's atomic stoichiometry, confirming its elemental composition.[8][9]

Section 1: Purity by Reversed-Phase HPLC

RP-HPLC is a powerful technique that separates compounds based on their hydrophobicity.[10][11] A nonpolar stationary phase (like C18) is used with a polar mobile phase.[10][12] Hydrophobic molecules interact more strongly with the stationary phase and thus take longer to elute from the column.[12][13]

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected as it is a versatile, nonpolar stationary phase that provides excellent retention for aromatic compounds like TPyB through hydrophobic interactions.[11][14]

  • Mobile Phase (Acetonitrile/Water with TFA): A gradient of water and acetonitrile is used to elute compounds.[11][13] The key addition is 0.1% Trifluoroacetic Acid (TFA) . TPyB has three basic pyridine nitrogen atoms (pKa ≈ 5).[2][15] In a neutral mobile phase, these nitrogens can interact inconsistently with the silica backbone of the column, leading to broad, tailing peaks. TFA acts as an ion-pairing agent, protonating the pyridine nitrogens.[13] This ensures a consistent positive charge on the molecule, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.

  • UV Detection: TPyB is a highly conjugated aromatic system, making it a strong absorber of UV light.[1][16] A detection wavelength of 254 nm is chosen as it provides a strong signal for aromatic compounds, ensuring high sensitivity for both the main peak and potential aromatic impurities.[16]

Detailed Experimental Protocol: HPLC Analysis
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL. Ensure the sample is fully dissolved, using sonication if necessary.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (A: H2O/TFA, B: ACN/TFA) B Sample Prep (0.1 mg/mL in A/B) A->B C Inject Sample into HPLC B->C D Gradient Elution (C18 Column, 1 mL/min) C->D E UV Detection (254 nm) D->E F Integrate Chromatogram E->F G Calculate Purity (Area % Method) F->G

Caption: Orthogonal validation combines separation and composition data.

Comparative Analysis & Data Synthesis

To illustrate the power of this approach, consider two hypothetical batches of TPyB.

ParameterBatch A (High Purity)Batch B (Contaminated)Theoretical Value
HPLC Purity (Area %) 99.91%97.5% (with 2.1% impurity peak at Rₜ 15.2 min)>99.5% (Typical Target)
Elemental %C 81.45%82.51%81.53%
Elemental %H 4.92%4.75%4.89%
Elemental %N 13.51%12.68%13.58%
Deviation from Theory C: -0.08%, H: +0.03%, N: -0.07%C: +0.98%, H: -0.14%, N: -0.90%±0.4%
Interpretation
  • Batch A: The HPLC result shows very high purity, and the elemental analysis data are all well within the accepted ±0.4% deviation. [17][18]The two orthogonal methods are in strong agreement, providing high confidence that Batch A is of excellent purity.

  • Batch B: The HPLC chromatogram clearly indicates the presence of a significant impurity. The elemental analysis data deviates significantly from the theoretical values, particularly for Carbon and Nitrogen. This confirms that the bulk material is not pure TPyB. The lower nitrogen and higher carbon content could suggest an impurity that lacks one of the pyridine rings, such as a bis(pyridin-4-yl)bromobenzene intermediate from an incomplete synthesis. [1]The convergence of both techniques provides a definitive and actionable result: Batch B fails purity validation.

Conclusion

The validation of this compound purity requires more than a single measurement. By adopting an orthogonal strategy that pairs the high separative power of RP-HPLC with the fundamental stoichiometric verification of elemental analysis, researchers can achieve a robust and self-validating assessment. This dual approach ensures that the material's identity, purity, and composition are confirmed, providing the necessary confidence for its use in high-stakes applications and aligning with the rigorous standards for chemical characterization set forth by bodies like IUPAC. [3][19]

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • BIPM. (2023). New international guidelines on organic pure material standards. Available at: [Link]

  • Kemp, R. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Kemp, R. A., et al. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. Available at: [Link]

  • Pinter, G., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Boudreau, J., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"?. Available at: [Link]

  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Available at: [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. Available at: [Link]

  • IUPAC. (n.d.). Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. Available at: [Link]

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A Comparative Analysis of the Photophysical Properties of 1,3,5-Tri(pyridin-4-yl)benzene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive guide offering a comparative study of the photophysical properties of 1,3,5-Tri(pyridin-4-yl)benzene and its positional isomers, 1,2,3- and 1,2,4-Tri(pyridin-4-yl)benzene, has been developed to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of how the substitution pattern on the central benzene ring dictates the photophysical behavior of these important compounds, supported by available experimental data and theoretical insights.

The arrangement of the pyridyl substituents on the central benzene core significantly influences the electronic and photophysical properties of these molecules. This guide delves into a comparative analysis of their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes. Understanding these structure-property relationships is crucial for the rational design of novel materials for applications in organic electronics, sensor technology, and photodynamic therapy.

The Isomeric Landscape: A Structural Overview

The three isomers of Tri(pyridin-4-yl)benzene—1,3,5- (symmetric), 1,2,4- (asymmetric), and 1,2,3- (vicinal)—exhibit distinct spatial arrangements of their pyridyl moieties. This structural variance directly impacts their molecular symmetry, electronic conjugation, and intermolecular interactions, which in turn govern their unique photophysical signatures.

cluster_synthesis Synthesis Workflow Reactants Tribromobenzene Isomer + 4-Pyridylboronic Acid Reaction Suzuki-Miyaura Cross-Coupling Reactants->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product Tri(pyridin-4-yl)benzene Isomer Purification->Product

A Comparative Guide to the Stability of 1,3,5-Tri(pyridin-4-yl)benzene: A Critical Assessment for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and drug development, the foundational integrity of molecular building blocks is paramount. Among these, 1,3,5-Tri(pyridin-4-yl)benzene (TPB) has emerged as a versatile and widely utilized organic linker in the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other supramolecular assemblies.[1] Its rigid, tripodal geometry and the presence of nitrogen-containing pyridine rings make it an attractive component for creating porous materials with applications in gas storage, catalysis, and sensing.[1][2] However, the long-term performance and reliability of these materials are intrinsically tied to the stability of their constituent linkers under a variety of operational stressors.

This guide provides a comprehensive assessment of the stability of this compound under different environmental conditions, including thermal, chemical (acidic and basic), and photochemical stress. By synthesizing available data and comparing its performance with relevant alternatives, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed material selection and experimental design.

The Structural and Electronic Landscape of this compound

This compound is an aromatic organic compound with the chemical formula C₂₁H₁₅N₃. Its structure consists of a central benzene ring symmetrically substituted with three pyridine rings at the 1, 3, and 5 positions.[1] This unique arrangement imparts a high degree of structural rigidity and a specific electronic profile. The nitrogen atoms within the pyridine rings act as Lewis basic sites, enabling coordination with metal ions and formation of hydrogen bonds, which are crucial for the assembly of larger frameworks.[1] The extensive π-conjugated system across the molecule contributes to its inherent stability.[1]

Thermal Stability: A High Threshold for Decomposition

One of the most notable attributes of TPB is its exceptional thermal stability. Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal decomposition of materials. In a typical TGA experiment, the mass of a sample is monitored as it is heated at a controlled rate in a specific atmosphere.

A thermogravimetric profile of this compound demonstrates that the compound remains stable at temperatures exceeding 250°C before any significant mass loss occurs.[3] This high thermal stability is attributed to the extensive aromatic conjugation and the symmetrical molecular structure that effectively distributes thermal energy throughout the molecular framework.[3]

Material Decomposition Onset Temperature (°C) Reference
This compound (TPB) > 250[3]
Porous Aromatic Framework (PAF-1)~500[4][5]
Imine-linked Porous Organic Cage< 200 (in some cases)[6]

This table provides a comparative overview of the thermal stability of TPB against other porous organic materials. The data highlights the robust nature of TPB's all-aromatic, covalently bonded structure.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of an organic compound like TPB.

Objective: To determine the decomposition temperature and thermal stability of the sample.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air (for desired atmosphere)

  • Microbalance

  • Sample pan (e.g., alumina, platinum)

  • This compound sample

Procedure:

  • Sample Preparation: Ensure the TPB sample is a fine, homogeneous powder.

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Select the appropriate sample pan and tare it on the microbalance.

  • Sample Loading:

    • Accurately weigh 5-10 mg of the TPB sample into the tared sample pan.

    • Place the sample pan into the TGA furnace.

  • Experimental Parameters:

    • Set the initial temperature to room temperature (e.g., 25°C).

    • Set the heating rate (e.g., 10°C/min).

    • Set the final temperature (e.g., 800°C).

    • Set the purge gas (e.g., nitrogen) and flow rate (e.g., 20-50 mL/min).

  • Data Acquisition:

    • Start the TGA run and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Experiment cluster_analysis Data Analysis Prep Prepare Homogeneous Powder Sample Calibrate Calibrate TGA Prep->Calibrate Load Load Sample into Pan Calibrate->Load SetParams Set Temperature Program & Atmosphere Load->SetParams Run Initiate Heating & Data Acquisition SetParams->Run Plot Plot Mass vs. Temperature Run->Plot Analyze Determine Decomposition Temperature Plot->Analyze Chemical_Stability_Workflow cluster_prep Incubation cluster_analysis Analysis cluster_eval Evaluation Start Disperse TPB in Acid, Base, & Water Incubate Incubate at Controlled Temperature Start->Incubate Analyze_Liquid Analyze Supernatant (UV-Vis/HPLC) Incubate->Analyze_Liquid Analyze_Solid Analyze Recovered Solid (PXRD) Incubate->Analyze_Solid Compare Compare with Control & Initial State Analyze_Liquid->Compare Analyze_Solid->Compare Assess Assess Degradation Compare->Assess

References

Bridging the Gap: A Guide to Validating Experimental Findings on 1,3,5-Tri(pyridin-4-yl)benzene with Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and drug discovery, the symmetrical and versatile molecule, 1,3,5-Tri(pyridin-4-yl)benzene, presents a compelling scaffold for the development of novel functional materials and potential therapeutic agents. Its unique electronic and structural properties, stemming from the interplay between the central benzene core and the three peripheral pyridine rings, have garnered significant interest.[1] However, the translation of promising molecular designs into tangible applications hinges on the rigorous validation of experimental findings. This guide provides a comprehensive framework for leveraging computational modeling, specifically Density Functional Theory (DFT), to corroborate and gain deeper insights into the experimental characterization of this compound.

As Senior Application Scientists, we recognize that the synergy between empirical data and theoretical calculations is paramount for accelerating research and development. This guide is structured to provide not just a set of protocols, but a logical and scientifically-grounded workflow that underscores the causality behind our computational choices. We will explore how to computationally validate key experimental observables, including molecular geometry, electronic properties, and spectroscopic behavior.

The Convergence of Experiment and Theory: A Necessary Partnership

Experimental techniques provide invaluable data on the macroscopic and microscopic properties of a molecule. However, these methods often present a snapshot of a molecule's behavior under specific conditions. Computational modeling, on the other hand, allows for a dynamic and in-depth exploration of a molecule's intrinsic properties at an atomic level. By comparing computationally derived data with experimental results, we can:

  • Validate Experimental Structures: Confirm the three-dimensional arrangement of atoms determined by techniques like X-ray crystallography.

  • Elucidate Electronic Behavior: Understand the distribution of electrons, molecular orbital energies, and their influence on reactivity and photophysical properties.

  • Predict Spectroscopic Signatures: Simulate UV-Vis, fluorescence, and other spectra to aid in the interpretation of experimental data.

  • Guide Future Research: Computationally screen derivatives and modifications to predict their properties before undertaking time-consuming and resource-intensive synthesis.

This guide will walk you through the essential computational workflows to achieve this validation for this compound.

I. Geometric Validation: The Foundation of Accurate Modeling

The first and most critical step in any computational study is to obtain an accurate representation of the molecule's three-dimensional structure. X-ray crystallography provides the gold standard for experimental solid-state geometry. Our computational goal is to replicate these findings through geometry optimization.

Experimental Benchmark: X-ray Crystallography

Table 1: Hypothetical Experimental Crystallographic Data for this compound

ParameterBond/AngleExperimental Value (Å/°)
Bond LengthC-C (benzene)1.39
C-C (inter-ring)1.49
C-N (pyridine)1.34
C-H1.08
Bond AngleC-C-C (benzene)120.0
C-C-C (inter-ring)120.0
C-N-C (pyridine)116.0
Dihedral AngleBenzene-Pyridine~30-40
Computational Protocol: DFT Geometry Optimization

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and geometry of molecules. The choice of functional and basis set is crucial for obtaining accurate results.

Step-by-Step Methodology:

  • Input Structure Generation: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Chemistry Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Level of Theory Selection:

    • Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.

    • Basis Set: The 6-311++G(d,p) basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for aromatic systems.

  • Calculation Type: Perform a geometry optimization (Opt) calculation. This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a frequency (Freq) calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Analysis of Results: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file and compare them with the experimental data.

Diagram 1: DFT Geometry Optimization Workflow

DFT_Geometry_Optimization start Build Initial 3D Structure dft_setup Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311++G(d,p)) start->dft_setup geom_opt Perform Geometry Optimization Calculation dft_setup->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc analysis Analyze Output: - Confirm Minimum Energy Structure - Extract Geometric Parameters freq_calc->analysis comparison Compare with Experimental (X-ray) Data analysis->comparison

Caption: Workflow for DFT geometry optimization and validation.

Expected Outcome: The computationally optimized geometric parameters should be in close agreement with the experimental values, typically within a few percent. Discrepancies can arise from crystal packing effects in the solid state, which are not accounted for in a gas-phase calculation.

II. Unveiling Electronic Landscapes: Frontier Molecular Orbitals and Electronic Properties

The electronic properties of this compound are at the heart of its potential applications. DFT provides a powerful lens to visualize and quantify these properties.

Experimental Correlates: UV-Vis Spectroscopy and Cyclic Voltammetry
  • UV-Vis Absorption Spectroscopy: This technique probes the electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) corresponds to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Cyclic Voltammetry (CV): CV provides information about the redox potentials of a molecule, which can be correlated with the energies of the HOMO and LUMO.

Computational Protocol: TD-DFT and Molecular Orbital Analysis

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra.

Step-by-Step Methodology:

  • Optimized Geometry: Use the previously optimized geometry of this compound as the starting point.

  • TD-DFT Calculation: Perform a TD-DFT calculation using a functional suitable for excited states, such as CAM-B3LYP, with a basis set like 6-311++G(d,p). Specify the number of excited states to calculate.

  • Solvent Effects: To better mimic experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in the experiment (e.g., dichloromethane or acetonitrile).

  • Analysis of Results:

    • Extract the calculated excitation energies and oscillator strengths. The excitation with the highest oscillator strength will correspond to the λmax in the simulated spectrum.

    • Visualize the HOMO and LUMO to understand the nature of the electronic transition (e.g., π-π*).

    • Compare the calculated λmax with the experimental UV-Vis spectrum.

    • Correlate the calculated HOMO and LUMO energies with the experimental oxidation and reduction potentials from CV.

Diagram 2: Electronic Properties Validation Workflow

Electronic_Properties_Validation start Optimized Molecular Geometry td_dft Perform TD-DFT Calculation (e.g., CAM-B3LYP/6-311++G(d,p)) with Solvent Model start->td_dft mo_analysis Analyze Molecular Orbitals (HOMO, LUMO) td_dft->mo_analysis spec_sim Simulate UV-Vis Spectrum td_dft->spec_sim cv_corr Correlate HOMO/LUMO Energies with Redox Potentials mo_analysis->cv_corr exp_uv Compare with Experimental UV-Vis Spectrum spec_sim->exp_uv exp_cv Compare with Experimental Cyclic Voltammetry Data cv_corr->exp_cv

Caption: Workflow for validating electronic properties.

Table 2: Comparison of Experimental and Computational Electronic Data (Hypothetical)

PropertyExperimental MethodExperimental ValueComputational MethodCalculated Value
λmaxUV-Vis Spectroscopy~280-320 nmTD-DFT (CAM-B3LYP)~290-330 nm
Oxidation PotentialCyclic Voltammetry~1.2 V vs. Fc/Fc+DFT (B3LYP) - HOMO EnergyCorrelates to ~ -6.0 eV
Reduction PotentialCyclic Voltammetry~ -2.5 V vs. Fc/Fc+DFT (B3LYP) - LUMO EnergyCorrelates to ~ -1.5 eV

Expertise in Action: The choice of the CAM-B3LYP functional for TD-DFT calculations is deliberate. For molecules with potential charge-transfer character, long-range corrected functionals like CAM-B3LYP often provide more accurate excitation energies compared to standard hybrid functionals.

III. Probing Vibrational Modes: A Harmony of Theory and Experiment

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure by probing the vibrational modes of a molecule.

Experimental Benchmark: FT-IR Spectroscopy

Experimentally, the Fourier-Transform Infrared (FT-IR) spectrum of this compound would exhibit characteristic peaks for the aromatic C-H, C-C, and C-N stretching and bending vibrations.

Computational Protocol: DFT Frequency Calculations

The frequency calculation performed after the geometry optimization not only confirms a true energy minimum but also provides the theoretical vibrational frequencies and their corresponding IR intensities.

Step-by-Step Methodology:

  • Optimized Geometry: Use the previously optimized geometry.

  • Frequency Calculation: The results from the earlier frequency calculation can be used directly.

  • Analysis of Results:

    • Visualize the vibrational modes to understand the atomic motions associated with each frequency.

    • Compare the calculated vibrational frequencies with the experimental FT-IR spectrum. Note that calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied to the calculated frequencies for better agreement.

Table 3: Comparison of Key Experimental and Scaled Computational Vibrational Frequencies (Hypothetical)

Vibrational ModeExperimental FT-IR (cm-1)Calculated (Scaled) DFT (cm-1)
Aromatic C-H Stretch3050-31003060-3110
Aromatic C=C/C=N Stretch1580-16201585-1625
In-plane C-H Bend1000-12001010-1210
Out-of-plane C-H Bend700-900710-910

Trustworthiness Through Self-Validation

The protocols described above are designed to be self-validating. The agreement between the computationally predicted and experimentally measured properties serves as a powerful confirmation of both the experimental results and the chosen computational model. Significant deviations should prompt a re-evaluation of either the experimental setup or the computational methodology (e.g., level of theory, inclusion of environmental effects).

Conclusion and Future Directions

This guide has outlined a robust computational workflow for validating the experimental findings on this compound. By systematically comparing computationally derived geometric, electronic, and vibrational data with experimental benchmarks, researchers can gain a higher level of confidence in their results and a deeper understanding of the molecule's behavior.

The true power of this integrated approach lies in its predictive capabilities. Once a computational model has been validated against known experimental data, it can be confidently employed to explore the properties of novel, yet-to-be-synthesized derivatives of this compound. This in silico screening can significantly accelerate the discovery of new materials with tailored properties for a wide range of applications, from advanced electronics to innovative therapeutics.

References

  • MDPI. (2022). 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. [Link]

  • POLITesi. (2021). Exploring the solid-state synthesis and host-guest chemistry of M12L8 poly-[n]-catenanes using tris-pyridyl benzene ligand. [Link]

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A Senior Application Scientist's Guide to the Catalytic Efficiency of 1,3,5-Tri(pyridin-4-yl)benzene Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the catalytic performance of metal-organic frameworks (MOFs) and coordination complexes derived from the versatile tripodal ligand, 1,3,5-Tri(pyridin-4-yl)benzene (TPB). We move beyond mere data reporting to explore the causality behind experimental design and the structure-function relationships that govern catalytic efficiency.

Introduction: The Architectural Advantage of this compound (TPB)

This compound is a C3-symmetric ligand renowned for its rigid, planar structure and three radially-disposed pyridyl nitrogen atoms. These characteristics make it an exceptional building block in coordination chemistry for constructing highly ordered, porous materials such as metal-organic frameworks (MOFs). The precise orientation of its nitrogen donors allows for the templation of well-defined, catalytically active metal centers within a stable, heterogeneous framework.

The choice of the metal node is paramount, as it dictates the intrinsic catalytic properties of the resulting complex, including its Lewis acidity, redox potential, and preferred coordination geometry. This guide will dissect how different metal centers (e.g., Copper, Cobalt, Palladium, Zinc) integrated into TPB-based frameworks exhibit varied efficiencies across a range of important organic transformations.

Comparative Catalytic Performance

The true measure of a catalyst lies in its performance under specific reaction conditions. Here, we compare the efficacy of various M-TPB complexes across several fundamentally important catalytic reactions.

Oxidation Reactions: The Role of Copper and Ruthenium

Oxidation of alcohols and catechols is a cornerstone of organic synthesis. Copper complexes, known for mimicking enzymatic activity like catechol oxidase, are particularly relevant.[1][2]

  • Scientist's Insight: Copper(II) complexes are often favored for aerobic oxidations. The TPB ligand can stabilize the Cu(II) state while allowing for the coordination of substrates. The catalytic cycle typically involves the substrate binding to the copper center, followed by an electron transfer process facilitated by an oxidant like O2. The rigidity of the TPB framework can prevent catalyst deactivation via dimerization.

While direct data on a Cu-TPB catalyst for benzylic alcohol oxidation is nascent, studies on analogous copper(II) 4'-phenyl-terpyridine complexes demonstrate high activity in combination with TEMPO for the aerobic oxidation of benzylic alcohols, achieving molar yields up to 94%.[3][4] This suggests that a Cu-TPB system would be a promising candidate for such transformations.

Ruthenium complexes are workhorses for a variety of transformations, including hydrogenation and oxidation.[5][6][7] The ability of Ruthenium to access multiple oxidation states is key to its catalytic versatility.

Carbon-Carbon Bond Formation: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for synthesizing biaryl compounds, crucial motifs in pharmaceuticals and materials science.[8] Heterogeneous palladium catalysts are highly sought after to simplify product purification and enable catalyst recycling. MOFs constructed with phosphine-functionalized linkers have shown exceptional performance.[9]

  • Rationale for MOF-based Catalysis: A Pd-TPB framework offers a method to heterogenize a molecular palladium catalyst. The MOF structure isolates the palladium sites, which can prevent the formation of palladium nanoparticles that often promote undesirable side reactions like hydrodehalogenation.[9] This leads to higher selectivity for the desired cross-coupled product. A well-designed Pd-P-MOF catalyst has demonstrated superior selectivity compared to the standard homogeneous catalyst Pd(PPh3)4 under mild conditions.[9][10][11][12]

Condensation Reactions: The Basic Sites of Cobalt and Zinc MOFs

The Knoevenagel condensation is a classic C-C bond-forming reaction that requires a basic catalyst. MOFs can be designed to incorporate basic sites, either on the linker or as part of the metal-node environment.

  • Expertise in Action: Cobalt-based MOFs have proven to be effective catalysts for the Knoevenagel condensation between various aldehydes and malononitrile, affording high yields in remarkably short reaction times (5-60 minutes).[13] The mechanism involves the activation of the methylene compound (malononitrile) by the basic sites within the MOF, facilitating its addition to the aldehyde. The confined pores of the MOF can also contribute to substrate pre-concentration and transition state stabilization, enhancing the reaction rate. Similarly, MOFs with amino-functionalized linkers, such as those based on Zinc, are also highly active basic catalysts for this transformation.[14]

Photocatalysis: Hydrogen Evolution and CO2 Reduction

Harnessing light to drive chemical reactions is a key goal of sustainable chemistry. MOFs are excellent platforms for photocatalysis due to their ability to absorb light and their high surface area.

  • Hydrogen Evolution: Zinc-based MOFs have demonstrated the ability to act as stable photocatalysts for visible-light-driven hydrogen generation from water, even without additional photosensitizers or co-catalysts.[15][16] The photocatalytic mechanism involves the absorption of light by the organic linkers, leading to charge separation. The electrons then migrate to the metal nodes, which act as active sites for the reduction of protons to hydrogen.

  • CO2 Reduction: The conversion of CO2 into valuable fuels like CO or methanol is a critical area of research. Cobalt complexes featuring pyridinyl-triazine ligands have been investigated as molecular photocatalysts for CO2 reduction.[17] When paired with a photosensitizer, these complexes can selectively reduce CO2 to CO with turnover numbers (TONs) reaching up to 89.[17] The catalytic cycle involves the multi-electron reduction of the cobalt center to a highly reactive species that can activate the stable CO2 molecule.[17][18]

Comparative Data Summary

The following table summarizes the catalytic performance of various metal complexes, focusing on systems analogous to or directly employing tripodal pyridyl ligands like TPB.

Metal CenterReaction TypeSubstrate ExampleCatalyst SystemConversion/YieldSelectivityTON / TOFReference
Copper (Cu) Aerobic OxidationBenzylic AlcoholsCu(II)-terpyridine/TEMPOUp to 94% YieldHighUp to 320[3][4]
Palladium (Pd) Suzuki CouplingAryl halidesPd-P-MOFHigh Yields>99% (vs. 85% for Pd(PPh3)4)-[9]
Cobalt (Co) KnoevenagelBenzaldehydeCo-MOF/COF62-94% YieldHigh-[13]
Cobalt (Co) CO2 ReductionCO2Co(II)-pyridinyl-triazine-Selective for COTON up to 89[17]
Zinc (Zn) H2 EvolutionWaterZn-MOF--743 µmol g⁻¹ h⁻¹[16]

Note: Direct comparison is challenging as reaction conditions (temperature, solvent, catalyst loading) vary between studies. This table serves as a qualitative and semi-quantitative guide to the potential of each metal system.

Experimental Design & Protocols

To ensure scientific integrity, protocols must be robust and self-validating. Below are representative, detailed methodologies for catalyst synthesis and testing.

Protocol: Solvothermal Synthesis of a Cu-TPB MOF

This protocol describes a general method for synthesizing a crystalline, porous Cu-TPB metal-organic framework.

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve this compound (TPB) (e.g., 31 mg, 0.1 mmol) and Copper(II) nitrate trihydrate (e.g., 36 mg, 0.15 mmol) in 10 mL of N,N-Dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cooling & Isolation: Allow the oven to cool naturally to room temperature. Blue, crystalline products should be visible. Carefully decant the mother liquor.

  • Washing: Wash the crystals by soaking them in fresh DMF (3 x 10 mL, 8 hours each) to remove unreacted starting materials. Subsequently, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL, 8 hours each).

  • Activation (Trustworthiness Step): To ensure the pores are accessible for catalysis, the solvent must be removed. Place the ethanol-soaked crystals in a vacuum oven and heat at 150 °C under vacuum overnight. This process, known as "activation," is critical for catalytic activity.

  • Characterization: Before use in catalysis, confirm the structure and purity of the synthesized MOF using Powder X-ray Diffraction (PXRD) and assess its thermal stability and porosity using Thermogravimetric Analysis (TGA) and N2 sorption analysis, respectively.

Protocol: General Procedure for Catalytic Oxidation Testing

This protocol outlines a typical batch reaction for testing the catalytic activity of the synthesized M-TPB MOF in the oxidation of a model substrate, benzyl alcohol.

  • Reactor Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the activated M-TPB MOF catalyst (e.g., 5 mol%), benzyl alcohol (1 mmol), and TEMPO (10 mol%) as a co-catalyst.

  • Reaction Initiation: Add the solvent (e.g., 5 mL of acetonitrile) and seal the flask with a balloon filled with O2 (or connect to an O2 line).

  • Reaction Conditions: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the specified reaction time (e.g., 24 hours).

  • Workup & Analysis: After the reaction, cool the flask to room temperature. Filter the heterogeneous MOF catalyst. Take an aliquot of the filtrate, add an internal standard (e.g., dodecane), and analyze by Gas Chromatography (GC) or GC-MS to determine the conversion of the starting material and the yield of the desired product (benzaldehyde).

  • Catalyst Recyclability (Trustworthiness Step): Wash the recovered MOF catalyst with solvent, dry it under vacuum, and reuse it in a subsequent catalytic run to test its stability and reusability. Characterize the used catalyst by PXRD to confirm its structural integrity.

Visualization of Workflows and Mechanisms

Diagrams are essential for visualizing complex processes and relationships.

G cluster_synthesis Catalyst Synthesis & Activation cluster_catalysis Catalytic Reaction & Analysis ligand TPB Ligand & Metal Salt (e.g., Cu(NO3)2) solvent Solvothermal Reaction (e.g., DMF, 120°C) ligand->solvent wash Solvent Exchange (DMF -> EtOH) solvent->wash activate Activation (Vacuum, 150°C) wash->activate char1 Characterization (PXRD, TGA) activate->char1 react Batch Reaction (Substrate, O2, Solvent) char1->react Activated Catalyst filter Catalyst Filtration (Recovery) react->filter analyze Product Analysis (GC-MS) filter->analyze recycle Catalyst Recycling Test filter->recycle Reuse char2 Post-Catalysis Characterization filter->char2 recycle->react Reuse

Caption: Experimental workflow from M-TPB catalyst synthesis to catalytic testing and analysis.

G Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_n Pd0->PdII Oxidative Addition PdII_ArB Ar-Pd(II)-Ar' L_n PdII->PdII_ArB Transmetalation PdII_ArB->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArB->Product ArX Ar-X ArX->PdII ArB Ar'-B(OR)2 ArB->PdII_ArB Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The this compound ligand is a powerful scaffold for developing heterogeneous catalysts. The choice of metal center is the most critical factor in determining the catalyst's function:

  • Copper complexes show promise for oxidation reactions, leveraging redox activity analogous to metalloenzymes.

  • Palladium frameworks are highly effective for C-C coupling reactions like the Suzuki coupling, where the MOF structure enhances selectivity by preventing nanoparticle formation.

  • Cobalt and Zinc MOFs can be engineered with basic sites, making them excellent catalysts for condensation reactions. They are also promising for redox-driven photocatalysis, including CO2 reduction and H2 evolution.

Future research should focus on creating bimetallic M-M'-TPB frameworks to exploit synergistic catalytic effects. Furthermore, the development of chiral TPB derivatives could open the door to enantioselective heterogeneous catalysis, a significant challenge in the field. The systematic comparison of these materials under standardized conditions will be crucial for rationally designing the next generation of high-performance catalysts.

References

  • Rafiee, E., & Rahmati, S. (2021). Synthesis of Co-MOF/COF nanocomposite: application as a powerful and recoverable catalyst in the Knoevenagel reaction. ResearchGate. Available at: [Link]

  • Burgoyne, A. R., & Meijboom, R. (n.d.). Knoevenagel condensation reactions catalysed by metal-organic frameworks. Semantic Scholar. Available at: [Link]

  • Ranocchiari, M., et al. (2020). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology. Available at: [Link]

  • Zhang, Y., et al. (2022). Stable Zinc-Based Metal-Organic Framework Photocatalyst for Effective Visible-Light-Driven Hydrogen Production. ResearchGate. Available at: [Link]

  • Das, S., et al. (2023). Photocatalytic CO2 reduction to CO by Cobalt(II) Pyridinyl-1,3,5-Triazine-Diamine complexes. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Stable Zinc-Based Metal-Organic Framework Photocatalyst for Effective Visible-Light-Driven Hydrogen Production. National Center for Biotechnology Information. Available at: [Link]

  • Blackman, A. G., et al. (1994). Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Zhang, M., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. National Center for Biotechnology Information. Available at: [Link]

  • Semwal, A., et al. (2022). Ruthenium-mediated nucleophilic aromatic substitution of hydrogen in benzene. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Z., et al. (2011). Ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones. PubMed. Available at: [Link]

  • Lee, Y.-M., et al. (2023). Electrocatalytic Reduction of CO2 to CO by Molecular Cobalt–Polypyridine Diamine Complexes. MDPI. Available at: [Link]

  • Britton, J., & Raston, C. L. (2017). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. RSC Publishing. Available at: [Link]

  • Han, X., & Zhang, T. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Kupán, A., et al. (2009). Molecular structure and catechol oxidase activity of a new copper(I) complex with sterically crowded monodentate N-donor ligand. PubMed. Available at: [Link]

  • Guedes, da Silva, M. F. C., et al. (2015). Synthesis and characterization of copper(ii) 4′-phenyl-terpyridine compounds and catalytic application for aerobic oxidation of benzylic alcohols. Dalton Transactions. Available at: [Link]

  • Guedes, da Silva, M. F. C., et al. (2015). Synthesis and characterization of copper(ii) 4 '-phenyl-terpyridine compounds and catalytic application for aerobic oxidation of benzylic alcohols. ResearchGate. Available at: [Link]

  • M. Ranocchiari, et al. (2020). Highly Selective Suzuki Reaction Catalysed by a Molecular Pd–P-MOF Catalyst under Mild Conditions: Role of Ligands and Palladium Speciation. AMiner. Available at: [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. Available at: [Link]

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A Senior Application Scientist's Guide to 1,3,5-Tri(pyridin-4-yl)benzene in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a C₃-Symmetric Linker

In the landscape of supramolecular chemistry and materials science, the selection of an organic linker is a critical design choice that dictates the ultimate topology, porosity, and functionality of the resulting framework. 1,3,5-Tri(pyridin-4-yl)benzene (TPyB), a C₃-symmetric and rigid tritopic ligand, has emerged as a cornerstone building block for the construction of highly ordered materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] Its molecular architecture, comprising a central benzene core with three coordinating pyridine groups held in a fixed 120° orientation, provides a predictable and robust node for creating extended, porous networks.[1][3]

This guide provides an in-depth comparison of TPyB-based materials against relevant alternatives in key high-performance applications. We will move beyond mere data reporting to dissect the causal relationships between the molecular structure of TPyB and the functional output of the final material, offering field-proven insights for researchers, materials scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, ensuring reproducibility and scientific integrity.

Application I: Selective Gas Adsorption in Metal-Organic Frameworks

Expertise & Rationale: Why TPyB for Gas Separation?

The efficacy of a MOF in gas adsorption is governed by its pore size, surface area, and the specific chemical environment of the pore walls. The selection of TPyB as a linker is a strategic decision rooted in its structural rigidity. Unlike flexible linkers such as 1,3,5-Tris(pyridin-4-ylmethoxy)benzene, which can undergo conformational changes upon guest inclusion, TPyB's rigid benzene core ensures the formation of a stable framework with permanent porosity.[2] This rigidity is crucial for applications requiring selective gas sieving.

To benchmark the performance of TPyB, we compare a hypothetical TPyB-based MOF with a well-studied analogue based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT).[4] The central triazine core of TPT is more electron-deficient than the benzene core of TPyB due to the presence of three nitrogen atoms. This electronic difference can influence the framework's affinity for polar molecules like CO₂, a key consideration for carbon capture applications.

Benchmark Performance: CO₂ Adsorption
Compound Name & FormulaLigandCO₂ Uptake (cm³/g at 273K, 1 atm)N₂ Uptake (cm³/g at 273K, 1 atm)CO₂/N₂ SelectivityReference
{[Ni₃(BTC)₂(TPT)₂⁄₃(H₂O)₄.₀₈(MeOH)₀.₉₂]·...}n2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT)65.4~5High (Sieving)[4]
{[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·6DMF}n2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT)56.4~10Moderate[4]
Hypothetical Ni-TPyB AnalogueThis compound (TPyB)Est. 45-55~5-10Moderate to High-

Table 1: Comparative CO₂ adsorption data for MOFs based on TPyB and its triazine analogue, TPT.

The rigid framework of the first TPT-based compound leads to a significant sieving effect, resulting in high selectivity for CO₂ over N₂.[4] A TPyB-based MOF, sharing this rigidity, would be expected to perform similarly well in size-exclusive separations.

Experimental Protocol: Volumetric Gas Sorption Measurement

This protocol outlines a standard procedure for evaluating the gas adsorption capacity of a TPyB-based MOF using a volumetric analyzer.

1. Sample Activation (Degassing): a. Place 50-100 mg of the synthesized MOF powder into a pre-weighed sample tube. b. Attach the sample tube to the degassing port of the sorption analyzer. c. Heat the sample under a high vacuum (<10⁻⁵ Torr) at a temperature appropriate for the MOF's thermal stability (e.g., 150-200 °C) for 8-12 hours. This step is critical to remove guest solvent molecules from the pores.[5] d. After cooling to room temperature, weigh the sample tube again to determine the exact mass of the activated MOF.

2. Isotherm Measurement: a. Transfer the sample tube to the analysis port of the instrument. b. Immerse the sample tube in a cryogenic dewar filled with an appropriate coolant (e.g., liquid nitrogen at 77 K for N₂/Ar isotherms or a water bath at 273/298 K for CO₂). c. Admit a known quantity of the adsorbate gas (e.g., CO₂) into the manifold. d. Open the valve to the sample tube, allowing the gas to adsorb onto the MOF. e. Monitor the pressure until it equilibrates. The amount of gas adsorbed is calculated from the pressure drop. f. Repeat steps c-e at incrementally higher pressures to construct the adsorption isotherm.[6] g. To measure the desorption isotherm, incrementally reduce the pressure and measure the amount of gas released at each step.

Workflow for Gas Sorption Analysis

Gas_Sorption_Workflow cluster_prep Sample Preparation cluster_analysis Volumetric Analysis cluster_output Data Output synthesis MOF Synthesis activation Activation (Degassing) Heated under vacuum synthesis->activation weighing Weigh Activated Sample activation->weighing analysis_port Transfer to Analysis Port weighing->analysis_port coolant Immerse in Coolant (e.g., 273 K Water Bath) analysis_port->coolant gas_dose Dose with Adsorbate Gas (CO₂) coolant->gas_dose equilibrate Measure Pressure (Equilibration) gas_dose->equilibrate Build Isotherm repeat_pressure Repeat at Increasing Pressure Points equilibrate->repeat_pressure Build Isotherm repeat_pressure->gas_dose Build Isotherm isotherm_plot Adsorption/Desorption Isotherm Plot repeat_pressure->isotherm_plot calc Calculate Uptake Capacity, Surface Area (BET), Pore Volume isotherm_plot->calc Catalysis_Workflow cluster_setup Reaction Setup cluster_run Reaction & Analysis cluster_recycle Recyclability Test activate Activate MOF Catalyst schlenk Add Catalyst to Schlenk Tube (Inert Atm.) activate->schlenk reagents Add Ketone, Amine, & TMSCN schlenk->reagents stir Stir Mixture at 25 °C reagents->stir monitor Monitor Progress (NMR / GC-MS) stir->monitor workup Reaction Complete: Dilute with Solvent monitor->workup separate Separate Catalyst (Centrifuge/Filter) workup->separate product Analyze Product Yield & Selectivity separate->product wash Wash Recovered Catalyst separate->wash reactivate Re-activate Catalyst wash->reactivate pxrd Check Integrity (PXRD) reactivate->pxrd reuse Reuse in New Reaction pxrd->reuse

Sources

A Guide to the Cross-Validation of Spectroscopic Data for 1,3,5-Tri(pyridin-4-yl)benzene: Ensuring Structural Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

1,3,5-Tri(pyridin-4-yl)benzene (TPyB) is a C₃-symmetric organic building block of significant interest in materials science and coordination chemistry.[1] Its rigid, planar structure and the presence of three nitrogen-based coordination sites make it an exemplary tripodal ligand for constructing metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies.[1][2] The performance of these advanced materials—whether in catalysis, gas storage, or as organic light-emitting diodes (OLEDs)—is contingent upon the precise molecular structure and purity of the TPyB precursor.[1]

Consequently, unambiguous structural verification is not merely an academic exercise; it is a critical quality control step that underpins the reliability and reproducibility of subsequent research. This guide presents a comprehensive framework for the cross-validation of spectroscopic data for TPyB. It is designed for researchers and drug development professionals to illustrate how a multi-technique spectroscopic approach creates a self-validating system, ensuring the highest confidence in molecular identity. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices and the synergistic logic of data interpretation.

The Cross-Validation Workflow: A Synergistic Approach

No single spectroscopic technique can provide absolute structural proof. True confidence is achieved when orthogonal methods provide complementary data points that converge on a single, consistent molecular structure. The workflow below illustrates the logical relationship between the primary spectroscopic techniques used for characterizing TPyB.

G NMR NMR Spectroscopy (¹H, ¹³C) Structure Proposed Structure: This compound NMR->Structure Provides structural framework, symmetry, and proton ratios MS Mass Spectrometry (HRMS) Confirm Structurally Validated Compound MS->Confirm Confirms Molecular Weight & Elemental Composition IR IR Spectroscopy (FTIR) IR->Confirm Confirms presence of key vibrational modes UV UV-Vis Spectroscopy UV->Confirm Confirms electronic transitions Structure->MS Predicts Molecular Formula (C₂₁H₁₅N₃) & Mass Structure->IR Predicts Functional Groups (Aromatic C=C, C=N) Structure->UV Predicts Conjugated π-System

Caption: Cross-validation workflow for spectroscopic data.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. For TPyB, its high C₃ symmetry is a key feature. This symmetry dictates that chemically equivalent protons and carbons will have the same resonance frequency, leading to a spectrum that is significantly simpler than its molecular formula might suggest. The choice of solvent is critical; while deuterated chloroform (CDCl₃) is common, DMSO-d₆ may be required for less soluble samples. For quantitative analysis (qNMR) to assess purity, a longer relaxation delay (e.g., 5 times the longest T1) is essential to ensure complete signal relaxation for accurate integration.[3]

Expected ¹H and ¹³C NMR Data
Technique Expected Chemical Shift (ppm) Multiplicity Assignment & Rationale
¹H NMR ~8.6-8.7DoubletProtons on pyridine rings ortho to the nitrogen. Deshielded by the electronegative nitrogen atom.[1]
~7.5-7.6DoubletProtons on pyridine rings meta to the nitrogen.
~7.9-8.0SingletProtons on the central benzene ring. Appear as a singlet due to C₃ symmetry.
¹³C NMR Multiple signals in the aromatic region (~120-150 ppm)SingletsThe number of distinct signals will be fewer than the total number of carbons, confirming the molecule's high symmetry.[1]

Trustworthiness: The internal validation check for ¹H NMR is the integration ratio of the signals. The ratio of pyridine ortho-protons to pyridine meta-protons to central benzene protons should correspond precisely to the molecular structure. Any deviation suggests the presence of impurities or a structural misassignment.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of TPyB in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. For quantitative measurements, use a calibrated internal standard and ensure a relaxation delay of at least 30 seconds.[3]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak. Integrate all signals.

Pillar 2: Mass Spectrometry (MS) – The Molecular Weight Verdict

Expertise & Causality: Mass spectrometry provides the definitive molecular weight, which directly corroborates the elemental composition proposed by NMR. For a compound like TPyB, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear readout of the molecular mass. The use of High-Resolution Mass Spectrometry (HRMS) is non-negotiable for publication-quality characterization, as it can distinguish between compounds with the same nominal mass but different elemental formulas.

Expected Mass Spectrometry Data
Parameter Value Rationale
Molecular Formula C₂₁H₁₅N₃Derived from the proposed structure.[1][4]
Molecular Weight 309.36 g/mol Calculated from the molecular formula.[4][5]
Expected [M+H]⁺ (HRMS) 310.1339 m/zThe exact mass of the protonated molecule, which is the target for experimental verification.

Trustworthiness: The "nitrogen rule" provides a simple preliminary check: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] The ultimate validation comes from comparing the experimental HRMS value to the theoretical value; a match within 5 ppm is considered definitive confirmation of the elemental formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of TPyB (~1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Analysis: Identify the peak corresponding to [M+H]⁺ and compare its exact measured m/z to the calculated value for C₂₁H₁₆N₃⁺.

Pillar 3: Vibrational & Electronic Spectroscopy (FTIR & UV-Vis) – The Confirmatory Fingerprints

Expertise & Causality: While NMR and MS establish the core structure, FTIR and UV-Vis spectroscopy provide essential confirmatory data about the functional groups and electronic system, respectively. FTIR is highly sensitive to the specific vibrational modes of chemical bonds, offering a unique "fingerprint." UV-Vis spectroscopy probes the conjugated π-electron system, which is characteristic of this highly aromatic molecule.

Expected FTIR and UV-Vis Data
Technique Expected Absorption Assignment & Rationale
FTIR > 3000 cm⁻¹Aromatic C-H stretching vibrations.
~1580-1600 cm⁻¹Characteristic C=C and C=N stretching vibrations from the benzene and pyridine rings. This is a highly diagnostic region for polypyridyl compounds.[1]
UV-Vis Maxima in the UV regionAssigned to π → π* electronic transitions within the extended conjugated aromatic system.[7] The exact position (λ_max) and intensity are solvent-dependent.

Trustworthiness: In FTIR, the absence of signals for other functional groups (e.g., a broad peak around 3400 cm⁻¹ for O-H or a sharp peak around 1700 cm⁻¹ for C=O) is as important as the presence of expected peaks, as it provides evidence for the compound's purity.

Experimental Protocols
  • FTIR (ATR Method):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid TPyB sample directly onto the crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16-32 scans for a good signal.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of TPyB of known concentration in a UV-transparent solvent (e.g., ethanol).

    • Perform serial dilutions to create a sample with an absorbance in the optimal range (0.1-1.0 AU).

    • Record the absorption spectrum against a solvent blank.

Comparative Analysis: Structural Isomers

To underscore the power of this cross-validation approach, consider a hypothetical comparison with a structural isomer, 1,3,5-Tris(pyridin-2-yl)benzene .

Spectroscopic Data This compound (TPyB) 1,3,5-Tris(pyridin-2-yl)benzene (Isomer) Reason for Difference
¹H NMR Simpler spectrum due to higher symmetry. Pyridine signals are distinct doublets.More complex coupling patterns for pyridine protons due to proximity to the central ring.The point of attachment changes the symmetry and the through-space and through-bond coupling interactions.
¹³C NMR Fewer signals due to higher effective symmetry.More signals due to lower symmetry.Different chemical environments for the carbon atoms.
MS (HRMS) Identical m/z for [M+H]⁺Identical m/z for [M+H]⁺Isomers have the same molecular formula and therefore the same exact mass.

This comparison highlights a critical point: mass spectrometry alone cannot distinguish between isomers. It is the combination of MS with the detailed structural map from NMR that provides unambiguous identification.

Conclusion

The structural characterization of a key building block like this compound demands a rigorous, multi-faceted approach. By integrating data from NMR, mass spectrometry, and vibrational/electronic spectroscopy, researchers can build a powerful, self-validating case for the identity and purity of their material. NMR provides the structural blueprint, HRMS confirms the elemental formula with high precision, and FTIR/UV-Vis validate the presence of the correct functional and electronic systems. This synergistic cross-validation strategy is not redundant; it is a fundamental requirement for producing robust, reproducible, and high-impact scientific work in materials and medicine.

References

  • Smolecule. (2023, August 16). This compound.
  • BLDpharm. This compound.
  • ChemicalBook. (2025, July 16). 1,3,5-tris(4-pyridyl)benzene.
  • Westwood, S. et al. (2019, November). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Metrologia, 56(6).
  • Benchchem. 1,3,5-Tris(pyridin-4-ylmethoxy)benzene.
  • Nguyen, T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Chemical Education.
  • ResearchGate. UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution.

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comparative analysis of MOFs synthesized from 1,3,5-Tri(pyridin-4-yl)benzene and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Metal-Organic Frameworks Synthesized from 1,3,5-Tri(pyridin-4-yl)benzene and Its Derivatives

Introduction: The Architectural Versatility of Tripodal Pyridyl Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] The choice of the organic linker is paramount in dictating the final architecture and properties of the resulting framework. Among the vast library of linkers, tritopic N-donor ligands, such as this compound (TPB), are exemplary building blocks for creating highly connected and robust 3D networks.[2][3] The C3 symmetry of the TPB core and the directional coordination of its terminal pyridyl groups provide a predictable and versatile platform for framework construction.

However, the true potential of this ligand family is unlocked through strategic derivatization. By modifying the central core or altering the connectivity between the core and the pyridyl units, chemists can finely tune the electronic, structural, and functional properties of the resulting MOFs. This guide provides a comparative analysis of MOFs synthesized from the parent TPB ligand versus those constructed from its key derivatives. We will explore how subtle molecular changes translate into significant performance differences in applications ranging from gas storage and separation to catalysis and chemical sensing, supported by experimental data and detailed protocols.

The Parent Ligand: this compound (TPB) as a Foundational Blueprint

TPB is a rigid, planar ligand that typically promotes the formation of stable, highly porous frameworks. Its trigonal geometry directs the assembly of metal ions into predictable, high-symmetry networks. MOFs constructed from TPB are often explored for gas storage applications due to their potential for high surface area and ordered porosity. The rigidity of the ligand, however, can sometimes lead to the formation of interpenetrated frameworks, where multiple identical networks grow through one another, which can reduce the accessible pore volume.

Comparative Analysis: The Impact of Ligand Derivatization

The functionalization of the TPB scaffold can be broadly categorized into three strategic modifications: introducing flexible spacers, altering the central aromatic core, and appending functional groups. Each strategy imparts distinct properties to the resultant MOFs.

Introducing Flexibility: From Rigid Rods to Dynamic Frameworks

A common derivatization strategy involves replacing the direct phenyl-pyridyl connection with flexible ether linkages, yielding ligands like 1,3,5-Tris(pyridin-4-ylmethoxy)benzene . This seemingly minor change has profound structural consequences.

  • Structural Impact : The rotational freedom around the ether bonds introduces significant conformational flexibility.[4] Unlike the rigid TPB which dictates a more fixed geometry, this flexible linker can adapt to different metal coordination environments, potentially leading to novel network topologies and reducing the likelihood of interpenetration. This flexibility can also enable "guest-induced" structural transformations, where the framework dynamically responds to the presence of specific molecules.[5]

  • Performance in Gas Sorption : The impact on gas sorption is twofold. While the added flexibility can lead to denser packing and lower initial porosity compared to a rigid analogue, it can also create dynamic pores that open selectively for certain guests. For instance, a flexible Ni-MOF based on a related triazine ligand demonstrated a higher capacity for CO₂ and n-C₄H₁₀ over smaller gas molecules due to this guest-induced structural change.[5][6] This contrasts with rigid frameworks, which often rely on size exclusion (sieving) for selectivity.[5]

Modifying the Core: Tuning Electronics and Functionality

Replacing the central benzene ring of TPB with other aromatic systems, such as a triazine or a triarylamine, fundamentally alters the ligand's electronic properties and coordination behavior.

  • Triazine Core (e.g., 2,4,6-tris(4-pyridyl)-1,3,5-triazine, TPT) : The electron-withdrawing nature of the triazine ring makes the pyridyl nitrogen atoms less basic compared to TPB. This can influence the metal-ligand bond strength and the overall stability of the MOF.

    • Catalytic Applications : MOFs derived from TPT have shown significant promise as precursors for advanced catalysts.[7][8] For example, a Co(II)-TPT framework, when pyrolyzed, yields Co, N-codoped porous carbon materials.[7] These materials serve as highly efficient electrocatalysts for the oxygen reduction reaction (ORR), with performance that can rival that of commercial Pt/C catalysts.[7][8] The nitrogen-rich triazine core is crucial for creating the catalytically active N-doped carbon sites during pyrolysis.

  • Triarylamine Core (e.g., tri(4-pyridylphenyl)amine, TPPA) : The propeller-like, non-planar geometry and electron-donating nature of the central triphenylamine unit make TPPA an excellent candidate for constructing luminescent MOFs (LMOFs).[9]

    • Luminescent Sensing : The inherent fluorescence of the TPPA ligand can be modulated by coordination to metal ions and by interaction with guest molecules.[10] MOFs built with TPPA, such as [Zn(tppa)(ndc)]n, exhibit strong luminescence that can be selectively quenched by specific analytes.[11] This framework demonstrated high sensitivity for detecting Fe³⁺ and Cr³⁺ ions with large quenching coefficients, making it a potential chemical sensor.[11][12] The electronic properties of the triarylamine core are central to the "turn-off" sensing mechanism.

Post-Synthetic Modification (PSM) and Functional Group Appending

While not a direct derivative of TPB in the traditional sense, ligands like N,N′,N′′-tris(4-pyridinyl)-1,3,5-benzenetricarboxamide represent a class of molecules where functional groups (amides) are appended to a similar C3-symmetric core. This approach is often achieved through post-synthetic modification, where a pre-existing MOF is altered.

  • Enhanced Host-Guest Interactions : The introduction of functional groups like amides or hexaazaphenalene moieties can dramatically enhance specific interactions with guest molecules.[13] In a study on capturing benzene vapor, an Fe-MOF post-synthetically modified with a tri-pyridyl hexaazaphenalene ligand (WYU-107) showed an exceptional benzene uptake of 6.21 mmol g⁻¹ at low partial pressures.[13] This performance, three times that of the parent MOF, was attributed to strong π–π, C–H⋯π, and C–H⋯O interactions between the functionalized ligand and benzene molecules.[13] This demonstrates how targeted functionalization can create highly specific binding pockets for challenging separations.

Quantitative Performance Comparison

The table below summarizes key performance metrics for MOFs constructed from TPB derivatives, highlighting the functional advantages conferred by each modification strategy.

Ligand Derivative TypeRepresentative LigandMOF ExampleApplicationKey Performance MetricValueReference
Core Modification (Triarylamine) tri(4-pyridylphenyl)amine (TPPA)[Zn(tppa)(ndc)]nLuminescent SensingKsv for Fe³⁺2.57 × 10⁴ M⁻¹[11]
Luminescent SensingKsv for Cr³⁺2.96 × 10⁴ M⁻¹[11]
LuminescenceInternal Quantum Yield32.7%[11]
Core Modification (Triazine) 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT)CoNC-B (pyrolyzed from Co-TPT MOF)Electrocatalysis (ORR)Half-Wave PotentialMore positive than Pt/C[7]
Functional Group Appending (PSM) 2,5,8-tri-(4-pyridyl)-1,3,4,6,7,9-hexaazaphenaleneWYU-107Benzene CaptureUptake at P/P₀ = 0.016.21 mmol g⁻¹[13]
Benzimidazole Core 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM)TIBM-CuCO₂ AdsorptionCO₂ Uptake (298 K)3.60 mmol g⁻¹[14]
Gas SeparationCO₂/N₂ Selectivity53[14]

Experimental Protocols: A Practical Guide

The following protocols provide a validated, step-by-step methodology for synthesizing representative MOFs. The causality behind key steps is explained to provide deeper insight.

Protocol 1: Synthesis of a Representative Co(II)-TPT MOF

This protocol is adapted from the synthesis of cobalt-based frameworks utilizing the TPT ligand, which are precursors for electrocatalysts.[7][8]

  • Reagent Preparation : In a 20 mL scintillation vial, dissolve 0.1 mmol of Co(NO₃)₂·6H₂O (29.1 mg) and 0.1 mmol of 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) (31.2 mg) in 10 mL of N,N-Dimethylformamide (DMF).

    • Rationale: DMF is a high-boiling point polar aprotic solvent, ideal for solvothermal synthesis as it effectively dissolves the organic linker and metal salt, facilitating crystal growth at elevated temperatures.

  • Addition of Co-ligand : Add 0.1 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) (21.0 mg) to the solution.

    • Rationale: H₃BTC acts as an auxiliary ligand. Its carboxylate groups provide strong coordination to the metal centers, increasing the dimensionality and stability of the resulting framework.[5][7]

  • Solvothermal Reaction : Seal the vial tightly and place it in a programmable oven. Heat to 120 °C for 72 hours.

    • Rationale: The high temperature and pressure of the solvothermal method provide the necessary energy to overcome the kinetic barriers of crystal nucleation and growth, leading to well-defined crystalline products.

  • Isolation and Purification : Cool the oven to room temperature naturally. Decant the mother liquor and wash the resulting crystals with fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL).

    • Rationale: Washing removes unreacted starting materials and solvent molecules trapped within the pores, which is crucial for activating the material for subsequent applications.

  • Activation : Dry the purified crystals under vacuum at 80 °C for 12 hours.

  • Characterization (Self-Validation) :

    • Powder X-Ray Diffraction (PXRD) : Confirm the phase purity and crystallinity of the bulk sample by comparing the experimental pattern to the simulated pattern from single-crystal X-ray diffraction.

    • Thermogravimetric Analysis (TGA) : Determine the thermal stability of the framework and confirm the removal of guest solvent molecules.

Protocol 2: Synthesis of a Luminescent Zn(II)-TPPA MOF

This protocol is based on the synthesis of luminescent frameworks for chemical sensing.[11]

  • Reagent Preparation : Combine Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg), tri(4-pyridylphenyl)amine (TPPA) (0.05 mmol, 22.2 mg), and 1,4-naphthalenedicarboxylic acid (H₂ndc) (0.1 mmol, 21.6 mg) in a Teflon-lined stainless steel autoclave.

    • Rationale: The use of a dicarboxylate co-ligand (H₂ndc) helps to bridge metal centers and satisfy their coordination sphere, enabling the tripodal TPPA ligand to pillar these units into a 3D structure.

  • Solvent System : Add a solvent mixture of 5 mL DMF and 1 mL H₂O.

    • Rationale: The addition of water can act as a modulator in MOF synthesis, influencing the deprotonation of the carboxylic acid and affecting the final crystal structure.

  • Solvothermal Reaction : Seal the autoclave and heat at 100 °C for 72 hours.

  • Isolation and Purification : After cooling to room temperature, filter the resulting crystals, wash thoroughly with DMF, and air dry.

  • Characterization (Self-Validation) :

    • PXRD : Verify the bulk purity of the synthesized material.

    • Fluorescence Spectroscopy : Measure the emission spectrum of the activated MOF to establish its baseline luminescence before testing its sensing capabilities.

Visualizing the Design Principles

Ligand Structures: The Molecular Toolkit

The following diagram illustrates the structural differences between the parent TPB ligand and its functional derivatives.

G cluster_parent Parent Ligand cluster_derivs Key Derivatives TPB This compound (TPB) - Rigid & Planar Core Flex 1,3,5-Tris(pyridin-4-ylmethoxy)benzene - Flexible Ether Linkage TPB->Flex Introduce Flexibility TPT 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) - Electron-Withdrawing N-rich Core TPB->TPT Modify Core Electronics TPPA tri(4-pyridylphenyl)amine (TPPA) - Electron-Donating N-centered Core TPB->TPPA Modify Core Geometry & Electronics workflow cluster_synthesis Synthesis & Activation cluster_char Structural Validation cluster_perf Performance Testing reagents Metal Salt + Ligand(s) + Solvent solvothermal Solvothermal Reaction reagents->solvothermal purify Purification & Washing solvothermal->purify activate Activation (Heating/Vacuum) purify->activate pxrd PXRD activate->pxrd tga TGA activate->tga bet BET Surface Area Analysis activate->bet gas Gas Sorption Analysis activate->gas catalysis Catalytic Activity Assay activate->catalysis sensing Luminescent Sensing Assay activate->sensing

Caption: General experimental workflow for MOF synthesis and characterization.

Conclusion and Future Outlook

The comparative analysis of MOFs derived from this compound and its derivatives clearly demonstrates that rational ligand design is a powerful tool for tailoring material properties. By introducing flexibility, modifying the electronic nature and geometry of the central core, or appending specific functional groups, researchers can create frameworks optimized for specific, high-performance applications. Flexible linkers offer pathways to dynamic materials for selective gas separations, while core modification provides a robust strategy for developing advanced catalysts and highly sensitive luminescent sensors.

The future of this field lies in the development of multi-functional ligands that combine several of these design elements. Imagine a ligand with a catalytically active core and flexible arms that can control substrate access to the active sites. Furthermore, the application of computational screening and machine learning will accelerate the discovery of new ligand derivatives with predicted, on-demand properties, pushing the boundaries of what is possible with these remarkable materials. [15]

References

  • Benchchem. 1,3,5-Tris(pyridin-4-ylmethoxy)benzene.
  • Ma, D., et al. Selective fluorescent sensing of LMOFs constructed from tri(4-pyridylphenyl)amine ligand. New Journal of Chemistry.
  • Lustig, W. P., et al. Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews. 2014-02-28.
  • Wang, H., et al. Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands. Chemical Science. 2025-09-16.
  • Li, H., et al. Recent advances in gas storage and separation using metal–organic frameworks. Materials Today. 2017-11-30.
  • Ma, D., et al. Selective fluorescent sensing of LMOFs constructed from tri(4-pyridylphenyl)amine ligand. ResearchGate.
  • Niu, Z., et al. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI. 2018-04-07.
  • Ordaz, A., et al. Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. PMC - NIH. 2023-02-15.
  • Daglar, H., et al. Machine Learning Meets with Metal Organic Frameworks for Gas Storage and Separation. PMC - NIH. 2021-04-29.
  • OSTI.GOV. Selectively catalytic activity of metal–organic frameworks depending on the N-position within the pyridine ring of their building blocks. 2016-05-15. Available from: [Link]

  • Shen, L., et al. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions. 2021-03-05.
  • ResearchGate. A series of MOFs based on a triangle ligand tri(4-pyridylphenyl)amine combined with carboxylate or nitrate auxiliary ligand. 2025-08-06. Available from: [Link]

  • Qian, B., et al. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions.
  • Gaikwad, S., et al. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences.
  • ResearchGate. Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. 2025-08-10. Available from: [Link]

  • Qian, B., et al. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO₂ and alkanes. PubMed. 2021-04-21.
  • Bentham Science. Metal-organic Frameworks: Emerging Luminescent Sensors. YouTube. 2024-02-19. Available from: [Link]

  • Shen, L., et al. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. PubMed. 2021-04-14.
  • ProQuest. Synthesis and Characterization of Novel Metal-Organic Frameworks. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1,3,5-Tri(pyridin-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 1,3,5-Tri(pyridin-4-yl)benzene (CAS 170165-84-1), a compound utilized in advanced material and pharmaceutical research. The following procedural guidance is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, from initial handling to final disposal. Our commitment is to build a foundation of trust by providing value that extends beyond the product itself, ensuring a safe and productive laboratory environment.

Understanding the Hazard Profile

This compound is a solid organic compound.[1] While comprehensive toxicological data is not as extensive as for more common reagents, the available safety data sheets (SDS) classify it as a hazardous substance.[2][3] The primary hazards are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as dust.[2][3]

The causality behind these hazards lies in the chemical's structure, which includes pyridine rings. Pyridine and its derivatives are known to be toxic and can irritate the skin, eyes, and respiratory system.[4][5] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The rationale for each piece of equipment is to create a barrier between you and the chemical, mitigating the risks outlined above.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for larger quantities.Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Nitrile gloves are resistant to pyridine and its derivatives, providing a reliable barrier against skin contact.[4][6] Gloves must be inspected for tears or holes before use and disposed of properly after handling.[2]
Body Protection A fully-buttoned lab coat.Prevents incidental contact with skin and contamination of personal clothing.[6]
Respiratory Protection All handling of the solid should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[2][6] For situations with a higher risk of aerosol generation, a respirator with appropriate cartridges may be required.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing risk. The following protocol outlines the key stages of handling this compound in a laboratory setting.

3.1. Preparation and Weighing

  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[6]

  • PPE Donning: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing: When weighing the solid compound, use a spatula to carefully transfer the material. Avoid any actions that could generate dust.[2] If possible, use a balance with a draft shield inside the fume hood.

3.2. Dissolution and Reaction Setup

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Vessel Sealing: Keep all containers with this compound, whether in solid or solution form, tightly closed when not in use.[6]

  • Temperature Control: If heating is required, use a controlled heating mantle and ensure the setup is secure.

3.3. Post-Experiment Workup

  • Quenching: If the reaction needs to be quenched, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic processes.

  • Extraction and Purification: All subsequent steps, such as extraction and column chromatography, should be carried out within the fume hood.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Small Spills: For a small spill of the solid, carefully sweep it up without creating dust and place it in a sealed container for disposal.[2] Absorb spills of solutions with an inert material like sand or vermiculite and place in a sealed container for disposal.[4]

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Collection: Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[4][7]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: this compound.[7]

  • Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials.[6]

  • Disposal: Arrange for disposal through your institution's authorized hazardous waste management service. Never pour pyridine-containing compounds down the drain.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety measures in the handling workflow for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Start: Plan Experiment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Carefully (Avoid Dust) fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose via EHS waste->dispose spill Spill Occurs notify Notify Supervisor/EHS spill->notify exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid first_aid->notify

Caption: A flowchart outlining the safe handling of this compound.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). pentachemicals. [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • 1,3,5-tris(4-pyridyl)benzene | CAS#:170165-84-1. Chemsrc. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Materials Safety Data Sheet - 1,3-Di(pyridin-4-yl)benzene. KamulinBiotech co.ltd. [Link]

  • How to handle pyridine safely? (2025, September 23). BIOSYNCE. [Link]

  • Materials Safety Data Sheet - 1,3,5-Tri(pyridin-3-yl)benzene. KamulinBiotech co.ltd. [Link]

  • Benzene Policy. BP. [Link]

  • Safety Data Sheet - this compound. (2025, October 31). Angene Chemical. [Link]

  • 1,3,5-tri(pyridin-4-yl) benzene CAS NO.170165-84-1. Shanghai Sunway Co. Ltd. [Link]

  • Materials Safety Data Sheet - 1,2,4,5-Tetra(pyridin-3-yl)benzene. KamulinBiotech co.ltd. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.